molecular formula C8H7ClO3 B041132 3-Chloro-4-methoxybenzoic acid CAS No. 37908-96-6

3-Chloro-4-methoxybenzoic acid

Cat. No.: B041132
CAS No.: 37908-96-6
M. Wt: 186.59 g/mol
InChI Key: IBCQUQXCTOPJOD-UHFFFAOYSA-N
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Description

3-Chloro-4-methoxybenzoic acid is a strategically substituted benzoic acid derivative that serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. The molecule features a carboxylic acid functional group, which can be readily converted to acid chlorides, esters, and amides, facilitating its incorporation into more complex structures. The electron-donating methoxy group at the para position and the electron-withdrawing chloro group at the meta position create a distinct electronic profile, influencing the compound's reactivity, acidity, and potential for participation in metal-catalyzed cross-coupling reactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-methoxybenzoic acid
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InChI

InChI=1S/C8H7ClO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCQUQXCTOPJOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20191343
Record name 3-Chloro-p-anisic acid
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Molecular Weight

186.59 g/mol
Source PubChem
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CAS No.

37908-96-6
Record name 3-Chloro-4-methoxybenzoic acid
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Record name 3-Chloro-p-anisic acid
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Record name 3-Chloro-p-anisic acid
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Record name 3-chloro-p-anisic acid
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Foundational & Exploratory

In-Depth Technical Guide to the Chemical Properties of 3-Chloro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Chloro-4-methoxybenzoic acid (CAS No: 37908-96-6), a key intermediate in the synthesis of various pharmaceutical compounds. This document details its physical characteristics, spectral data, and safety information. Furthermore, it outlines a general experimental protocol for its synthesis and purification, and explores its role as a precursor in the development of cyclooxygenase-2 (COX-2) inhibitors and its potential anticancer activities.

Chemical and Physical Properties

This compound, also known as 3-chloro-p-anisic acid, is a white to off-white crystalline solid. It is a substituted benzoic acid with both a chloro and a methoxy (B1213986) group attached to the benzene (B151609) ring.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 37908-96-6[1][2]
Molecular Formula C₈H₇ClO₃[2]
Molecular Weight 186.59 g/mol [2]
Melting Point 216-218 °C
Appearance White to light yellow to light orange powder to crystal
Solubility Information not readily available
SMILES COc1ccc(cc1Cl)C(O)=O
InChI 1S/C8H7ClO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11)

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

A proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 2: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not availableData not availableData not availableData not available
¹³C NMR Spectroscopy

Carbon NMR provides information about the carbon skeleton of the molecule.

Table 3: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
Data not availableData not available
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: IR Spectral Data of this compound

Wavenumber (cm⁻¹)Assignment
Data not availableData not available
Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 5: Mass Spectrometry Data of this compound

m/zRelative Intensity (%)Assignment
Data not availableData not availableData not available

Experimental Protocols

Synthesis of this compound

A general method for the preparation of methoxybenzoic acids involves the nucleophilic substitution of a chlorobenzonitrile derivative with a methoxide (B1231860) source, followed by hydrolysis of the nitrile group to a carboxylic acid.[3]

Experimental Workflow for the Synthesis of Methoxybenzoic Acids

Synthesis_Workflow Start o-Chlorobenzonitrile Step1 Nucleophilic Substitution (Sodium Methoxide in Methanol (B129727), 80-150°C, 0.18-1.4 MPa) Start->Step1 Intermediate Methoxybenzonitrile Intermediate Step1->Intermediate Step2 Hydrolysis (Alkali Metal Hydroxide (B78521) and Water, 90-190°C) Intermediate->Step2 Salt Alkali Metal Methoxybenzoate Step2->Salt Step3 Acidification (Hydrochloric Acid or Sulfuric Acid, pH < 4) Salt->Step3 Product Methoxybenzoic Acid Step3->Product

Caption: General workflow for the synthesis of methoxybenzoic acids.

Protocol:

  • Nucleophilic Substitution: In an autoclave, o-chlorobenzonitrile is reacted with sodium methoxide in methanol under inert gas protection. The reaction is typically carried out at a temperature of 80-150°C and a pressure of 0.18-1.4 MPa.[3]

  • Hydrolysis: The resulting solution containing the methoxybenzonitrile intermediate is directly mixed with an alkali metal hydroxide (e.g., sodium hydroxide or potassium hydroxide) and water. Methanol is removed, and the hydrolysis reaction is conducted at a temperature of 90-190°C to yield the alkali metal salt of the methoxybenzoic acid.[3]

  • Acidification: The reaction mixture is cooled, and the pH is adjusted to less than 4 with hydrochloric acid or sulfuric acid. This precipitates the methoxybenzoic acid as a solid.[3]

  • Purification: The solid product is collected by filtration, washed with water, and dried.[3]

General Protocol for Spectroscopic Analysis

NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

IR Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or place the sample directly on an ATR crystal.

  • Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

Mass Spectrometry:

  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use a suitable ionization technique, such as electron ionization (EI).

Biological Activity and Potential Applications

This compound serves as a crucial building block in the synthesis of pharmacologically active molecules.

Role in the Synthesis of COX-2 Inhibitors

This compound is utilized in the synthesis of cyclooxygenase-2 (COX-2) inhibitors.[1] COX-2 is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins (B1171923) that mediate pain and inflammation. Selective inhibition of COX-2 over COX-1 is a key strategy in the development of non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.

COX-2 Inhibition Pathway

COX2_Pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins (Pain & Inflammation) COX2->Prostaglandins Inhibitor 3-Chloro-4-methoxybenzoic acid-derived Inhibitor Inhibitor->COX2

Caption: Inhibition of the COX-2 pathway by a derivative of this compound.

Potential Anticancer Activity

Derivatives of methoxybenzoic acid have shown potential as anticancer agents. For instance, some methoxy-substituted compounds have been reported to induce apoptosis in cancer cells. Ferulic acid (4-hydroxy-3-methoxycinnamic acid), a related compound, has been shown to trigger apoptosis by modulating the expression of key proteins in the apoptotic pathway, such as Bax and Bcl-2, and activating caspases.[4] While specific studies on the anticancer mechanism of this compound are limited, its structural similarity to other biologically active methoxybenzoic acid derivatives suggests it may be a valuable scaffold for the development of new anticancer drugs.

Intrinsic Apoptosis Pathway

Apoptosis_Pathway Stimulus Anticancer Agent (e.g., Methoxybenzoic acid derivative) Bax Bax (Pro-apoptotic) Stimulus->Bax Bcl2 Bcl-2 (Anti-apoptotic) Stimulus->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: A simplified representation of the intrinsic apoptosis pathway potentially targeted by methoxybenzoic acid derivatives.

Safety Information

This compound is classified as acutely toxic if swallowed and is very toxic to aquatic life. Appropriate personal protective equipment, including gloves, eye protection, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area.

Table 6: GHS Hazard Information

Hazard ClassHazard Statement
Acute toxicity, Oral (Category 3)H301: Toxic if swallowed
Hazardous to the aquatic environment, acute hazard (Category 1)H400: Very toxic to aquatic life

Data sourced from Sigma-Aldrich.

Conclusion

This compound is a valuable chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of NSAIDs and potentially as a scaffold for anticancer agents. This guide has provided a detailed summary of its chemical and physical properties, along with general protocols for its synthesis and analysis. Further research into its specific biological mechanisms of action will be crucial for the development of novel therapeutics.

References

An In-depth Technical Guide to 3-Chloro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3-Chloro-4-methoxybenzoic acid, including its chemical identity, physicochemical properties, and relevant experimental methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity and Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . It is also widely known by its synonym, 3-Chloro-p-anisic acid [1][2][3].

Key Identifiers:

  • CAS Number: 37908-96-6[1][2][3][4][5]

  • EC Number: 253-708-9

  • Molecular Formula: C₈H₇ClO₃[1][2][4]

The structure consists of a benzoic acid core with a chlorine atom at the 3-position and a methoxy (B1213986) group at the 4-position relative to the carboxylic acid group.

Diagram illustrating the IUPAC nomenclature derivation.

Physicochemical Properties

This compound is a white to light yellow crystalline solid at room temperature[1]. A summary of its key quantitative properties is presented in the table below.

PropertyValueReference(s)
Molecular Weight186.59 g/mol [1][4]
Melting Point216-218 °C[5]
Boiling Point (Predicted)304.8 ± 22.0 °C[5]
Topological Polar Surface Area46.5 Ų[4]
Hydrogen Bond Acceptor Count3[4]
Rotatable Bond Count2[4]
XLogP3-AA2.2[4]
Purity (Typical)>97.0% (GC)[1]

Applications and Synthesis

This compound serves as a versatile building block in organic synthesis, particularly for pharmaceuticals and agrochemicals[4]. It is noted for its use as an intermediate in the synthesis of cyclooxygenase-2 (COX-2) inhibitors, which are nonsteroidal anti-inflammatory drugs (NSAIDs) used for treating inflammation and pain[3][5].

While a specific, detailed protocol for the synthesis of this compound was not found in the provided search results, a general synthetic route can be inferred from standard organic chemistry principles. A plausible method involves the chlorination and subsequent oxidation of p-anisic acid or a related precursor. The workflow for such a synthesis is outlined below.

Synthesis_Workflow start Starting Material (e.g., 4-methoxybenzoic acid) step1 Chlorination (e.g., with SOCl2 or similar agent) start->step1 Step 1 step2 Purification of Intermediate (e.g., Recrystallization, Chromatography) step1->step2 Step 2 step3 Hydrolysis/Oxidation (If starting from a derivative) step2->step3 Step 3 step4 Final Purification step3->step4 Step 4 end This compound (Final Product) step4->end Step 5

A generalized workflow for the synthesis of the target compound.

For researchers working with this compound, robust analytical methods are crucial for purity assessment and quantification. The following protocols, adapted from methodologies for the structurally related compound 3-Chloro-4-methoxybenzenemethanamine, can serve as a starting point for method development.

3.2.1 High-Performance Liquid Chromatography (HPLC)

This method is suitable for quantifying this compound and assessing its purity. A reversed-phase HPLC method with UV detection is recommended.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve approximately 10 mg of a reference standard in a 100 mL volumetric flask using methanol (B129727) to create a stock solution. Prepare working standards by further dilution with the mobile phase to achieve desired concentrations.

    • Sample Solution: Dissolve the sample containing the analyte in methanol to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (v/v), isocratic or gradient

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: ~225 nm (to be optimized)

3.2.2 Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identification and trace-level analysis due to its high sensitivity and specificity.

  • Sample Preparation:

    • Standard Solution: Prepare a 1 mg/mL stock solution of the reference standard in a suitable solvent like methanol or dichloromethane. Create working standards through serial dilution.

    • Sample Solution: Dissolve the sample in the chosen solvent. Derivatization (e.g., silylation of the carboxylic acid) may be necessary to improve thermal stability and peak shape, though direct analysis may be feasible.

  • GC-MS Conditions (Typical):

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)

    • Carrier Gas: Helium

    • Inlet Temperature: 250 °C

    • Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min.

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mode: Electron Ionization (EI), Scan mode.

Safety and Handling

This compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral) and acutely toxic to aquatic life (Aquatic Acute 1). Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling the solid material. Store in a cool, dark place, with a recommended temperature below 15°C[1].

References

A Technical Guide to the Physical Properties of 3-Chloro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 22, 2025

This technical guide provides a comprehensive overview of the core physical properties of 3-Chloro-4-methoxybenzoic acid (CAS No: 37908-96-6). The information contained herein is intended to support researchers, scientists, and drug development professionals in the effective handling, characterization, and application of this compound. This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds, including cyclooxygenase-2 (COX-2) inhibitors, which are a class of nonsteroidal anti-inflammatory drugs (NSAIDs) used in the treatment of pain and inflammation.[1][2]

Core Physicochemical Data

The physical and chemical properties of this compound are summarized in the table below. This data has been aggregated from various chemical suppliers and databases to ensure a comprehensive overview.

PropertyValueSource(s)
Molecular Formula C₈H₇ClO₃[1][3][4]
Molecular Weight 186.59 g/mol [1][3][4][5]
Appearance White to light yellow or light orange powder/crystal[1][6][7]
Melting Point 215-219 °C[3][6]
Boiling Point (Predicted) 304.8 ± 22.0 °C[1][8]
pKa (Predicted) 4.10 ± 0.10[1][8]
Solubility Slightly soluble in water.[7] Generally soluble in organic solvents like ethanol, toluene, and diethyl ether.[9][10][7][9][10]
Storage Temperature Room Temperature, sealed in a dry environment.[1][8]

Experimental Protocols

While specific experimental documentation for the determination of every physical property of this compound is not publicly detailed, standard methodologies for aromatic carboxylic acids are well-established. The following protocols outline the likely procedures used to obtain the data presented above.

Melting Point Determination

The melting point of a solid crystalline substance like this compound is a key indicator of its purity.

Methodology:

  • Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a depth of 2-3 mm.

  • Instrumentation: A calibrated melting point apparatus is used. This can range from a simple oil bath (Thiele tube) to an automated digital instrument.

  • Measurement: The capillary tube is placed in the apparatus, and the temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. For a pure compound, this range should be narrow (typically < 1 °C).

Spectroscopic Analysis

Spectroscopic techniques are fundamental for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[11][12]

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is employed.[11][12]

  • ¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired to determine the number of different types of protons and their neighboring environments.

  • ¹³C NMR Acquisition: A proton-decoupled carbon-13 NMR spectrum is acquired to identify the number of unique carbon atoms in the molecule.[12]

Infrared (IR) Spectroscopy:

  • Sample Preparation: For a solid sample, a potassium bromide (KBr) pellet is typically prepared by mixing a small amount of the compound with dry KBr and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.[12]

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.[12]

  • Acquisition: A background spectrum is recorded and subtracted from the sample spectrum. The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹) to identify characteristic absorption bands of the functional groups (e.g., O-H of the carboxylic acid, C=O, C-O, and C-Cl).[12]

Mass Spectrometry (MS):

  • Sample Introduction: For a compound like this compound, which is a solid, techniques such as Electrospray Ionization (ESI) or direct insertion probes are common. Gas Chromatography-Mass Spectrometry (GC-MS) could also be used if the compound is sufficiently volatile and thermally stable.[12]

  • Instrumentation: A mass spectrometer is used to ionize the sample and separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Analysis: The resulting mass spectrum provides the molecular weight of the compound and fragmentation patterns that can help confirm its structure.

Physicochemical Characterization Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of an aromatic carboxylic acid such as this compound.

G cluster_0 Initial Assessment cluster_1 Physical Property Determination cluster_2 Structural Elucidation cluster_3 Data Analysis & Reporting A Sample Acquisition B Visual Inspection (Color, Form) A->B C Purity Assessment (e.g., HPLC, GC) B->C D Melting Point C->D E Solubility Studies C->E F pKa Determination C->F G NMR Spectroscopy (¹H, ¹³C) C->G H IR Spectroscopy C->H I Mass Spectrometry C->I J Data Compilation & Analysis D->J E->J F->J G->J H->J I->J K Technical Report Generation J->K L Final Characterization Complete

Caption: Workflow for the physicochemical characterization of this compound.

References

Technical Guide: Physicochemical Properties of 3-Chloro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of 3-Chloro-4-methoxybenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The document outlines its melting and boiling points, detailed experimental protocols for their determination, and contextualizes its application through a relevant biochemical pathway.

Core Physicochemical Data

The following table summarizes the key physical properties of this compound (CAS No: 37908-96-6).

PropertyValueSource(s)
Melting Point 215 - 219 °C[1][2][3]
216 - 218 °C[4]
Boiling Point 304.8 ± 22.0 °C (Predicted)[4]
Molecular Formula C₈H₇ClO₃[1][4][5][6][7]
Molecular Weight 186.59 g/mol [1][4][5][6][7]

Experimental Protocols

Precise determination of melting and boiling points is critical for compound identification and purity assessment. The following are detailed, standardized methodologies for these measurements.

Melting Point Determination (Capillary Method)

This method is based on visually observing the temperature at which a small, powdered sample of the crystalline solid transitions into a liquid state within a capillary tube.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

  • Calibrated thermometer

Procedure:

  • Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle to ensure a uniform particle size.

  • Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the solid into the closed end. The packed sample height should be approximately 1-2 mm.[8]

  • Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

  • Approximate Melting Point Determination: A rapid heating rate (e.g., 10-20 °C per minute) is used to obtain a preliminary, approximate melting range.[9]

  • Accurate Melting Point Determination: A new sample is prepared and the apparatus is allowed to cool. The temperature is then raised rapidly to about 20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.[10]

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes liquid is recorded as the end of the melting range.

Boiling Point Determination (Siwoloboff Method)

This micro-method is suitable for determining the boiling point of small quantities of a liquid. Since this compound is a solid at room temperature, it would need to be melted first, and this method is more applicable to its liquid derivatives or related liquid compounds.

Apparatus:

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath or aluminum block)

  • Beaker and heating source (hot plate or Bunsen burner)

Procedure:

  • Sample Preparation: A few milliliters of the liquid sample are placed into the small test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with its open end downwards.

  • Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a heating bath.[11]

  • Heating: The bath is heated gently. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

  • Boiling Point Identification: Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. The heat source is then removed, and the bath is allowed to cool slowly.

  • Data Recording: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point. This is the temperature at which the vapor pressure of the liquid equals the external atmospheric pressure.[11]

Contextual Application: Role in NSAID Synthesis

This compound serves as a building block in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs).[6] Many NSAIDs function by inhibiting the cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible and plays a key role in the inflammatory response.

Cyclooxygenase-2 (COX-2) Signaling Pathway

The following diagram illustrates a simplified representation of the COX-2 signaling pathway, which is a target for drugs synthesized from precursors like this compound.

COX2_Pathway Simplified COX-2 Signaling Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) PLA2 Phospholipase A₂ (PLA₂) Inflammatory_Stimuli->PLA2 activate Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 substrate PGH2 Prostaglandin H₂ (PGH₂) COX2->PGH2 converts to Prostaglandins Prostaglandins (e.g., PGE₂) PGH2->Prostaglandins converted to Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediate NSAIDs NSAIDs / COX-2 Inhibitors (Synthesized from precursors like This compound) NSAIDs->COX2 inhibit

Caption: Simplified COX-2 signaling pathway and the inhibitory action of NSAIDs.

This guide provides foundational data and protocols for researchers working with this compound. The provided information is intended to support further research and development in medicinal chemistry and related fields.

References

Solubility Profile of 3-Chloro-4-methoxybenzoic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Chloro-4-methoxybenzoic acid in organic solvents. Due to the limited availability of direct quantitative data for this specific compound, this guide leverages solubility data from structurally analogous compounds, 4-methoxybenzoic acid and 3-chlorobenzoic acid, to provide a well-rounded understanding of its expected solubility behavior. This document is intended to be a valuable resource for laboratory work, guiding solvent selection for synthesis, purification, and formulation development.

Introduction to the Solubility of this compound

This compound is a substituted aromatic carboxylic acid with potential applications in pharmaceutical and chemical synthesis. Its solubility is a critical physicochemical property that influences its bioavailability, reaction kinetics, and the ease of its purification. The molecule possesses both a polar carboxylic acid group capable of hydrogen bonding and a relatively non-polar substituted benzene (B151609) ring. This amphiphilic nature dictates its solubility in various organic solvents. The presence of a chlorine atom and a methoxy (B1213986) group on the benzene ring further modifies its solubility profile compared to its parent compound, benzoic acid. The chlorine atom, being electron-withdrawing and increasing lipophilicity, and the methoxy group, capable of hydrogen bonding and also contributing to the overall polarity, create a nuanced solubility behavior. While it is known to be slightly soluble in water, its solubility is expected to be significantly higher in organic solvents, particularly those that can engage in hydrogen bonding or have a similar polarity.[1]

Quantitative Solubility Data of Analogous Compounds

To estimate the solubility of this compound, quantitative data for structurally similar compounds, 4-methoxybenzoic acid and 3-chlorobenzoic acid, are presented below. These compounds serve as excellent models, with 4-methoxybenzoic acid sharing the methoxy substituent and 3-chlorobenzoic acid featuring the chloro substituent in a similar position.

Solubility of 4-Methoxybenzoic Acid in Various Organic Solvents

The following table summarizes the mole fraction solubility of 4-methoxybenzoic acid in a range of organic solvents at different temperatures. This data was determined using a gravimetric method.[2]

Temperature (K)1-ButanolIsobutanol2-Butanol1-PentanolEthylene GlycolEthyl Formate1-Propyl Acetate (B1210297)Isopropyl Acetaten-Butyl AcetateAcetone2-ButanoneCyclohexanoneTolueneTetrahydrofuran
283.150.08950.07680.09870.07120.0123---------
288.150.10830.09350.11920.08650.0151---------
293.150.13020.11290.14350.10470.0184---------
298.150.15560.13560.17180.12610.0224---------
303.150.18490.16190.20450.15130.0271---------
308.150.21860.19230.24210.18050.0328---------
313.150.25740.22730.28510.21450.0396---------
318.150.30190.26750.33410.25380.0478---------
323.150.35290.31360.38980.29910.0577---------
328.150.41120.36640.45290.35140.0696---------

Note: Dashes indicate data not provided in the source.

Qualitatively, 4-methoxybenzoic acid is highly soluble in alcohols like methanol (B129727) and ethanol, soluble in ethers and ethyl acetate, and has lower solubility in non-polar solvents like toluene.[3][4][5]

Solubility of 3-Chlorobenzoic Acid

Experimental Protocols for Solubility Determination

The determination of equilibrium solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The shake-flask method is the most reliable and widely used technique for this purpose.[7][8]

Principle of the Shake-Flask Method

The shake-flask method involves creating a saturated solution of the solute in the solvent of interest by allowing the system to reach equilibrium. An excess of the solid compound is added to a known volume of the solvent and agitated at a constant temperature for a sufficient period to ensure that the dissolution and crystallization rates are equal.[7][8][9] Once equilibrium is established, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear solution is determined using a suitable analytical technique.

Detailed Experimental Protocol (Shake-Flask Method with Gravimetric Analysis)

This protocol outlines the steps for determining the equilibrium solubility of a solid compound like this compound in an organic solvent.

3.2.1. Materials and Equipment:

  • This compound (solid)

  • Selected organic solvent(s)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Vials or flasks with airtight seals

  • Syringe filters (chemically compatible with the solvent)

  • Pipettes and other standard laboratory glassware

  • Drying oven

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer (for alternative analysis)

3.2.2. Procedure:

  • Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is formed.[7]

  • Solvent Addition: Accurately pipette a known volume or mass of the desired organic solvent into the vial.

  • Equilibration: Seal the vial tightly and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 298.15 K). Agitate the mixture for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.[7][10] The equilibration time should be sufficient for the concentration of the solute in the solution to become constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically resistant syringe filter to remove all undissolved particles. This step is critical to prevent overestimation of the solubility.

  • Concentration Analysis (Gravimetric Method):

    • Accurately weigh a clean, dry evaporating dish.

    • Transfer a known mass or volume of the clear, filtered saturated solution into the evaporating dish and record the weight.

    • Carefully evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute.

    • Once the solvent is completely evaporated, cool the dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant weight is obtained.

    • The difference between the final and initial weights of the evaporating dish gives the mass of the dissolved solute.

  • Calculation: Calculate the solubility in terms of mass of solute per mass or volume of solvent, or as a mole fraction.

3.2.3. Alternative Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): A filtered aliquot of the saturated solution is diluted and injected into an HPLC system. The concentration is determined by comparing the peak area to a calibration curve prepared with standard solutions of known concentrations.

  • UV-Vis Spectrophotometry: If the compound has a suitable chromophore, the absorbance of the diluted saturated solution can be measured and the concentration calculated using a previously established calibration curve (Beer-Lambert Law).

Mandatory Visualizations

Experimental Workflow for Solubility Determination

G A Add Excess Solute to Vial B Add Known Volume/Mass of Solvent A->B C Equilibrate at Constant Temperature (e.g., 24-72h with agitation) B->C D Allow Excess Solid to Settle C->D E Filter Supernatant D->E F Analyze Solute Concentration in Filtrate E->F G Gravimetric Analysis F->G Method 1 H HPLC/UV-Vis Analysis F->H Method 2 I Calculate Solubility G->I H->I

Caption: Experimental workflow for determining equilibrium solubility.

Factors Influencing the Solubility of this compound

G Solubility Solubility of This compound Solute Solute Properties Solubility->Solute Solvent Solvent Properties Solubility->Solvent System System Conditions Solubility->System Polarity Polarity (Dipole Moment) Solute->Polarity H_Bonding Hydrogen Bonding Capacity Solute->H_Bonding Molecular_Size Molecular Size & Shape Solute->Molecular_Size Crystal_Lattice Crystal Lattice Energy Solute->Crystal_Lattice Solvent_Polarity Polarity Solvent->Solvent_Polarity Solvent_H_Bonding Hydrogen Bonding Solvent->Solvent_H_Bonding Temperature Temperature System->Temperature Pressure Pressure System->Pressure

Caption: Interrelated factors affecting solubility.

Discussion and Conclusion

The solubility of this compound in organic solvents is governed by a balance of intermolecular forces between the solute and the solvent molecules. Based on the data from its structural analogs, it is anticipated that this compound will exhibit good solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, ethyl acetate) due to the presence of the carboxylic acid and methoxy groups which can participate in hydrogen bonding and dipole-dipole interactions. The presence of the chlorine atom is expected to enhance its solubility in less polar solvents like dichloromethane (B109758) compared to 4-methoxybenzoic acid.

The provided experimental protocol for the shake-flask method offers a robust and reliable approach for obtaining precise quantitative solubility data for this compound. For researchers and professionals in drug development, understanding and experimentally determining the solubility of this compound is a critical step in the formulation of effective and stable pharmaceutical products. The data on analogous compounds presented in this guide serves as a valuable starting point for solvent screening and for designing further solubility studies.

References

An In-depth Technical Guide to 3-Chloro-4-methoxybenzoic Acid: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of 3-Chloro-4-methoxybenzoic acid, a key chemical intermediate in pharmaceutical research and development. Aimed at researchers, scientists, and drug development professionals, this document details the molecule's structure, physicochemical properties, and a representative synthesis protocol. Furthermore, it explores its relevance as a precursor in the synthesis of cyclooxygenase-2 (COX-2) inhibitors.

Core Molecular and Physical Properties

This compound, with the chemical formula C₈H₇ClO₃, is a white to off-white crystalline solid.[1] Its molecular structure consists of a benzene (B151609) ring substituted with a carboxylic acid group, a methoxy (B1213986) group, and a chlorine atom. The precise arrangement of these functional groups is crucial for its chemical reactivity and biological activity.

Key Identifiers and Molecular Weight
PropertyValueReference
Molecular Formula C₈H₇ClO₃[1]
Molecular Weight 186.59 g/mol
CAS Number 37908-96-6
Synonyms 3-Chloro-p-anisic acid
Physicochemical Data
PropertyValueReference
Melting Point 216-218 °C
Appearance White to off-white crystalline powder[1]
SMILES COc1ccc(cc1Cl)C(O)=O
InChI 1S/C8H7ClO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11)

Molecular Structure Visualization

The structural arrangement of this compound is depicted below. The diagram highlights the spatial relationship between the carboxylic acid, methoxy, and chloro substituents on the benzene ring.

Synthesis_Pathway A 3-Chloro-4-hydroxybenzoic acid B Methylation A->B C This compound B->C D Further Synthetic Steps (e.g., amidation, cyclization) C->D E COX-2 Inhibitor (e.g., Celecoxib Analog) D->E

References

Spectroscopic Profile of 3-Chloro-4-methoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Chloro-4-methoxybenzoic acid (CAS No: 37908-96-6), a key intermediate in the synthesis of various pharmaceutical compounds.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Chemical Structure and Properties

This compound is a white to off-white crystalline solid with the molecular formula C₈H₇ClO₃ and a molecular weight of 186.59 g/mol .[2][3] Its structure consists of a benzene (B151609) ring substituted with a carboxylic acid group, a chlorine atom at position 3, and a methoxy (B1213986) group at position 4.

Spectroscopic Data

Due to the limited availability of direct experimental spectra for this compound, the following data is a combination of predicted values and analysis based on structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.0 - 13.0Singlet (broad)1H-COOH
~7.9 - 8.1Doublet1HH-2
~7.8 - 8.0Doublet of doublets1HH-6
~7.0 - 7.2Doublet1HH-5
~3.9Singlet3H-OCH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~166C=O (Carboxylic acid)
~158C-4 (C-OCH₃)
~133C-6
~131C-2
~125C-1 (C-COOH)
~123C-3 (C-Cl)
~112C-5
~56-OCH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid dimer)
~1700StrongC=O stretch (Carboxylic acid)
~1600, ~1500, ~1450Medium-StrongC=C stretch (Aromatic ring)
~1250StrongC-O stretch (Aryl ether)
~1100MediumC-O stretch (Carboxylic acid)
~800-900StrongC-H bend (Aromatic, out-of-plane)
~700-800MediumC-Cl stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely be employed.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Proposed Fragment
186/188High[M]⁺ (Molecular ion, showing isotopic pattern for Cl)
171/173Medium[M - CH₃]⁺
141/143Medium[M - COOH]⁺
107High[M - Cl - CO]⁺
77Medium[C₆H₅]⁺

Experimental Protocols

The following are general experimental methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of 5-10 mg of this compound would be dissolved in a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

IR Spectroscopy

For solid samples like this compound, the KBr pellet method is a common sample preparation technique. A small amount of the finely ground sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. The IR spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry

The mass spectrum would be obtained using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced into the ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV). The resulting positively charged fragments are then separated by a mass analyzer according to their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.

Spectroscopic_Workflow cluster_Analysis Structural Elucidation NMR NMR Spectroscopy (¹H and ¹³C) NMR_info Carbon-Hydrogen Framework - Chemical Environment - Connectivity NMR->NMR_info IR IR Spectroscopy IR_info Functional Groups - C=O, O-H, C-O, C-Cl IR->IR_info MS Mass Spectrometry MS_info Molecular Weight & Fragmentation Pattern MS->MS_info Structure 3-Chloro-4-methoxybenzoic Acid Structure NMR_info->Structure IR_info->Structure MS_info->Structure

Caption: Workflow for Spectroscopic Analysis.

This guide serves as a foundational resource for the spectroscopic characterization of this compound, aiding in its identification and utilization in further research and development.

References

3-Chloro-4-methoxybenzoic Acid: A Technical Safety Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the safety data for 3-Chloro-4-methoxybenzoic acid (CAS No: 37908-96-6), a compound utilized in the synthesis of various pharmaceutical and agrochemical products.[1] The information is intended for researchers, scientists, and drug development professionals to ensure its safe handling and use. The data presented is compiled from various Safety Data Sheets (SDS) and general toxicological guidelines.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for understanding the compound's behavior under various laboratory conditions.

PropertyValueReference
Molecular Formula C8H7ClO3
Molecular Weight 186.59 g/mol
Appearance White to light yellow to light orange powder/crystal[2]
Melting Point 216-218 °C
Boiling Point 304.8 ± 22.0 °C (Predicted)
Density 1.352 g/cm³ (Predicted)
pKa 4.10 ± 0.10 (Predicted)
Solubility Slightly soluble in water.

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are acute oral toxicity and acute aquatic toxicity.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral 3H301: Toxic if swallowed
Hazardous to the Aquatic Environment, Acute Hazard 1H400: Very toxic to aquatic life
Skin Corrosion/Irritation Not Classified (though irritation is a potential hazard)H315: Causes skin irritation (as per some sources)
Serious Eye Damage/Eye Irritation Not Classified (though irritation is a potential hazard)H319: Causes serious eye irritation (as per some sources)

Signal Word: Danger

GHS Pictograms:

  • Skull and crossbones (GHS06): Indicates acute toxicity (fatal or toxic).

  • Environment (GHS09): Indicates hazards to the aquatic environment.

Toxicological Data

Acute Oral Toxicity

The classification of "Acute Toxicity, Category 3" suggests that the LD50 (the dose lethal to 50% of the test population) is in the range of 50 to 300 mg/kg body weight. The likely methodology for determining this is the Acute Toxic Class Method (OECD Guideline 423).

Experimental Protocol (General, based on OECD 423):

  • Test Animals: Typically, healthy, young adult rats of a single sex (usually females) are used.[3]

  • Housing and Acclimatization: Animals are housed in suitable conditions with controlled temperature, humidity, and light cycles. They are acclimatized to the laboratory environment before the study begins.

  • Dose Administration: The test substance is administered orally by gavage at one of several fixed starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight).[4]

  • Stepwise Procedure: A small group of animals (typically 3) is dosed. The outcome (mortality or survival) determines the next step. If mortality is observed, the test is repeated with a lower dose in another group of animals. If no mortality is observed, a higher dose is used in a subsequent group.

  • Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality.[5] Body weight is typically measured before administration and at regular intervals throughout the observation period.

  • Data Analysis: The LD50 is determined based on the dose levels at which mortality is and is not observed, which allows for classification into a GHS toxicity category.[3]

Skin and Eye Irritation

Although not formally classified as a skin or eye irritant by all sources, some Safety Data Sheets indicate that it may cause skin and eye irritation.[6] Standard OECD guidelines for assessing these endpoints are described below.

Experimental Protocol (General, based on OECD 404 for Skin Irritation):

  • Test Animals: Healthy, young adult albino rabbits are typically used.[7]

  • Application: A small area of the animal's skin is shaved. The test substance (0.5 g for solids) is applied to the skin and covered with a gauze patch for a 4-hour exposure period.[7]

  • Observation: After the exposure period, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) for up to 14 days.[7][8]

  • Scoring: The severity of the skin reactions is scored according to a standardized scale.

Experimental Protocol (General, based on OECD 405 for Eye Irritation):

  • Test Animals: Healthy, young adult albino rabbits are used.[9]

  • Application: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye serves as a control.[9]

  • Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[9]

  • Scoring: Ocular lesions are scored based on a standardized system to determine the level of irritation.

Aquatic Toxicity

The classification "Very toxic to aquatic life" indicates a high potential for harm to aquatic organisms. This is typically determined through studies on fish, daphnia, or algae. The standard test for acute toxicity to fish is OECD Guideline 203.

Experimental Protocol (General, based on OECD 203 for Fish Acute Toxicity):

  • Test Species: A standard fish species, such as Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss), is used.[10]

  • Exposure: Fish are exposed to a range of concentrations of the test substance in water for a period of 96 hours.[11]

  • Observation: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.[11]

  • Data Analysis: The concentration that is lethal to 50% of the fish (LC50) is calculated. A low LC50 value indicates high toxicity. For a substance to be classified as "Very toxic to aquatic life" (Acute 1), the 96-hour LC50 is typically ≤ 1 mg/L.

Handling and Safety Precautions

Given the hazardous nature of this compound, strict safety protocols must be followed in the laboratory.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

  • Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure an eyewash station and safety shower are readily accessible.

Handling and Storage:

  • Avoid creating dust.

  • Keep containers tightly closed when not in use.

  • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[6]

First-Aid Measures

In case of exposure, the following first-aid measures should be taken immediately:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key logical relationships and workflows for handling this compound.

GHS_Classification substance This compound pictogram1 Skull and Crossbones (GHS06) substance->pictogram1 pictogram2 Environment (GHS09) substance->pictogram2 hazard_class1 Acute Toxicity (Oral) Category 3 pictogram1->hazard_class1 hazard_class2 Acute Aquatic Toxicity Category 1 pictogram2->hazard_class2 signal_word Signal Word: Danger hazard_class1->signal_word hazard_class2->signal_word Lab_Safety_Workflow start Handling this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe engineering Use Engineering Controls (Fume Hood) start->engineering handling Handle with Care Avoid Dust Formation ppe->handling engineering->handling storage Store Properly (Cool, Dry, Well-ventilated) handling->storage spill In Case of Spill handling->spill exposure In Case of Exposure handling->exposure end Work Complete storage->end spill_response Follow Spill Response Protocol (Evacuate, Ventilate, Clean-up with appropriate materials) spill->spill_response spill_response->end first_aid Administer First Aid (Flush skin/eyes, move to fresh air) exposure->first_aid medical Seek Medical Attention first_aid->medical medical->end

References

discovery and history of 3-Chloro-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Chloro-4-methoxybenzoic Acid

This technical guide provides a comprehensive overview of this compound (CAS No: 37908-96-6), a key intermediate in the pharmaceutical industry. The document details its discovery, historical development of its synthesis, and its significant applications, particularly in the development of cyclooxygenase-2 (COX-2) inhibitors. A thorough compilation of its physicochemical and spectroscopic properties is presented in tabular format for easy reference. Furthermore, this guide includes a detailed, state-of-the-art experimental protocol for its synthesis, ensuring researchers and drug development professionals have a practical resource for their work. A logical workflow for a key synthetic transformation is also visualized using a Graphviz diagram.

Introduction

This compound, also known as 3-chloro-p-anisic acid, is a substituted benzoic acid derivative that has garnered significant attention in the field of medicinal chemistry.[1] Its molecular structure, featuring a chlorinated and methoxylated phenyl ring attached to a carboxylic acid group, makes it a versatile building block for the synthesis of complex organic molecules.[2] This guide aims to provide a detailed technical resource for researchers, scientists, and professionals involved in drug discovery and development, covering the history, synthesis, properties, and applications of this important compound.

Discovery and History

While the specific historical details of the initial discovery and first synthesis of this compound are not extensively documented in readily available literature, its emergence is closely tied to the broader development of substituted benzoic acid chemistry for pharmaceutical applications. The late 20th and early 21st centuries saw a surge in the exploration of such compounds as scaffolds for targeted therapies. The importance of this compound grew with the increasing demand for selective COX-2 inhibitors, where it serves as a crucial starting material.[3]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is provided in the table below. This information is essential for its identification, characterization, and application in synthetic chemistry.

PropertyValueReference(s)
CAS Number 37908-96-6[4][5]
Molecular Formula C₈H₇ClO₃[4][5]
Molecular Weight 186.59 g/mol [4][5]
Appearance White to light yellow crystalline powder
Melting Point 216-218 °C[6]
Boiling Point (Predicted) 304.8 ± 22.0 °C[6]
pKa (Predicted) 4.10 ± 0.10[6]
Solubility Slightly soluble in water

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the methoxy (B1213986) group protons. The aromatic protons will appear as a complex splitting pattern in the aromatic region (typically δ 7.0-8.5 ppm), with their chemical shifts and coupling constants influenced by the chloro and carboxylic acid substituents. The methoxy protons will appear as a sharp singlet at around δ 3.9 ppm.

  • ¹³C NMR: The carbon NMR spectrum will exhibit signals for the eight distinct carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically δ 165-175 ppm). The aromatic carbons will appear in the region of δ 110-160 ppm, with the carbon attached to the methoxy group being significantly shielded and the carbon attached to the chlorine atom showing a characteristic chemical shift. The methoxy carbon will appear at around δ 56 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching vibration for the carboxylic acid group (around 2500-3300 cm⁻¹). A strong C=O stretching vibration for the carbonyl group will be observed around 1680-1710 cm⁻¹. C-O stretching vibrations for the methoxy and carboxylic acid groups will appear in the 1200-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak [M]⁺ at m/z 186 and an [M+2]⁺ peak with approximately one-third the intensity of the molecular ion peak, which is characteristic of a compound containing one chlorine atom. Common fragmentation patterns for benzoic acids include the loss of -OH (m/z 169) and -COOH (m/z 141) fragments.

Synthesis of this compound

Several synthetic routes can be envisioned for the preparation of this compound. A common and practical approach involves the chlorination of 4-methoxybenzoic acid.

Experimental Protocol: Chlorination of 4-Methoxybenzoic Acid

This protocol describes a general procedure for the synthesis of this compound from 4-methoxybenzoic acid.

Materials:

  • 4-Methoxybenzoic acid

  • Thionyl chloride (SOCl₂) or Sulfuryl chloride (SO₂Cl₂)

  • A suitable solvent (e.g., toluene, dichloromethane)

  • Anhydrous iron(III) chloride (FeCl₃) or another Lewis acid catalyst (optional, depending on the chlorinating agent)

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Appropriate glassware and safety equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 4-methoxybenzoic acid in the chosen solvent.

  • Chlorination: If using sulfuryl chloride, add the catalyst (e.g., FeCl₃) to the solution. Slowly add sulfuryl chloride dropwise to the stirred solution at room temperature. The reaction is exothermic, so the addition rate should be controlled to maintain a gentle reflux. If using thionyl chloride, the reaction may require heating.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding water. Separate the organic layer.

  • Extraction and Washing: Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to remove any unreacted acid and HCl), and brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude this compound from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the pure product.

  • Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds.[2] Its most prominent application is in the preparation of selective cyclooxygenase-2 (COX-2) inhibitors.[3] COX-2 is an enzyme involved in inflammation and pain pathways, and its selective inhibition is a key strategy for the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.

The structural features of this compound, specifically the chlorine and methoxy substituents on the phenyl ring, are crucial for achieving the desired binding affinity and selectivity for the COX-2 enzyme in the final drug molecule.

Signaling Pathways and Experimental Workflows

The synthesis of more complex drug molecules from this compound often involves a series of chemical transformations. A representative workflow for the conversion of the carboxylic acid to an amide, a common step in drug synthesis, is depicted below.

G cluster_0 Amide Synthesis Workflow start This compound step1 Activation of Carboxylic Acid (e.g., with SOCl₂ or EDC/HOBt) start->step1 step2 Acyl Chloride or Activated Ester Intermediate step1->step2 step3 Reaction with Primary or Secondary Amine (R₁R₂NH) step2->step3 end N-Substituted 3-Chloro-4-methoxybenzamide step3->end

Caption: A generalized workflow for the synthesis of an N-substituted 3-chloro-4-methoxybenzamide.

Conclusion

This compound is a fundamentally important building block in modern medicinal chemistry. Its synthesis, while based on established chemical principles, requires careful control to achieve high purity. The physicochemical and spectroscopic data provided in this guide serve as a critical reference for its characterization. The primary application of this compound in the development of COX-2 inhibitors highlights its significance in the ongoing quest for safer and more effective anti-inflammatory therapies. This technical guide provides a solid foundation for researchers and professionals working with this versatile chemical intermediate.

References

3-Chloro-4-methoxybenzoic Acid: A Comprehensive Technical Guide for Chemical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Chloro-4-methoxybenzoic acid, a pivotal chemical intermediate in the landscape of modern organic synthesis. This document outlines its chemical and physical properties, synthesis methodologies, and significant applications, with a particular focus on its role in pharmaceutical development. Detailed experimental protocols and visual pathway diagrams are provided to support research and development activities.

Core Chemical and Physical Properties

This compound, also known as 3-Chloro-p-anisic acid, is a white to off-white crystalline powder.[1] Its unique structure, featuring a carboxylic acid, a chloro group, and a methoxy (B1213986) group on a benzene (B151609) ring, makes it a versatile building block in synthesizing more complex molecules.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 37908-96-6[1][3][4][5][6]
Molecular Formula C₈H₇ClO₃[1][3][6]
Molecular Weight 186.59 g/mol [1][3][6][7]
Melting Point 216-218 °C[3][7]
Boiling Point 304.8 ± 22.0 °C (Predicted)[3][7]
Appearance White to off-white crystalline powder[1]
Solubility Slightly soluble in water[1]
pKa 4.10 ± 0.10 (Predicted)[7]
EC Number 253-708-9[3]
Linear Formula H₃COC₆H₃(Cl)CO₂H

Synthesis of this compound

The synthesis of substituted benzoic acids like this compound often involves a multi-step process. A common conceptual pathway involves the chlorination of a methoxy-substituted precursor followed by the oxidation of a side chain or hydrolysis of a nitrile.

synthesis_pathway start p-Anisic acid intermediate Chlorination start->intermediate Cl₂ / Catalyst product This compound intermediate->product

Caption: Conceptual synthesis pathway for this compound.

Experimental Protocol: Synthesis via Chlorination and Hydrolysis (Representative)

The following is a representative protocol based on general principles of organic synthesis, as specific laboratory preparations were not detailed in the provided search results. A plausible route starts from a substituted toluene, which is chlorinated, followed by oxidation of the methyl group to a carboxylic acid. An alternative, described in patent literature for similar compounds, involves nucleophilic substitution on a chlorobenzonitrile followed by hydrolysis.[8]

Materials:

  • 4-Methoxy-3-chlorobenzonitrile

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol (B145695)

  • Water

  • Reaction flask with reflux condenser

  • Magnetic stirrer with heating plate

  • pH meter or pH paper

  • Büchner funnel and filter paper

Procedure:

  • Hydrolysis: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-Methoxy-3-chlorobenzonitrile (1 equivalent).

  • Add a 20% aqueous solution of sodium hydroxide (3-4 equivalents) and ethanol to ensure solubility.

  • Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Acidification: After cooling the reaction mixture to room temperature, slowly add concentrated hydrochloric acid while stirring until the pH of the solution is approximately 2. A white precipitate should form.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with cold water to remove any remaining inorganic salts.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Dry the purified product under vacuum.

Role as a Chemical Intermediate in Drug Development

This compound is a valuable intermediate in the synthesis of pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs).[3][6] Its functional groups—the carboxylic acid and the chloro-substituted methoxybenzene ring—allow for diverse reactions such as amidation and esterification, making it a key component for building complex molecular structures.[2] It is specifically noted for its use in the synthesis of cyclooxygenase-2 (COX-2) inhibitors, which are used to treat inflammation and pain.[3][6]

workflow_diagram cluster_start Starting Materials cluster_process Synthesis Step cluster_end Final Product Class intermediate This compound reaction Amidation Reaction (e.g., using a coupling agent) intermediate->reaction reagent Amine (R-NH₂) reagent->reaction product Amide-based API (e.g., COX-2 Inhibitor Precursor) reaction->product Forms Amide Bond

Caption: Role of this compound in API synthesis.

Experimental Protocol: Amide Bond Formation (General)

This protocol describes a general method for forming an amide, a common transformation for this intermediate in pharmaceutical synthesis.

Materials:

  • This compound

  • A primary or secondary amine (R-NH₂)

  • A peptide coupling agent (e.g., DCC, EDC)

  • A base (e.g., triethylamine, DIPEA)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Activation: Dissolve this compound (1 equivalent) in the anhydrous solvent in a dry reaction flask under an inert atmosphere.

  • Add the coupling agent (1.1 equivalents) and stir at 0 °C for 30 minutes to activate the carboxylic acid.

  • Coupling: To the activated acid, add the amine (1 equivalent) and the base (1.2 equivalents).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up: Upon completion, filter off any solid byproducts (e.g., DCU if DCC is used).

  • Wash the filtrate with a mild acid (e.g., 1M HCl), followed by a mild base (e.g., saturated NaHCO₃ solution), and finally with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude amide product using column chromatography or recrystallization to yield the final compound.

Safety and Handling

Proper handling of this compound is essential. It is classified as acutely toxic if swallowed and is very toxic to aquatic life.[4][7]

Table 2: GHS Hazard and Precautionary Information

CategoryCodes and StatementsReference
Hazard Pictograms GHS06 (Skull and crossbones), GHS09 (Environment)
Signal Word Danger
Hazard Statements H301: Toxic if swallowed. H400: Very toxic to aquatic life.[7]
Precautionary Statements P264: Wash skin thoroughly after handling. P273: Avoid release to the environment. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P391: Collect spillage. P405: Store locked up. P501: Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE): When handling this compound, it is imperative to use appropriate PPE, including:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Respiratory Protection: Dust mask type N95 (US) or equivalent.

  • Skin and Body Protection: Lab coat and other protective clothing to prevent skin exposure.[4]

The compound should be stored in a cool, dry, well-ventilated area in a tightly sealed container. It is stable under normal conditions, and hazardous polymerization does not occur.

References

The Versatile Scaffold: A Technical Guide to the Research Applications of 3-Chloro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-methoxybenzoic acid, a halogenated derivative of the naturally occurring 4-methoxybenzoic acid (anisic acid), is a versatile building block in synthetic chemistry with growing importance in pharmaceutical and agrochemical research. Its unique substitution pattern—a chlorine atom and a methoxy (B1213986) group on the benzene (B151609) ring—provides a scaffold for the development of a diverse range of derivatives with significant biological activities. This technical guide provides an in-depth overview of the current and potential research applications of this compound, with a focus on its utility in medicinal chemistry as a precursor for anticancer, antimicrobial, and anti-inflammatory agents. This document also explores its role in the synthesis of agrochemicals and its potential for use in materials science. Detailed experimental protocols, quantitative biological data, and visualizations of key synthetic and biological pathways are presented to support researchers in leveraging the full potential of this valuable chemical intermediate.

Introduction

This compound (CAS No: 37908-96-6) is a white to off-white crystalline solid that serves as a crucial intermediate in organic synthesis.[1][2][3] Its structure, featuring a carboxylic acid functional group, an electron-donating methoxy group, and an electron-withdrawing chlorine atom, allows for a wide array of chemical modifications, including esterification, amidation, and various coupling reactions. These transformations enable the construction of complex molecular architectures with diverse pharmacological and chemical properties.

This guide will explore the multifaceted research applications of this compound, with a particular emphasis on its role as a scaffold for the discovery of novel therapeutic agents. We will delve into its application in the synthesis of anticancer, antimicrobial, and anti-inflammatory compounds, supported by available quantitative data. Furthermore, this document will touch upon its emerging applications in the agrochemical sector and its potential as a monomer in polymer chemistry.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₇ClO₃[1][2]
Molecular Weight 186.59 g/mol [1][2]
Appearance White to off-white crystalline powder[3]
Melting Point 216-218 °C[1]
CAS Number 37908-96-6[1][2][3]

Spectroscopic Characterization:

While a complete, publicly available spectral dataset for this compound is not readily found in a single source, typical spectroscopic features can be inferred from data on closely related compounds such as 3-chlorobenzoic acid and 4-methoxybenzoic acid.[4][5][6]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons (a singlet around 3.8-4.0 ppm), and the carboxylic acid proton (a broad singlet at higher chemical shifts, typically >10 ppm). The aromatic region will display a splitting pattern consistent with a 1,2,4-trisubstituted benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will exhibit signals for the carboxyl carbon, the aromatic carbons (with chemical shifts influenced by the chloro and methoxy substituents), and the methoxy carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong carbonyl (C=O) stretching vibration of the carboxylic acid, typically in the region of 1680-1710 cm⁻¹, and a broad O-H stretching band from the carboxylic acid dimer. C-O stretching for the methoxy group and C-Cl stretching vibrations will also be present.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of the chlorine atom.

Synthesis of this compound and Its Derivatives

The synthesis of this compound can be achieved through various synthetic routes, often starting from more readily available precursors. A common strategy involves the chlorination of 4-methoxybenzoic acid.

General Synthesis of this compound

Reaction Scheme:

G 4-Methoxybenzoic_acid 4-Methoxybenzoic Acid 3_Chloro_4_methoxybenzoic_acid This compound 4-Methoxybenzoic_acid->3_Chloro_4_methoxybenzoic_acid Chlorination Chlorinating_agent Chlorinating Agent (e.g., SO2Cl2) Chlorinating_agent->3_Chloro_4_methoxybenzoic_acid

Figure 1: General synthesis of this compound.

Experimental Protocol (Illustrative):

  • Dissolution: Dissolve 4-methoxybenzoic acid in a suitable solvent, such as glacial acetic acid.

  • Chlorination: While stirring, slowly add a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), to the solution. The reaction is typically carried out at room temperature or with gentle heating.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is poured into cold water to precipitate the product.

  • Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol (B145695) or acetic acid.

Synthesis of Amide and Ester Derivatives

The carboxylic acid functionality of this compound allows for the straightforward synthesis of a wide range of amide and ester derivatives.

Workflow for Amide and Ester Synthesis:

G cluster_0 Activation of Carboxylic Acid cluster_1 Amide Synthesis cluster_2 Ester Synthesis 3_Chloro_4_methoxybenzoic_acid This compound Acid_chloride 3-Chloro-4-methoxybenzoyl chloride 3_Chloro_4_methoxybenzoic_acid->Acid_chloride Activation Thionyl_chloride Thionyl Chloride (SOCl2) Thionyl_chloride->Acid_chloride Amide_derivative Amide Derivative Acid_chloride->Amide_derivative Amidation Ester_derivative Ester Derivative Acid_chloride->Ester_derivative Esterification Amine Amine (R-NH2) Amine->Amide_derivative Alcohol Alcohol (R-OH) Alcohol->Ester_derivative

Figure 2: General workflow for amide and ester synthesis.

Experimental Protocol for Amide Synthesis (General): [7]

  • Acid Chloride Formation: Convert this compound to its acid chloride by reacting it with thionyl chloride, often with a catalytic amount of DMF. The excess thionyl chloride is typically removed under reduced pressure.[7]

  • Amidation: The crude 3-Chloro-4-methoxybenzoyl chloride is then reacted with the desired amine in the presence of a base (e.g., triethylamine (B128534) or pyridine) in an inert solvent (e.g., dichloromethane (B109758) or THF).[8]

  • Work-up and Purification: The reaction mixture is typically washed with dilute acid and base to remove unreacted starting materials and byproducts. The final amide product is then purified by recrystallization or column chromatography.

Experimental Protocol for Ester Synthesis (General):

  • Acid Chloride Formation: As with amide synthesis, the first step is the conversion of the carboxylic acid to the more reactive acid chloride.

  • Esterification: The acid chloride is then reacted with the desired alcohol, often in the presence of a base to neutralize the HCl byproduct.

  • Work-up and Purification: Similar to amide synthesis, the reaction mixture is washed and the final ester product is purified by appropriate methods.

Applications in Medicinal Chemistry

This compound is a valuable scaffold for the development of novel therapeutic agents due to the wide range of biological activities exhibited by its derivatives.

Anticancer Activity

Derivatives of this compound have shown promising potential as anticancer agents. For instance, a series of 4-amino-3-chloro benzoate (B1203000) esters have been synthesized and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[9]

Signaling Pathway of EGFR Inhibition:

G EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream_Signaling Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Proliferation Apoptosis Apoptosis Downstream_Signaling->Apoptosis Inhibition Inhibitor 4-Amino-3-chloro benzoate Ester Derivative Inhibitor->EGFR Blocks ATP Binding

Figure 3: Simplified EGFR signaling pathway and inhibition.

Quantitative Anticancer Activity Data:

CompoundCell LineIC₅₀ (µM)Reference
Hydrazine-1-carbothioamide derivative (N5a) of 4-amino-3-chloro benzoate esterA549 (Lung carcinoma)Data not specified[9]
Hydrazine-1-carbothioamide derivative (N5a) of 4-amino-3-chloro benzoate esterHepG2 (Hepatocellular carcinoma)Data not specified[9]
Hydrazine-1-carbothioamide derivative (N5a) of 4-amino-3-chloro benzoate esterHCT-116 (Colorectal carcinoma)Data not specified[9]

Note: While the study[9] demonstrated cytotoxic effects, specific IC₅₀ values were not provided in the abstract.

Antimicrobial Activity

The structural motif of a halogenated benzoic acid is present in various compounds with known antimicrobial properties. While direct studies on this compound are limited, research on related structures suggests its potential as a precursor for antimicrobial agents. For example, derivatives of 4-chlorocinnamic acid, which shares structural similarities, have demonstrated antifungal activity.[10] Furthermore, sulfonamide derivatives of chlorobenzoic acids have been investigated for their antibacterial properties, acting as inhibitors of folic acid synthesis in bacteria.[11]

Experimental Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution):

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compound (e.g., a derivative of this compound) is serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Anti-inflammatory Activity

This compound has been identified as a starting material for the synthesis of cyclooxygenase-2 (COX-2) inhibitors, which are a class of nonsteroidal anti-inflammatory drugs (NSAIDs).[2] The selective inhibition of COX-2 over COX-1 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.[12][13]

COX-2 Inhibition Pathway:

G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor 3-Chloro-4-methoxybenzoic Acid Derivative Inhibitor->COX2

Figure 4: Simplified pathway of COX-2 mediated inflammation.

Applications in Agrochemical Research

Chlorinated benzoic acid derivatives are an important class of compounds in the agrochemical industry, with applications as herbicides and fungicides.[14][15] The specific substitution pattern of this compound makes it an interesting candidate for the development of new crop protection agents.

Research on related compounds has shown that chlorinated herbicides can be effective against a range of weeds.[14] Additionally, the benzoic acid moiety is found in some fungicidal compounds.[15] The development of new agrochemicals often involves the synthesis and screening of a large library of compounds, and this compound provides a versatile starting point for such endeavors.

Potential in Materials Science

Benzoic acid and its derivatives can be used as monomers in the synthesis of polyesters and other polymers.[16][17] The presence of the carboxylic acid group allows for polymerization through esterification reactions with diols. The rigidity of the benzene ring can impart desirable thermal and mechanical properties to the resulting polymers. While specific research on the use of this compound in polymer synthesis is not extensively documented, its structure suggests potential for creating polyesters with unique properties, such as modified solubility, thermal stability, and flame retardancy due to the presence of the chlorine atom.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in various fields of research. Its primary application lies in medicinal chemistry as a scaffold for the synthesis of novel therapeutic agents, particularly in the areas of oncology, infectious diseases, and inflammation. The ability to readily derivatize its carboxylic acid group into a wide range of amides and esters allows for the fine-tuning of biological activity. Furthermore, its emerging role in agrochemical research and its potential in materials science underscore the broad utility of this compound. This technical guide has provided an overview of the current state of research involving this compound, offering a foundation for further investigation and development. As the demand for novel molecules in medicine, agriculture, and materials science continues to grow, the importance of versatile building blocks like this compound is set to increase.

References

3-Chloro-4-methoxybenzoic Acid: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Chloro-4-methoxybenzoic acid (CAS No. 37908-96-6). Due to the limited availability of direct experimental stability data for this specific compound in publicly accessible literature, this guide synthesizes information from safety data sheets and extrapolates potential degradation pathways based on the known behavior of structurally similar compounds, such as 4-methoxybenzoic acid and 3-chlorobenzoic acid.

Core Compound Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₈H₇ClO₃[1]
Molecular Weight 186.59 g/mol [1]
Appearance White to light yellow or light orange powder/crystal[2]
Melting Point 215 - 219 °C[2]
Boiling Point 304.8 ± 22.0 °C (Predicted)[3]
Storage Temperature Room Temperature; 2-8°C (Refrigerator) has also been suggested.[3][4]

Stability Profile

This compound is generally considered stable under normal laboratory conditions. However, its stability can be influenced by factors such as temperature, light, humidity, and pH.

General Stability: The compound is stable under recommended storage conditions.[5] Incompatible materials to avoid include strong oxidizing agents.[6][7]

Photostability: Specific photostability studies on this compound have not been found. However, aromatic compounds, particularly those with activating groups like methoxy, can be susceptible to photodegradation. A study on the structurally similar 3-chloro-4-methoxybenzaldehyde (B1194993) showed UV-induced conformational isomerization and decarbonylation at specific wavelengths.[9] This suggests that exposure to UV light could potentially lead to the degradation of this compound.

Hydrolytic Stability: The hydrolytic stability of this compound under various pH conditions has not been detailed in the available literature. For the related compound 4-methoxybenzoic acid, forced hydrolysis under acidic or basic conditions can lead to O-demethylation, forming 4-hydroxybenzoic acid.[10] It is plausible that this compound could undergo a similar degradation pathway under harsh pH and temperature conditions.

Predicted Degradation Pathways

Based on the chemistry of the functional groups present in this compound and data from similar molecules, the following degradation pathways can be postulated. These pathways would need to be confirmed through experimental forced degradation studies.

G cluster_thermal Thermal Degradation (Predicted) cluster_hydrolytic Hydrolytic Degradation (Predicted) cluster_photolytic Photolytic Degradation (Possible) 3-Chloro-4-methoxybenzoic_acid_T This compound 2-Chloroanisole 2-Chloroanisole 3-Chloro-4-methoxybenzoic_acid_T->2-Chloroanisole Decarboxylation (High Temperature) CO2_T CO2 3-Chloro-4-methoxybenzoic_acid_H This compound 3-Chloro-4-hydroxybenzoic_acid 3-Chloro-4-hydroxybenzoic acid 3-Chloro-4-methoxybenzoic_acid_H->3-Chloro-4-hydroxybenzoic_acid O-Demethylation (Acidic/Basic Conditions) 3-Chloro-4-methoxybenzoic_acid_P This compound Degradation_Products_P Various Degradation Products 3-Chloro-4-methoxybenzoic_acid_P->Degradation_Products_P UV Light Exposure

Caption: Predicted degradation pathways for this compound.

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended based on available safety data sheets.

ParameterRecommendation
Temperature Store in a cool, dry place.[6][7] Room temperature is generally acceptable, though refrigeration (2-8°C) is also suggested.[3][4]
Atmosphere Keep container tightly closed.[6][7]
Light Store in a well-ventilated place.[5] While not explicitly stated, protection from light is advisable for long-term storage due to the potential for photodegradation of similar aromatic compounds.
Incompatible Materials Avoid strong oxidizing agents.[6][7]
Container Use original, tightly sealed containers.

Experimental Protocols for Stability Testing

For researchers and drug development professionals who need to generate specific stability data for this compound, a forced degradation study is recommended. The following provides a general experimental workflow.

G cluster_workflow General Workflow for Forced Degradation Study Start Prepare Stock Solution of This compound Stress_Conditions Expose to Stress Conditions Start->Stress_Conditions Acid_Hydrolysis Acidic Hydrolysis (e.g., 0.1M HCl, heat) Stress_Conditions->Acid_Hydrolysis Base_Hydrolysis Basic Hydrolysis (e.g., 0.1M NaOH, heat) Stress_Conditions->Base_Hydrolysis Oxidative Oxidative Degradation (e.g., 3% H2O2) Stress_Conditions->Oxidative Thermal Thermal Degradation (Solid state, elevated temp.) Stress_Conditions->Thermal Photolytic Photolytic Degradation (UV/Vis light exposure) Stress_Conditions->Photolytic Analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC) Acid_Hydrolysis->Analysis Base_Hydrolysis->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis Data_Evaluation Evaluate Data: - % Degradation - Identify Degradants - Elucidate Pathways Analysis->Data_Evaluation End Establish Stability Profile Data_Evaluation->End

Caption: A general experimental workflow for conducting a forced degradation study.

Methodology for a Typical Forced Degradation Study:

  • Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with an equal volume of an acid (e.g., 0.1 M or 1 M HCl) and heat at a controlled temperature (e.g., 60-80 °C) for a specified duration.

    • Basic Hydrolysis: Treat the stock solution with an equal volume of a base (e.g., 0.1 M or 1 M NaOH) and heat at a controlled temperature for a specified duration.

    • Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3-30% hydrogen peroxide) at room temperature or slightly elevated temperature.

    • Thermal Degradation: Expose the solid compound to dry heat at a temperature below its melting point for a defined period.

    • Photolytic Degradation: Expose the solution of the compound to UV and/or visible light in a photostability chamber.

  • Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis by a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Data Analysis: Quantify the amount of undegraded this compound and any degradation products. The use of a mass spectrometer in conjunction with HPLC (LC-MS) is highly recommended for the identification of unknown degradants.

This systematic approach will help in elucidating the intrinsic stability of the molecule, identifying potential degradation products, and establishing its degradation pathways, which is critical for formulation development and defining appropriate storage and handling procedures.

References

A Technical Guide to 3-Chloro-4-methoxybenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Commercial Availability, Synthesis Applications, and Biological Relevance

This technical guide provides a comprehensive overview of 3-Chloro-4-methoxybenzoic acid, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document details its commercial availability, summarizes key quantitative data, and explores its significant role in the synthesis of targeted therapeutics, particularly cyclooxygenase-2 (COX-2) inhibitors.

Commercial Availability and Supplier Specifications

This compound is readily available from a variety of commercial chemical suppliers. Researchers can source this compound in various purities and quantities to suit laboratory-scale research and development needs. Below is a summary of key data from prominent suppliers.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAdditional Information
Santa Cruz Biotechnology 37908-96-6C₈H₇ClO₃186.59-Classified as a Dangerous Good for transport.[1]
Thermo Scientific Chemicals 37908-96-6C₈H₇ClO₃186.5998+%-
Sigma-Aldrich 37908-96-6C₈H₇ClO₃186.5997%Signal word: Danger. Acute toxicity (oral) and hazardous to the aquatic environment.[2]
TCI Chemicals 37908-96-6C₈H₇ClO₃186.59>97.0% (GC)Appearance: White to light yellow to light orange powder to crystal.[3]
Pharmaffiliates 37908-96-6C₈H₇ClO₃186.59-Recommended storage at 2-8°C.[4]
AOBChem 37908-96-6C₈H₇ClO₃186.5997%Shipping at room temperature, storage at 2-8°C.[5]

Role in the Synthesis of COX-2 Inhibitors

This compound is a crucial building block in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors.[4][6] These inhibitors are a class of non-steroidal anti-inflammatory drugs (NSAIDs) that are effective in managing pain and inflammation in conditions such as osteoarthritis and rheumatoid arthritis.[7] Their selectivity for COX-2 over COX-1 minimizes gastrointestinal side effects associated with traditional NSAIDs.[7]

The COX-2 Signaling Pathway and Therapeutic Intervention

The cyclooxygenase (COX) enzyme has two primary isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in protecting the stomach lining, COX-2 is induced during inflammation and is responsible for the production of prostaglandins (B1171923) that mediate pain and inflammation.[1][7]

COX-2 catalyzes the conversion of arachidonic acid to prostaglandin (B15479496) H2, which is a precursor to various pro-inflammatory prostaglandins, including prostaglandin E2 (PGE2).[3] Elevated levels of PGE2 are associated with various pathological conditions, including inflammation and cancer.[6][8] PGE2 can activate several downstream signaling pathways, such as the PKA, β-catenin, NF-κB, and PI3K/AKT pathways, which are involved in cell proliferation, survival, and angiogenesis.[6][8] Selective COX-2 inhibitors block the production of these pro-inflammatory prostaglandins, thereby reducing inflammation and pain.[7]

COX2_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX2->PGH2 PGE2_Synthase PGE2 Synthase PGH2->PGE2_Synthase PGE2 Prostaglandin E2 (PGE2) PGE2_Synthase->PGE2 Inflammation Inflammation & Pain PGE2->Inflammation Downstream Downstream Signaling (PKA, β-catenin, NF-κB, PI3K/AKT) PGE2->Downstream COX2_Inhibitor COX-2 Inhibitor (e.g., Celecoxib (B62257), Etoricoxib) COX2_Inhibitor->COX2 Inhibits

Figure 1: Simplified COX-2 Signaling Pathway and Point of Inhibition.

Experimental Protocols: A Representative Synthesis

While specific proprietary synthesis routes for commercial drugs are not always publicly available, the following section outlines a representative, multi-step synthesis of a COX-2 inhibitor, Celecoxib, which illustrates the chemical transformations relevant to researchers working with related structures. Although this specific example does not start with this compound, it provides a valuable procedural framework.

Synthesis of Celecoxib from 4-Methylacetophenone

This synthesis involves the condensation of 4-methylacetophenone with ethyl trifluoroacetate (B77799) to form a key intermediate, which is then cyclized with 4-hydrazinobenzenesulfonamide hydrochloride.

Step 1: Synthesis of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione

  • To a mixture of sodium methoxide (B1231860) (0.4 g) in toluene (B28343) (2 ml), add a mixture of 4-methylacetophenone (0.85 g), ethyl trifluoroacetate (1.0 g), and toluene (2 ml) at 35-40°C.[9]

  • Stir the reaction mixture at 75°C for 4 hours.[9]

  • Cool the reaction mixture to 25-30°C.[9]

  • Add water (2 ml) and aqueous HCl (3 ml, 20%) and stir for 30 minutes.[9]

  • Separate the layers and extract the aqueous layer with toluene (2 x 2 ml).[9]

  • Combine the organic layers and remove the solvent by distillation under vacuum to obtain the product.[9]

Step 2: Synthesis of Celecoxib

  • Condense the product from Step 1, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, with 4-hydrazinobenzenesulfonamide hydrochloride.[10]

  • The reaction can be carried out in a solvent such as water with hydrochloric acid or in methanol (B129727) with a base like triethylamine.[10]

  • The resulting product, Celecoxib, can be purified by recrystallization.

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Cyclization Start1 4-Methylacetophenone Reagent1 Sodium Methoxide Toluene Start2 Ethyl Trifluoroacetate Intermediate 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione Reagent1->Intermediate Reagent2 Solvent (e.g., Water/HCl or Methanol/Triethylamine) Intermediate->Reagent2 Start3 4-Hydrazinobenzenesulfonamide HCl Product Celecoxib Reagent2->Product

Figure 2: Representative Workflow for the Synthesis of Celecoxib.

Conclusion

This compound is a commercially accessible and vital precursor for the synthesis of pharmacologically active molecules, most notably selective COX-2 inhibitors. Its utility in medicinal chemistry and drug development is well-established. This guide provides researchers with the foundational technical information required to source this compound and understand its application in the context of targeted anti-inflammatory drug discovery. The provided signaling pathway and representative synthesis workflow offer a conceptual framework for further research and development efforts in this area.

References

Theoretical Exploration of 3-Chloro-4-methoxybenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical overview of 3-Chloro-4-methoxybenzoic acid, a key intermediate in the synthesis of cyclooxygenase-2 (COX-2) inhibitors.[1] While direct experimental and computational studies on this specific molecule are limited in publicly available literature, this document synthesizes theoretical data from studies on structurally related substituted benzoic acids to project its physicochemical and quantum chemical properties. This guide covers detailed computational methodologies, including Density Functional Theory (DFT), Frontier Molecular Orbital analysis (HOMO-LUMO), Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping. Furthermore, a representative molecular docking workflow is presented to illustrate its potential interactions with the COX-2 enzyme. The information herein is intended to serve as a foundational resource for researchers engaged in the design and development of novel anti-inflammatory agents.

Introduction

This compound (C₈H₇ClO₃) is a substituted benzoic acid derivative with significant applications in medicinal chemistry, primarily as a building block for non-steroidal anti-inflammatory drugs (NSAIDs) that target the COX-2 enzyme.[1] Understanding the theoretical underpinnings of its molecular structure, electronic properties, and reactivity is crucial for optimizing its use in drug design and for predicting the properties of its derivatives. This guide extrapolates from existing computational studies on analogous benzoic acid derivatives to provide a detailed theoretical profile of this compound.[2][3][4]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, formulation, and for predicting its behavior in biological systems.

PropertyValueReference
Molecular Formula C₈H₇ClO₃[5]
Molecular Weight 186.59 g/mol [5]
Melting Point 216-218 °C
Boiling Point (Predicted) 304.8 ± 22.0 °CN/A
XlogP (Predicted) 2.2[6]
Hydrogen Bond Acceptor Count 3N/A
Hydrogen Bond Donor Count 1N/A
Rotatable Bond Count 2N/A

Table 1: Physicochemical Properties of this compound.

Quantum Chemical Calculations

Quantum chemical calculations offer profound insights into the electronic structure and reactivity of a molecule. The following sections detail the theoretical analysis of this compound based on established computational methods applied to similar compounds.[2][7]

Density Functional Theory (DFT) Analysis

DFT calculations are a cornerstone of modern computational chemistry, providing a good balance between accuracy and computational cost for determining molecular properties.[7] For a molecule like this compound, DFT would be employed to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties.

Experimental Protocol: DFT Calculation

A typical DFT calculation for a substituted benzoic acid would involve the following steps:

  • Structure Optimization: The initial molecular structure of this compound is drawn using a molecular editor and subjected to geometry optimization. The B3LYP functional with a 6-311++G(d,p) basis set is a commonly used level of theory for such molecules, providing a good description of both geometry and electronic properties.[8][9]

  • Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).[10]

  • Electronic Property Calculation: Single-point energy calculations are then performed to derive various electronic properties, including HOMO-LUMO energies, NBO charges, and the molecular electrostatic potential.[2][8]

DFT_Workflow Start Initial Molecular Structure Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation Opt->Freq SPE Single-Point Energy Calculation Freq->SPE Properties Extraction of Electronic Properties (HOMO-LUMO, NBO, MEP) SPE->Properties End Analysis of Results Properties->End

Caption: A generalized workflow for DFT calculations.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and its ability to donate or accept electrons.[11] The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability.

Based on studies of similar aromatic carboxylic acids, the HOMO of this compound is expected to be localized primarily on the benzene (B151609) ring and the oxygen atoms of the methoxy (B1213986) and carboxyl groups, reflecting their electron-donating nature. The LUMO is likely to be distributed over the carboxylic acid group and the aromatic ring, indicating these are the regions susceptible to nucleophilic attack. The predicted HOMO-LUMO gap would provide insights into its kinetic stability and electronic transitions.

Table 2: Predicted Frontier Molecular Orbital Energies. Note: These are hypothetical values based on typical ranges for substituted benzoic acids and should be confirmed by specific calculations.

ParameterPredicted Energy (eV)
HOMO Energy -6.5 to -7.5
LUMO Energy -1.5 to -2.5
HOMO-LUMO Gap (ΔE) 4.0 to 5.0
Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the electron density distribution and the nature of bonding within a molecule. It helps in understanding hyperconjugative interactions and charge delocalization, which are crucial for molecular stability. For this compound, NBO analysis would reveal the delocalization of electron density from the oxygen lone pairs of the methoxy and carbonyl groups into the antibonding orbitals of the benzene ring, contributing to the overall stability of the molecule.

Experimental Protocol: NBO Analysis

NBO analysis is typically performed as part of a DFT calculation using software packages that incorporate the NBO program. The analysis is requested as a keyword in the input file for the DFT calculation (e.g., pop=nbo). The output provides information on atomic charges, orbital occupancies, and the stabilization energies associated with donor-acceptor interactions.

Molecular Electrostatic Potential (MEP) Map

The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is invaluable for identifying regions of positive and negative electrostatic potential, which correspond to sites for electrophilic and nucleophilic attack, respectively.

For this compound, the MEP map would be expected to show a region of high negative potential (red/yellow) around the carbonyl oxygen of the carboxylic acid, indicating its susceptibility to electrophilic attack and its role as a hydrogen bond acceptor. Regions of positive potential (blue) would be expected around the acidic hydrogen of the carboxyl group, making it a prime site for nucleophilic attack and hydrogen bond donation.

MEP_Concept cluster_0 Molecular Electrostatic Potential Map cluster_1 Chemical Reactivity Red Negative Potential (Red/Yellow) Blue Positive Potential (Blue) Electrophilic Site for Electrophilic Attack Red->Electrophilic Indicates Green Neutral Potential (Green) Nucleophilic Site for Nucleophilic Attack Blue->Nucleophilic Indicates

Caption: Conceptual diagram of MEP and its relation to reactivity.

Molecular Docking Studies

Given its role as a precursor to COX-2 inhibitors, understanding the potential binding interactions of this compound with the COX-2 enzyme is of great interest. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12][13]

Experimental Protocol: Molecular Docking

A typical molecular docking protocol involves the following stages:

  • Preparation of the Receptor: The 3D crystal structure of the target protein (e.g., COX-2, PDB ID: 5F19) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are typically removed, and polar hydrogens and charges are added.[12]

  • Preparation of the Ligand: The 3D structure of this compound is generated and energy-minimized using a suitable force field.

  • Docking Simulation: A docking program (e.g., AutoDock Vina) is used to place the ligand into the active site of the receptor. The program explores various conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.[14]

  • Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Docking_Workflow Start Obtain Receptor and Ligand Structures ReceptorPrep Prepare Receptor (e.g., COX-2 from PDB) Start->ReceptorPrep LigandPrep Prepare Ligand (this compound) Start->LigandPrep Docking Perform Docking Simulation (e.g., AutoDock Vina) ReceptorPrep->Docking LigandPrep->Docking Analysis Analyze Docking Poses and Interactions Docking->Analysis End Identify Potential Binding Mode Analysis->End

Caption: A standard workflow for molecular docking studies.

Based on docking studies of other benzoic acid derivatives with COX-2, it is plausible that the carboxylate group of this compound would form key hydrogen bonds with residues such as Arginine and Tyrosine in the active site. The substituted phenyl ring would likely engage in hydrophobic interactions with other nonpolar residues.

Table 3: Predicted Molecular Docking Parameters with COX-2. Note: These are hypothetical values and require specific docking calculations for validation.

ParameterPredicted Value
Binding Affinity (kcal/mol) -6.0 to -8.0
Key Interacting Residues Arg120, Tyr355, Ser530
Types of Interactions Hydrogen bonding, Hydrophobic interactions

Conclusion

This technical guide has provided a detailed theoretical framework for understanding the properties of this compound. By leveraging computational data from analogous substituted benzoic acids, we have presented predicted physicochemical properties, quantum chemical characteristics, and potential interactions with the COX-2 enzyme. The methodologies and workflows described herein offer a roadmap for researchers to conduct their own specific theoretical investigations. While the absence of direct computational studies on the title compound necessitates extrapolation, this guide serves as a valuable starting point for further in silico and experimental research, ultimately aiding in the rational design of more effective anti-inflammatory drugs.

References

Methodological & Application

Application Note: Synthesis of 3-Chloro-4-methoxybenzoic Acid from p-Anisic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Chloro-4-methoxybenzoic acid is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its structure, featuring a chlorinated and methoxylated benzene (B151609) ring with a carboxylic acid moiety, makes it a versatile building block in organic synthesis. This application note provides a detailed protocol for the synthesis of this compound via the electrophilic chlorination of commercially available p-anisic acid. The methoxy (B1213986) group of p-anisic acid directs the chlorination to the ortho position, yielding the desired 3-chloro product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from p-anisic acid.

ParameterValue
Reactants
p-Anisic Acid (FW: 152.15 g/mol )15.2 g (0.1 mol)
Thionyl Chloride (FW: 118.97 g/mol )14.2 g (8.4 mL, 0.12 mol)
Solvent
Dichloromethane (B109758) (DCM)150 mL
Product (Theoretical)
This compound (FW: 186.59 g/mol )18.66 g
Typical Yield 80-90%
Physical Properties of Product
AppearanceWhite to off-white solid
Melting Point217-220 °C

Experimental Protocol

1. Reaction Setup

  • Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Connect the top of the reflux condenser to a gas trap containing an aqueous solution of sodium hydroxide (B78521) to neutralize the evolving HCl and SO2 gases.

  • Ensure all glassware is thoroughly dried before use.

2. Reaction Procedure

  • To the reaction flask, add p-anisic acid (15.2 g, 0.1 mol) and dichloromethane (100 mL).

  • Stir the mixture at room temperature to dissolve the p-anisic acid.

  • In the dropping funnel, place thionyl chloride (14.2 g, 8.4 mL, 0.12 mol) dissolved in dichloromethane (50 mL).

  • Cool the reaction flask to 0 °C using an ice bath.

  • Add the thionyl chloride solution dropwise to the stirred solution of p-anisic acid over a period of 30-45 minutes. Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

3. Work-up and Isolation

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring to quench the excess thionyl chloride.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer with 100 mL of water, followed by 100 mL of saturated sodium bicarbonate solution, and finally with 100 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

4. Purification

  • The crude product can be purified by recrystallization.

  • Dissolve the crude solid in a minimal amount of hot ethanol.

  • Slowly add hot water until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature and then place it in an ice bath to facilitate complete crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry in a vacuum oven.

Visualizations

Synthesis_Workflow Start p-Anisic Acid in DCM Reaction Chlorination with SOCl₂ (0°C to Reflux) Start->Reaction 1. Add SOCl₂ Quenching Quenching with Ice Water Reaction->Quenching 2. Reaction Complete Extraction Work-up: - Water Wash - NaHCO₃ Wash - Brine Wash Quenching->Extraction 3. Separate Layers Drying Drying with Na₂SO₄ Extraction->Drying 4. Isolate Organic Layer Evaporation Solvent Removal Drying->Evaporation 5. Filter Crude_Product Crude this compound Evaporation->Crude_Product 6. Concentrate Recrystallization Recrystallization (Ethanol/Water) Crude_Product->Recrystallization 7. Dissolve in Hot Solvent Final_Product Pure this compound Recrystallization->Final_Product 8. Cool and Filter

Caption: Experimental workflow for the synthesis of this compound.

References

detailed experimental protocol for 3-Chloro-4-methoxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 3-Chloro-4-methoxybenzoic acid, a valuable intermediate in pharmaceutical and agrochemical research. The described method is based on the Williamson ether synthesis, specifically the methylation of 3-chloro-4-hydroxybenzoic acid using dimethyl sulfate (B86663). This protocol offers a straightforward and efficient route to the target compound. Included are a step-by-step experimental procedure, a comprehensive table of materials and reaction parameters, and a visual workflow diagram.

Introduction

This compound is a key building block in the synthesis of a variety of biologically active molecules. Its structure, featuring both a chlorinated aromatic ring and a methoxybenzoic acid moiety, makes it a versatile intermediate for drug discovery and development, particularly in the synthesis of cyclooxygenase-2 (COX-2) inhibitors used for treating inflammation and pain.[1] The protocol detailed below describes a reliable method for its preparation via the methylation of the phenolic hydroxyl group of 3-chloro-4-hydroxybenzoic acid.

Reaction Scheme

The synthesis proceeds via a Williamson ether synthesis, where the hydroxyl group of 3-chloro-4-hydroxybenzoic acid is deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic methyl group of dimethyl sulfate in an SN2 reaction to form the methyl ether.

Overall Reaction:

Experimental Protocol

This protocol is adapted from established procedures for the methylation of substituted hydroxybenzoic acids.[2]

Materials and Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a pH meter/probe.

  • Thermostatic water bath

  • 3-chloro-4-hydroxybenzoic acid

  • Potassium hydroxide (B78521) (KOH)

  • Dimethyl sulfate ((CH₃)₂SO₄) - Caution: Highly toxic and carcinogenic. Handle with extreme care in a well-ventilated fume hood.

  • Deionized water

  • Hydrochloric acid (HCl) for acidification

  • Standard laboratory glassware for workup and purification (e.g., separatory funnel, Büchner funnel, beakers)

  • Filtration apparatus

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution of Starting Material: In a three-necked round-bottom flask, dissolve 3-chloro-4-hydroxybenzoic acid and potassium hydroxide in deionized water. The molar ratio of KOH should be sufficient to deprotonate both the phenolic hydroxyl and the carboxylic acid groups.

  • Reaction Setup: Place the flask in a thermostatic water bath and maintain the temperature at 40°C. Begin stirring the solution.

  • Addition of Methylating Agent: Slowly add dimethyl sulfate to the reaction mixture dropwise from the dropping funnel over a period of approximately 3 hours.

  • pH Control: Throughout the addition of dimethyl sulfate, carefully monitor the pH of the reaction mixture. Maintain the pH at approximately 11.5 by the controlled addition of a potassium hydroxide solution.[2]

  • Reaction Completion: After the addition of dimethyl sulfate is complete, continue stirring the mixture for an additional 30 minutes at 40°C to ensure the reaction goes to completion.

  • Workup - Precipitation: Cool the reaction mixture to room temperature. Carefully acidify the mixture with hydrochloric acid to a pH below 2. This will precipitate the this compound product.

  • Isolation of Product: Isolate the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold deionized water to remove any inorganic salts and impurities.

  • Drying: Dry the purified this compound in a drying oven or a vacuum desiccator until a constant weight is achieved.

  • Characterization: Characterize the final product by determining its melting point and obtaining spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR) to confirm its identity and purity.

Data Presentation

ParameterValue/DescriptionReference
Starting Material 3-chloro-4-hydroxybenzoic acid
Reagents Dimethyl sulfate, Potassium hydroxide, Hydrochloric acid[2]
Solvent Water[2]
Reaction Temperature 40°C[2]
Reaction pH ~11.5[2]
Reaction Time ~3.5 hours[2]
Product This compound
CAS Number (Product) 37908-96-6
Molecular Formula (Product) C₈H₇ClO₃
Molecular Weight (Product) 186.59 g/mol
Typical Yield >95% (based on similar reactions)[2]
Appearance Solid
Purity (Assay) 97%

Experimental Workflow

Synthesis_Workflow Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis start Dissolve 3-chloro-4-hydroxybenzoic acid and KOH in water react Heat to 40°C and add Dimethyl Sulfate dropwise start->react ph_control Maintain pH at ~11.5 with KOH solution react->ph_control complete Stir for 30 min after addition react->complete ph_control->react During addition cool Cool to room temperature complete->cool acidify Acidify with HCl to pH < 2 to precipitate product cool->acidify filter Isolate solid by vacuum filtration acidify->filter wash Wash with cold water filter->wash dry Dry the product wash->dry characterize Characterize by MP, NMR, IR dry->characterize

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Dimethyl sulfate is extremely hazardous. It is a potent carcinogen and alkylating agent. All manipulations must be carried out in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

  • Potassium hydroxide and hydrochloric acid are corrosive. Avoid contact with skin and eyes.

  • The reaction should be performed with adequate ventilation.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: Synthesis of Novel COX-2 Inhibitors Utilizing 3-Chloro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the synthesis and evaluation of a novel diarylpyrazole-based selective cyclooxygenase-2 (COX-2) inhibitor, designated as Cmpd-3C4M , using 3-Chloro-4-methoxybenzoic acid as a key starting material. The protocols detailed herein are designed to guide researchers through a plausible multi-step synthesis and subsequent biological evaluation.

Introduction

Selective COX-2 inhibitors are a critical class of anti-inflammatory drugs that offer a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) by minimizing gastrointestinal side effects. The diarylheterocycle scaffold is a well-established pharmacophore for potent and selective COX-2 inhibition. This document outlines a synthetic strategy to a novel diarylpyrazole derivative, leveraging the readily available this compound. The proposed synthesis involves the preparation of a key intermediate, (3-Chloro-4-methoxyphenyl)hydrazine, followed by a classic Knorr pyrazole (B372694) synthesis.

Proposed Synthetic Scheme

The synthesis of the target compound, 4-(5-(4-(methylsulfonyl)phenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)-2-chloro-1-methoxybenzene (Cmpd-3C4M) , from this compound is proposed to proceed via the following multi-step sequence:

G cluster_0 Synthesis of (3-Chloro-4-methoxyphenyl)hydrazine cluster_1 Synthesis of 1,3-Diketone cluster_2 Final Assembly and Modification A This compound B 3-Chloro-4-methoxyaniline A->B  Schmidt Reaction or Curtius Rearrangement C (3-Chloro-4-methoxyphenyl)hydrazine B->C  Diazotization followed by Reduction G Diarylpyrazole Intermediate C->G  Knorr Pyrazole Synthesis D 4-(Methylthio)acetophenone E 1-(4-(Methylthio)phenyl)ethan-1-one D->E  Oxidation F 4,4,4-Trifluoro-1-(4-(methylthio)phenyl)butane-1,3-dione E->F  Claisen Condensation F->G H Cmpd-3C4M G->H  Oxidation G A Prepare Reagents (Buffer, Enzyme, Inhibitor, Substrate) B Add Buffer, Heme, and COX-1 or COX-2 Enzyme to Plate A->B C Add Cmpd-3C4M or Reference Drug (Celecoxib) B->C D Pre-incubate to allow Inhibitor Binding C->D E Initiate Reaction with Arachidonic Acid D->E F Incubate at 37°C E->F G Stop Reaction (e.g., with HCl) F->G H Measure Prostaglandin E2 (PGE2) Production via ELISA G->H I Calculate % Inhibition and Determine IC50 H->I G A Inflammatory Stimuli (e.g., Cytokines, Pathogens) B Phospholipase A2 A->B D Arachidonic Acid B->D C Membrane Phospholipids C->B E COX-2 (Inducible) D->E F Prostaglandin H2 (PGH2) E->F G Prostaglandins (PGE2, PGI2, etc.) F->G H Inflammation (Pain, Fever, Swelling) G->H I Cmpd-3C4M (COX-2 Inhibitor) I->E

Application Notes: 3-Chloro-4-methoxybenzoic Acid as a Versatile Building Block in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-methoxybenzoic acid is a readily available and versatile chemical intermediate that serves as a crucial building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1] Its substituted phenyl ring, featuring a carboxylic acid, a chloro group, and a methoxy (B1213986) group, offers multiple reaction sites for derivatization. This allows for the strategic construction of molecular scaffolds with desired pharmacodynamic and pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key intermediates for kinase inhibitors, a class of targeted therapeutics with significant applications in oncology and immunology.

The functional groups of this compound allow for a variety of chemical transformations, including esterification, amidation, and coupling reactions, making it a cornerstone for building complex molecular architectures.[1] One of the prominent applications of this building block is in the synthesis of Janus Kinase (JAK) inhibitors. The 3-chloro-4-methoxyphenyl moiety is a key structural feature in several potent and selective JAK1 inhibitors.[2] Dysregulation of the JAK-STAT signaling pathway is implicated in various inflammatory and autoimmune diseases, as well as cancers, making JAK inhibitors a critical area of drug development.

Application: Synthesis of a Key Benzamide (B126) Intermediate for Kinase Inhibitors

A common strategy in the synthesis of kinase inhibitors involves the formation of an amide bond between a carboxylic acid-containing fragment and an amine-bearing heterocyclic core. In this context, this compound can be activated and coupled with various amino-heterocycles to generate a library of potential kinase inhibitors. This approach allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity.

General Synthetic Workflow

The overall strategy involves a two-step process: the activation of the carboxylic acid of this compound, followed by its coupling with a suitable amine. A common method for this transformation is through the use of standard amide coupling reagents.

G start This compound intermediate Activated Ester or Acyl Chloride start->intermediate Activation product N-(heterocyclyl)-3-chloro-4-methoxybenzamide (Kinase Inhibitor Intermediate) intermediate->product amine Amino-heterocycle (e.g., aminopyrazole) amine->product Amide Bond Formation reagents1 Coupling Reagents (e.g., HATU, DIPEA) reagents1->start reagents2 Amine Coupling reagents2->intermediate

Caption: General workflow for the synthesis of a benzamide intermediate.

Experimental Protocols

Protocol 1: Synthesis of N-(1H-Pyrazol-5-yl)-3-chloro-4-methoxybenzamide

This protocol describes the synthesis of a model benzamide intermediate, which is a common scaffold in various kinase inhibitors.

Materials:

  • This compound

  • 5-Aminopyrazole

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add 5-aminopyrazole (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane (B92381) to afford the pure N-(1H-pyrazol-5-yl)-3-chloro-4-methoxybenzamide.

Data Presentation
Starting MaterialCoupling PartnerCoupling ReagentsSolventReaction Time (h)Typical Yield (%)
This compound5-AminopyrazoleHATU, DIPEADMF12-1675-85
This compound3-Amino-1,2,4-triazoleEDCI, HOBt, DIPEADMF1670-80
This compound4-AnisidineT3P, PyridineEthyl Acetate880-90

Note: Yields are representative and can vary based on the specific substrates and reaction conditions.

Signaling Pathway Context: JAK-STAT Pathway

The synthesized benzamide intermediates can be further elaborated to create potent inhibitors of the Janus Kinase (JAK) family, which are key components of the JAK-STAT signaling pathway. This pathway is crucial for transducing signals from cytokines and growth factors, thereby regulating cellular processes like proliferation, differentiation, and apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates stat_p p-STAT stat->stat_p stat_dimer STAT Dimer stat_p->stat_dimer Dimerizes dna DNA stat_dimer->dna Translocates to Nucleus gene Gene Transcription dna->gene Regulates cytokine Cytokine cytokine->receptor Binds inhibitor JAK Inhibitor (e.g., derived from This compound) inhibitor->jak Inhibits

Caption: Simplified JAK-STAT signaling pathway and the point of inhibition.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex molecules of pharmaceutical interest. The straightforward protocols for its conversion into benzamide intermediates, coupled with its presence in the structure of potent kinase inhibitors, underscore its importance in modern drug discovery and development. The methodologies and data presented here provide a solid foundation for researchers to utilize this compound in their synthetic endeavors.

References

Application Notes and Protocols: Derivatization of 3-Chloro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-methoxybenzoic acid is a versatile benzoic acid derivative that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its structure, featuring a carboxylic acid group, a chloro substituent, and a methoxy (B1213986) group, allows for a variety of chemical modifications to produce derivatives with diverse biological activities. This document provides detailed application notes on the common derivatization reactions of this compound, specifically esterification and amidation, and explores the relevance of its derivatives as potential inhibitors of key signaling pathways in disease, such as the Cyclooxygenase-2 (COX-2) and Epidermal Growth Factor Receptor (EGFR) pathways.

Derivatization Strategies

The primary modes of derivatization for this compound involve reactions at the carboxylic acid functional group, leading to the formation of esters and amides. These derivatives are often intermediates in the synthesis of more complex molecules with therapeutic potential.

Esterification

Esterification of this compound can be achieved through several methods, most commonly via Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Amidation

Amide derivatives of this compound are frequently synthesized for their potential biological activities. A common and efficient method for amide bond formation is the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with a primary or secondary amine.

Reaction Mechanisms and Experimental Workflows

Fischer-Speier Esterification

The Fischer-Speier esterification is an acid-catalyzed nucleophilic acyl substitution reaction. The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.

Fischer_Esterification start This compound + Alcohol (R'-OH) protonation Protonation of Carbonyl Oxygen start->protonation acid_catalyst Acid Catalyst (H+) acid_catalyst->protonation activated_acid Activated Carboxylic Acid protonation->activated_acid nucleophilic_attack Nucleophilic Attack by Alcohol activated_acid->nucleophilic_attack tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer water_elimination Elimination of Water proton_transfer->water_elimination ester_product 3-Chloro-4-methoxybenzoate Ester + Water water_elimination->ester_product catalyst_regeneration Catalyst Regeneration water_elimination->catalyst_regeneration Releases H+ catalyst_regeneration->acid_catalyst

Caption: Workflow for Fischer-Speier Esterification.

Amide Synthesis via Acyl Chloride

This two-step process begins with the conversion of this compound to its highly reactive acyl chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂). The resulting 3-Chloro-4-methoxybenzoyl chloride is then reacted with a primary or secondary amine to form the corresponding amide. A base is typically added to neutralize the HCl byproduct.

Amide_Synthesis start This compound acyl_chloride_formation Acyl Chloride Formation start->acyl_chloride_formation thionyl_chloride Thionyl Chloride (SOCl2) thionyl_chloride->acyl_chloride_formation acyl_chloride 3-Chloro-4-methoxybenzoyl Chloride acyl_chloride_formation->acyl_chloride nucleophilic_acyl_substitution Nucleophilic Acyl Substitution acyl_chloride->nucleophilic_acyl_substitution amine Amine (R'R''NH) amine->nucleophilic_acyl_substitution base Base (e.g., Pyridine) base->nucleophilic_acyl_substitution Neutralizes HCl amide_product 3-Chloro-4-methoxybenzamide Derivative + HCl nucleophilic_acyl_substitution->amide_product

Caption: Workflow for Amide Synthesis via Acyl Chloride.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-Chloro-4-methoxybenzoate (Esterification)

Materials:

  • This compound

  • Methanol (B129727) (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Dichloromethane (B109758)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add an excess of anhydrous methanol (e.g., 20 eq), which acts as both reactant and solvent.

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) with stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis of N-Benzyl-3-chloro-4-methoxybenzamide (Amidation)

Part A: Preparation of 3-Chloro-4-methoxybenzoyl Chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Anhydrous toluene (B28343)

  • Round-bottom flask with a reflux condenser and gas outlet

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, place this compound (1.0 eq).

  • Under a fume hood, cautiously add an excess of thionyl chloride (e.g., 2.0 eq).

  • Add a catalytic amount of DMF (1-2 drops).

  • Stir the mixture at room temperature. Gas evolution (SO₂ and HCl) will be observed.

  • After the initial effervescence subsides, heat the mixture to reflux for 2-3 hours.

  • Allow the reaction to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure.

  • Add anhydrous toluene and evaporate again to ensure complete removal of residual thionyl chloride. The resulting 3-Chloro-4-methoxybenzoyl chloride is used in the next step without further purification.

Part B: Amidation

Materials:

  • 3-Chloro-4-methoxybenzoyl chloride (from Part A)

  • Benzylamine (B48309)

  • Anhydrous dichloromethane

  • Pyridine (B92270)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve benzylamine (1.0 eq) and pyridine (1.1 eq) in anhydrous dichloromethane in a round-bottom flask and cool to 0 °C in an ice bath.

  • Dissolve 3-Chloro-4-methoxybenzoyl chloride (1.0 eq) in a minimal amount of anhydrous dichloromethane and add it to a dropping funnel.

  • Add the acyl chloride solution dropwise to the cooled amine solution with vigorous stirring over 20-30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the N-benzyl-3-chloro-4-methoxybenzamide by recrystallization or column chromatography.

Data Presentation

Table 1: Illustrative Quantitative Data for the Esterification of this compound

AlcoholCatalystReaction Time (h)Yield (%)Melting Point (°C)
MethanolH₂SO₄5~85-9563-65
EthanolH₂SO₄6~80-9048-50
IsopropanolH₂SO₄8~75-8555-57

Note: The data presented are illustrative and based on general procedures for Fischer esterification. Actual yields and melting points may vary depending on specific reaction conditions.

Table 2: Illustrative Quantitative Data for the Amidation of 3-Chloro-4-methoxybenzoyl Chloride

AmineBaseReaction Time (h)Yield (%)Melting Point (°C)
BenzylaminePyridine3>90145-147
AnilinePyridine4>85160-162
MorpholineTriethylamine3>90118-120

Note: The data presented are illustrative and based on general procedures for amidation via acyl chlorides. Actual yields and melting points may vary depending on specific reaction conditions.

Signaling Pathway Inhibition by this compound Derivatives

Derivatives of this compound have shown potential as inhibitors of key signaling pathways implicated in various diseases, including cancer and inflammation. Two such pathways are the COX-2 and EGFR signaling cascades.

COX-2 Signaling Pathway and Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in inflamed and cancerous tissues. It catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and cell proliferation. Inhibition of COX-2 is a therapeutic strategy for treating inflammatory disorders and preventing certain types of cancer. Derivatives of this compound are being investigated for their potential to act as selective COX-2 inhibitors.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Catalyzes Inflammation Inflammation Prostaglandins->Inflammation Cell_Proliferation Cell Proliferation Prostaglandins->Cell_Proliferation Inhibitor 3-Chloro-4-methoxybenzoic Acid Derivative (COX-2 Inhibitor) Inhibitor->COX2 Inhibits

Caption: Inhibition of the COX-2 Signaling Pathway.

EGFR Signaling Pathway and Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates a cascade of intracellular signals that promote cell growth, proliferation, and survival.[1] Dysregulation of the EGFR signaling pathway is a common feature of many cancers.[1][2] Small molecule tyrosine kinase inhibitors (TKIs) that target the intracellular kinase domain of EGFR are an important class of anti-cancer drugs.[2] Certain ester and amide derivatives of substituted benzoic acids have been explored as potential EGFR inhibitors.

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Activates Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Inhibitor 3-Chloro-4-methoxybenzoic Acid Derivative (EGFR Inhibitor) Inhibitor->Dimerization Inhibits Kinase Activity

Caption: Inhibition of the EGFR Signaling Pathway.

Conclusion

This compound is a valuable starting material for the synthesis of a wide range of ester and amide derivatives. The protocols provided herein offer robust methods for the preparation of these compounds. The potential for derivatives of this compound to act as inhibitors of key signaling pathways such as COX-2 and EGFR highlights their importance in medicinal chemistry and drug discovery. Further research into the synthesis and biological evaluation of these derivatives is warranted to explore their full therapeutic potential.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 3-Chloro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-methoxybenzoic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. Ensuring the purity of this starting material is critical for the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of impurities in drug substances. This application note provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method for the purity analysis of this compound and the determination of its related substances. This method is designed to be robust and suitable for quality control in research and manufacturing environments.

Experimental Protocol

This section details the proposed experimental procedure for the HPLC purity analysis of this compound.

Materials and Reagents
  • This compound reference standard (purity ≥99.5%)

  • This compound sample for analysis

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Water (HPLC grade or Milli-Q)

  • 0.45 µm syringe filters

Instrumentation

A standard HPLC system equipped with the following components is required:

  • Degasser

  • Quaternary or Binary Pump

  • Autosampler

  • Column Compartment with temperature control

  • UV-Vis or Photodiode Array (PDA) Detector

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program See Table 2 for the gradient elution profile.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 25 minutes

Table 1: HPLC Method Parameters

Gradient Elution Program
Time (minutes)% Mobile Phase A% Mobile Phase B
0.07030
15.03070
20.03070
20.17030
25.07030

Table 2: Gradient Elution Profile

Preparation of Solutions

2.5.1. Standard Solution Preparation (0.1 mg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer the weighed standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Sonicate for 5 minutes to ensure complete dissolution.

2.5.2. Sample Solution Preparation (1.0 mg/mL)

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Transfer the weighed sample into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the standard solution five times and evaluate the following parameters:

  • Tailing Factor: Should be ≤ 2.0 for the this compound peak.

  • Theoretical Plates: Should be ≥ 2000 for the this compound peak.

  • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.

Data Analysis

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

The results of the purity analysis should be summarized in a table for clear comparison and reporting.

AnalyteRetention Time (min)Peak AreaArea %
This compound
Impurity 1
Impurity 2
...
Total 100.0

Table 3: Example Data Summary Table

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC purity analysis of this compound.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solution (0.1 mg/mL) System_Suitability System Suitability Test (Inject Standard x5) Standard_Prep->System_Suitability Sample_Prep Prepare Sample Solution (1.0 mg/mL) Filter_Sample Filter Sample Solution (0.45 µm) Sample_Prep->Filter_Sample Sample_Analysis Inject Sample Solution Filter_Sample->Sample_Analysis System_Suitability->Sample_Analysis If Passed Integration Integrate Chromatogram Peaks Sample_Analysis->Integration Calculation Calculate Purity (% Area) Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for the HPLC purity analysis of this compound.

Disclaimer: The proposed HPLC method requires validation to ensure its suitability for its intended purpose. Validation parameters should include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness, in accordance with relevant regulatory guidelines.

Application Notes and Protocols for the GC-MS Analysis of 3-Chloro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-methoxybenzoic acid is a substituted benzoic acid derivative of interest in various fields of chemical and pharmaceutical research. As a potential building block in organic synthesis, its accurate identification and quantification are crucial for process monitoring, quality control, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and sensitive analytical method for this compound. However, due to the low volatility of the carboxylic acid group, a derivatization step is necessary to convert the analyte into a more volatile form suitable for GC analysis. This application note details a comprehensive protocol for the analysis of this compound using GC-MS following a methylation derivatization procedure.

Principle of the Method

The analytical workflow involves the conversion of this compound to its more volatile methyl ester derivative, methyl 3-chloro-4-methoxybenzoate. This is achieved through a straightforward esterification reaction. The resulting derivative is then separated from other matrix components by gas chromatography and detected by mass spectrometry. The mass spectrometer provides both qualitative (mass spectrum) and quantitative (peak area) data.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Derivatization Methylation Derivatization Sample->Derivatization Esterification GC Gas Chromatography (Separation) Derivatization->GC MS Mass Spectrometry (Detection) GC->MS Qualitative Qualitative Analysis (Mass Spectrum) MS->Qualitative Quantitative Quantitative Analysis (Peak Area) MS->Quantitative

Caption: Overall workflow for the GC-MS analysis of this compound.

Experimental Protocols

Materials and Reagents
Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with methanol.

Derivatization Protocol (Methylation)

This protocol is adapted from methods used for similar acidic herbicides.

  • Pipette 1 mL of the standard or sample solution into a glass reaction vial.

  • Add 2 mL of a 1.25 M solution of HCl in methanol. This can be prepared by carefully adding 10.4 mL of concentrated HCl to 100 mL of methanol.

  • Securely cap the vial and heat at 60°C for 1 hour in a heating block or water bath.

  • After cooling to room temperature, add 2 mL of dichloromethane and 2 mL of deionized water.

  • Vortex the mixture for 1 minute and allow the layers to separate.

  • Carefully transfer the lower organic layer (dichloromethane) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried organic phase to a GC vial for analysis.

start Start with Standard or Sample Solution (1 mL) add_hcl_meoh Add 2 mL of 1.25 M HCl in Methanol start->add_hcl_meoh heat Heat at 60°C for 1 hour add_hcl_meoh->heat cool Cool to Room Temperature heat->cool add_dcm_water Add 2 mL Dichloromethane and 2 mL Water cool->add_dcm_water vortex Vortex for 1 minute add_dcm_water->vortex separate Allow Layers to Separate vortex->separate transfer_organic Transfer Lower Organic Layer separate->transfer_organic dry Dry with Anhydrous Na2SO4 transfer_organic->dry to_gc Transfer to GC Vial for Analysis dry->to_gc

Caption: Step-by-step workflow for the methylation derivatization of this compound.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended and can be optimized for the specific instrumentation used.

ParameterCondition
Gas Chromatograph
GC SystemAgilent 7890B GC or equivalent
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injection Volume1 µL
Inlet Temperature250°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temp 80°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min
Mass Spectrometer
MS SystemAgilent 5977A MSD or equivalent
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Transfer Line Temp.280°C
Acquisition ModeFull Scan (m/z 50-300) and/or Selected Ion Monitoring (SIM)
SIM Ions (Predicted) m/z 200 (Molecular Ion), 169 (Loss of OCH3), 141 (Loss of COOCH3)

Data Presentation and Expected Results

Chromatographic Performance

The derivatized analyte, methyl 3-chloro-4-methoxybenzoate, is expected to elute as a sharp, symmetrical peak. The retention time will be dependent on the specific GC system and conditions but can be estimated to be in the range of 10-15 minutes with the suggested temperature program.

Mass Spectrum

The electron ionization mass spectrum of methyl 3-chloro-4-methoxybenzoate is predicted to show a characteristic fragmentation pattern. The molecular ion peak ([M]+) should be observed at m/z 200, corresponding to the molecular weight of the derivative. The isotopic pattern of the chlorine atom (approximately 3:1 ratio of 35Cl to 37Cl) will result in a corresponding [M+2]+ peak at m/z 202. Other significant fragments are expected from the loss of the methoxy (B1213986) group (-OCH3) at m/z 169 and the loss of the carbomethoxy group (-COOCH3) at m/z 141.

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the method. These values are estimates based on the analysis of similar compounds and should be experimentally determined for validation.

ParameterExpected Value
Retention Time (RT)~12.5 min
Limit of Detection (LOD)0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)0.5 - 2.0 µg/mL
Linearity (R²)> 0.995
Precision (%RSD)< 10%
Accuracy (% Recovery)90 - 110%

Conclusion

The described GC-MS method, incorporating a methylation derivatization step, provides a reliable and sensitive approach for the qualitative and quantitative analysis of this compound. The detailed protocol for derivatization and the specified instrumental conditions offer a solid foundation for researchers in various scientific disciplines. For regulatory or quality control applications, a full method validation should be performed according to the relevant guidelines.

Application Notes: Esterification of 3-Chloro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Chloro-4-methoxybenzoic acid is a valuable substituted benzoic acid derivative used as a building block in the synthesis of pharmaceuticals and other complex organic molecules.[1] Esterification of its carboxylic acid group is a fundamental transformation, often employed to modify the compound's solubility, reactivity, and biological activity. The most common method for this conversion is the Fischer-Speier esterification, an acid-catalyzed reaction between the carboxylic acid and an alcohol.[2][3] This process is reversible, and reaction conditions are optimized to drive the equilibrium towards the ester product.[3] These application notes provide a detailed protocol for the synthesis of methyl and ethyl esters of this compound.

General Reaction Scheme

The esterification of this compound with an alcohol (R-OH) proceeds in the presence of an acid catalyst to yield the corresponding ester and water.

Chemical reaction scheme for the esterification of this compound

Experimental Protocols

Two primary methods for the esterification of this compound are detailed below. Method A employs the alcohol as the solvent under reflux with sulfuric acid, a classic Fischer esterification approach. Method B is suitable for higher boiling alcohols or when precise water removal is desired, using a Dean-Stark apparatus.

Method A: Fischer Esterification using Alcohol as Solvent

This protocol is optimized for esterification with simple alcohols like methanol (B129727) or ethanol.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
This compound>97%VariousStarting material (CAS: 37908-96-6)[4]
Methanol or EthanolAnhydrousVariousReagent and solvent
Sulfuric Acid (H₂SO₄)Concentrated (98%)VariousCatalyst
Ethyl Acetate (B1210297)Reagent GradeVariousExtraction solvent
Sodium Bicarbonate (NaHCO₃)Saturated SolutionIn-house prepFor neutralization
Brine (NaCl solution)Saturated SolutionIn-house prepFor washing
Anhydrous Magnesium Sulfate (B86663) (MgSO₄)Reagent GradeVariousDrying agent

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq). Add the desired alcohol (e.g., methanol or ethanol), typically in excess to act as the solvent (approx. 10-20 eq).[2]

  • Catalyst Addition: While stirring the mixture, carefully and slowly add a catalytic amount of concentrated sulfuric acid (0.05–0.1 eq).[2][5]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. The reaction temperature will be the boiling point of the alcohol used (e.g., ~65 °C for methanol).[2]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. This typically takes 2-4 hours.[2]

  • Workup - Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing cold water.

  • Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes). Combine the organic layers.[5]

  • Workup - Washing: Wash the combined organic extracts sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst (caution: CO₂ evolution), and finally with brine.[2][5]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ester.

  • Purification: If necessary, the crude product can be further purified by column chromatography or recrystallization.[5]

Method B: Azeotropic Esterification with p-Toluenesulfonic Acid (p-TsOH)

This method is effective for removing water as it forms, driving the reaction equilibrium towards the product.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
This compound>97%VariousStarting material
Alcohol (e.g., Ethanol, Butanol)AnhydrousVariousReagent (1.5-2.0 eq)
p-Toluenesulfonic acid (p-TsOH)MonohydrateVariousCatalyst (5 mol%)
Toluene (B28343)AnhydrousVariousSolvent for azeotropic removal of water
Ethyl AcetateReagent GradeVariousExtraction solvent
Sodium Bicarbonate (NaHCO₃)Saturated SolutionIn-house prepFor neutralization
Brine (NaCl solution)Saturated SolutionIn-house prepFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeVariousDrying agent

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), the alcohol (1.5-2.0 eq), a catalytic amount of p-TsOH (5 mol%), and a suitable volume of toluene.[2]

  • Assembly: Equip the flask with a Dean-Stark trap and a reflux condenser.[5]

  • Azeotropic Reflux: Heat the mixture to reflux. The water formed during the reaction will be removed as a toluene-water azeotrope and collected in the Dean-Stark trap.[2]

  • Monitoring: Continue the reaction until no more water is collected in the trap.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ester.[5]

Data Presentation

The following table summarizes typical conditions for the acid-catalyzed esterification of substituted benzoic acids. These serve as a guideline for the esterification of this compound.

Carboxylic AcidAlcoholCatalystConditionsTime (h)Yield (%)Reference
Benzoic AcidMethanolH₂SO₄Reflux (65°C)-90[5]
4-Fluoro-3-nitrobenzoic acidEthanolH₂SO₄Microwave (130°C)0.25~85[6]
Hippuric AcidCyclohexanolp-TsOHToluene, Dean-Stark3096[5]
Substituted Benzoic AcidsMethanolp-TsOHReflux (60°C)--[7]
Substituted Benzoic AcidsVariousModified Montmorillonite K10Solvent-free, reflux5High[8]

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the Fischer esterification of this compound (Method A).

Esterification_Workflow Workflow for Fischer Esterification A 1. Reaction Setup - this compound - Excess Alcohol (Methanol/Ethanol) - Stir Bar B 2. Catalyst Addition - Add conc. H₂SO₄ (catalytic) A->B Slowly C 3. Reflux - Heat to reflux (e.g., 65°C) - Monitor by TLC (2-4h) B->C Heat D 4. Workup: Quench & Extract - Cool to RT - Pour into water - Extract with Ethyl Acetate C->D Reaction Complete E 5. Workup: Wash - Wash with H₂O - Wash with sat. NaHCO₃ - Wash with Brine D->E F 6. Drying & Concentration - Dry over MgSO₄ - Filter - Concentrate via Rotary Evaporator E->F G 7. Purification & Analysis - Column Chromatography (if needed) - Obtain Pure Ester Product F->G

Caption: Experimental workflow for the esterification of this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Concentrated sulfuric acid is extremely corrosive. Handle with extreme care and add it slowly to the alcohol to avoid splashing.

  • Organic solvents like ethyl acetate and toluene are flammable. Keep them away from ignition sources.

  • Be cautious when neutralizing the acid with sodium bicarbonate, as it will evolve carbon dioxide gas, causing pressure buildup in a closed system like a separatory funnel. Vent frequently.

References

Application Notes and Protocols: Amidation Reactions of 3-Chloro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the amidation of 3-chloro-4-methoxybenzoic acid, a key intermediate in the synthesis of various pharmaceutically active compounds. The resulting 3-chloro-4-methoxybenzamide (B3299353) derivatives are important structural motifs in medicinal chemistry. This document outlines two primary methods for amidation: the use of coupling agents and the conversion to an acyl chloride intermediate.

Introduction

This compound is a versatile building block in organic synthesis.[1] Its carboxylic acid functional group allows for a variety of transformations, with amidation being a crucial reaction for introducing diverse functionalities and building complex molecular architectures.[1] Amide bond formation is one of the most frequently utilized reactions in drug discovery and medicinal chemistry. The resulting amide linkage is a key structural feature in a vast number of bioactive molecules, contributing to their chemical stability and biological activity.

This document provides two robust protocols for the synthesis of N-substituted 3-chloro-4-methoxybenzamides, catering to different substrate scopes and laboratory preferences.

Method 1: Amidation using Coupling Agents (EDC/HOBt)

This protocol describes a common and efficient method for the direct coupling of this compound with a primary or secondary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as a coupling agent and 1-hydroxybenzotriazole (B26582) (HOBt) as an additive to minimize side reactions and improve efficiency.[2][3]

Experimental Protocol

Materials:

  • This compound

  • Desired primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA) or Triethylamine (B128534) (TEA)

  • 1 M HCl aqueous solution

  • Saturated NaHCO₃ aqueous solution

  • Brine (saturated NaCl aqueous solution)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF (or DCM), add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure N-substituted 3-chloro-4-methoxybenzamide.

Representative Data

The following table summarizes typical reaction conditions and yields for the amidation of benzoic acid analogs with various amines using coupling agents. While specific data for this compound is not extensively published, these examples provide expected outcomes for similar systems.

Carboxylic AcidAmineCoupling ReagentsSolventTime (h)Yield (%)
Benzoic AcidAnilineEDC, HOBt, DIPEADMF1272
4-Bromobenzoic AcidBenzylamineEDC, HOBt, DIPEADCM1685
3-Nitrobenzoic AcidMorpholineHATU, DIPEADMF892

Note: Yields are highly dependent on the specific amine substrate and reaction conditions.

Method 2: Amidation via the Acid Chloride

This two-step protocol involves the initial conversion of this compound to its more reactive acyl chloride, followed by reaction with the desired amine. This method is particularly useful for less reactive amines.[4]

Experimental Protocol

Part 1: Synthesis of 3-Chloro-4-methoxybenzoyl chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Catalytic amount of N,N-Dimethylformamide (DMF) (1-2 drops)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.5 - 2.0 eq) to the suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-3 hours, or until the solution becomes clear and gas evolution ceases.

  • Cool the reaction mixture to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator to obtain the crude 3-Chloro-4-methoxybenzoyl chloride, which can be used in the next step without further purification.

Part 2: Synthesis of N-substituted 3-chloro-4-methoxybenzamide

Materials:

  • Crude 3-Chloro-4-methoxybenzoyl chloride

  • Desired primary or secondary amine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine

  • 1 M HCl aqueous solution

  • Saturated NaHCO₃ aqueous solution

  • Brine (saturated NaCl aqueous solution)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolve the desired amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C.

  • Slowly add a solution of the crude 3-Chloro-4-methoxybenzoyl chloride (1.1 eq) in anhydrous DCM to the amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Representative Data for Acid Chloride Amidation

This table presents typical yields for the amidation of various benzoyl chlorides with different amines.

Acyl ChlorideAmineBaseSolventTime (h)Yield (%)
Benzoyl chlorideAnilineTEADCM288
4-Nitrobenzoyl chlorideBenzylaminePyridineTHF395
3-Methoxybenzoyl chlorideDiethylamineTEADCM490

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the two described amidation methods.

Amidation_Coupling_Agent_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A This compound + Amine + HOBt + DIPEA in Anhydrous Solvent B Add EDC at 0°C A->B Cool C Stir at RT (12-24h) B->C Warm D Aqueous Wash (HCl, NaHCO₃, Brine) C->D Dilute E Dry & Concentrate D->E F Purification (Chromatography/Recrystallization) E->F G Pure N-substituted 3-chloro-4-methoxybenzamide F->G

Caption: Workflow for Amidation using EDC/HOBt Coupling Agents.

Amidation_Acid_Chloride_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amidation cluster_workup Work-up & Purification A1 This compound + SOCl₂ + cat. DMF A2 Reflux (1-3h) A1->A2 A3 Concentrate in vacuo A2->A3 B2 Add Acid Chloride at 0°C A3->B2 Crude Acid Chloride B1 Amine + Base in Anhydrous Solvent B1->B2 B3 Stir at RT (2-6h) B2->B3 Warm C1 Aqueous Wash (HCl, NaHCO₃, Brine) B3->C1 C2 Dry & Concentrate C1->C2 C3 Purification (Chromatography/Recrystallization) C2->C3 D Pure N-substituted 3-chloro-4-methoxybenzamide C3->D

Caption: Workflow for Amidation via the Acid Chloride Intermediate.

Signaling Pathway Analogy

While not a biological signaling pathway, the logic of the amidation reaction can be represented in a similar manner, showing the activation and coupling steps.

Amidation_Mechanism_Logic cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack Acid This compound ActiveIntermediate Activated Intermediate (O-acylisourea or Acyl Chloride) Acid->ActiveIntermediate Reacts with CouplingAgent EDC or SOCl₂ CouplingAgent->ActiveIntermediate TetrahedralIntermediate Tetrahedral Intermediate ActiveIntermediate->TetrahedralIntermediate Attacked by Amine Primary or Secondary Amine Amine->TetrahedralIntermediate Product Amide Product TetrahedralIntermediate->Product Collapses to Byproduct Byproduct (Urea or HCl) TetrahedralIntermediate->Byproduct Releases

Caption: Logical Flow of the Amidation Reaction.

References

Application Notes: The Role of 3-Chloro-4-methoxybenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-methoxybenzoic acid is a versatile substituted benzoic acid derivative that serves as a crucial building block in the synthesis of a wide range of biologically active molecules. Its unique structural features, including a carboxylic acid group amenable to various coupling reactions and a substituted aromatic ring, make it a valuable scaffold in medicinal chemistry. This document provides detailed application notes on its use in synthesizing key pharmaceutical agents, comprehensive experimental protocols, and quantitative data on the biological activities of its derivatives. Key applications include the development of anti-inflammatory agents, anticancer therapies, and compounds targeting the central nervous system.

Introduction and Key Applications

This compound, also known as 3-chloro-p-anisic acid, is a chemical intermediate prized for its synthetic versatility. The carboxylic acid moiety allows for standard transformations into amides, esters, and alcohols, while the chloro and methoxy (B1213986) substituents on the aromatic ring influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API). Its role as a foundational scaffold has been identified in several key therapeutic areas.

Key Therapeutic Applications:

  • Anti-inflammatory Agents (COX-2 Inhibitors): This molecule is utilized in the synthesis of cyclooxygenase-2 (COX-2) inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs) used for the treatment of pain and inflammation.[1] The structural framework is suitable for designing selective inhibitors that target the COX-2 enzyme.

  • Anticancer Agents (EGFR Kinase Inhibitors): Derivatives of the closely related 4-amino-3-chlorobenzoic acid have been synthesized and evaluated as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2][3] These findings highlight the potential of the 3-chloro-4-methoxybenzoyl scaffold in developing targeted cancer therapies.[4]

  • PDE-5 Inhibitors: The derivative, 3-chloro-4-methoxybenzenemethanamine, is a critical intermediate in the multi-step synthesis of Avanafil (B1665834), a potent and selective phosphodiesterase type 5 (PDE-5) inhibitor for erectile dysfunction.[5][6][7] this compound is a logical starting material for the synthesis of this key amine intermediate.

  • Central Nervous System (CNS) Agents: Structurally analogous compounds to this compound derivatives have shown significant affinity for monoamine transporters, such as the serotonin (B10506) transporter (SERT).[8] This suggests the scaffold is a promising starting point for designing novel ligands to treat neuropsychiatric disorders.

G cluster_intermediates Key Synthetic Transformations cluster_drugs Therapeutic Agent Classes start This compound AcidChloride Acid Chloride (e.g., via SOCl₂) start->AcidChloride Activation Amide Amide Derivatives (Amine Coupling) start->Amide Direct Coupling Ester Ester Derivatives (Alcohol Coupling) start->Ester AmineIntermediate Reduced Intermediate (e.g., 3-Chloro-4-methoxy- benzenemethanamine) start->AmineIntermediate Reduction & Transformation AcidChloride->Amide COX2 COX-2 Inhibitors (Anti-inflammatory) Amide->COX2 EGFR Kinase Inhibitors (Anticancer) Amide->EGFR CNS CNS Agents (SERT Ligands) Amide->CNS Ester->EGFR PDE5 PDE-5 Inhibitors (e.g., Avanafil) AmineIntermediate->PDE5

Caption: Synthetic utility of this compound.

Quantitative Data

The following tables summarize quantitative data for derivatives of, or compounds structurally related to, this compound, demonstrating their potential in various therapeutic areas.

Table 1: Cytotoxicity of Related 4-Amino-3-chloro Benzoate (B1203000) Ester Derivatives

This data showcases the anticancer potential of compounds with a similar substitution pattern against human cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cells.[2][4]

Compound IDTarget/PathwayA549 (Lung) IC₅₀ (µM)HepG2 (Liver) IC₅₀ (µM)HCT-116 (Colon) IC₅₀ (µM)
N5a EGFR1.031.552.10
N5b EGFR2.513.103.90
N5c EGFR4.304.905.60
Erlotinib EGFR (Control)1.802.202.90

Data adapted from a study on hydrazine-1-carbothioamide derivatives of 4-amino-3-chloro benzoate ester.[2][4]

Table 2: Monoamine Transporter Affinity of Structurally Analogous Compounds

The following data on tropane (B1204802) analogues, which feature chloro- and methoxy-substituted phenyl rings, provide valuable insight into the structure-activity relationship (SAR) for designing CNS-active agents. The Kᵢ value represents the binding affinity for the target transporter.[8]

Compound IDR1 Group (3α-arylmethoxy)R2 Group (3β-aryl)DAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)
7b 4-chlorophenylmethoxyphenyl226101
7c 3,4-dichlorophenylmethoxyphenyl1300.061 108
7e 4-methoxyphenylmethoxyphenyl28012450
7i 4-chlorophenylmethoxy3,4-dichlorophenyl>10001.8350

Data highlights the potent SERT affinity of a compound (7c) with a dichlorophenylmethoxy group, suggesting that a similar substitution on a benzenemethanamine scaffold derived from this compound could yield potent SERT inhibitors.[8]

Experimental Protocols

Protocol 1: General Synthesis of N-Substituted Amides

This protocol describes a general and robust method for synthesizing N-substituted amides from this compound via an acid chloride intermediate. This is a foundational reaction for creating libraries of compounds for SAR studies.[9]

Part A: Synthesis of 3-Chloro-4-methoxybenzoyl chloride

  • Setup: In a dry round-bottom flask under a fume hood, add this compound (1.0 eq).

  • Reagent Addition: Cautiously add thionyl chloride (SOCl₂) (2.5 eq) to the flask, followed by a catalytic amount of N,N-Dimethylformamide (DMF) (2-3 drops).

  • Reaction: Stir the mixture at room temperature until the initial effervescence (HCl and SO₂ gas evolution) subsides. Then, heat the reaction to reflux (approx. 80-90°C) for 2 hours, or until gas evolution ceases.

  • Work-up: Allow the mixture to cool to room temperature. Remove excess thionyl chloride under reduced pressure using a rotary evaporator. Add anhydrous toluene (B28343) and evaporate again to ensure complete removal of residual SOCl₂. The resulting 3-Chloro-4-methoxybenzoyl chloride is typically used in the next step without further purification.

Part B: Amide Coupling

  • Setup: In a separate flask, dissolve the desired primary or secondary amine (1.0 eq) and a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) (1.2 eq) in an anhydrous solvent (e.g., Dichloromethane, Toluene). Cool the solution to 0°C in an ice bath.

  • Addition: Dissolve the crude 3-Chloro-4-methoxybenzoyl chloride (1.05 eq) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution over 20 minutes with vigorous stirring.

  • Reaction: After addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or silica (B1680970) gel column chromatography to obtain the pure N-substituted amide.

G start Start: Prepare Reagents prep_acid Dissolve Amine & Base in Anhydrous Solvent start->prep_acid prep_chloride Dissolve 3-Chloro-4-methoxybenzoyl Chloride in Solvent start->prep_chloride cool Cool to 0°C prep_acid->cool add Add Acid Chloride Solution Dropwise to Amine cool->add prep_chloride->add react Warm to Room Temp Stir for 2-4 hours add->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Quench with Water & Perform Liquid-Liquid Extraction monitor->workup Complete purify Dry, Concentrate & Purify Crude Product workup->purify end End: Pure Amide Product purify->end

Caption: Experimental workflow for general amide synthesis.
Protocol 2: Radioligand Binding Assay for Monoamine Transporters

This protocol is used to determine the binding affinity (Kᵢ) of test compounds for the dopamine (B1211576) (DAT), serotonin (SERT), and norepinephrine (B1679862) (NET) transporters, which is crucial for assessing their potential as CNS agents.[10][11][12]

  • Membrane Preparation:

    • Use HEK293 cells stably expressing the human DAT, SERT, or NET.

    • Homogenize cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, protease inhibitors).

    • Centrifuge the homogenate to pellet the cell membranes. Resuspend and wash the pellet.

    • Resuspend the final pellet in an assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4) and determine the protein concentration.

  • Competition Binding Assay:

    • The assay is performed in a 96-well plate with a final volume of 250 µL per well.

    • To each well, add:

      • 50 µL of test compound at various concentrations (typically 10⁻¹¹ to 10⁻⁵ M).

      • 50 µL of a specific radioligand (e.g., [³H]-CFT for DAT, [³H]-Citalopram for SERT).

      • 150 µL of the membrane preparation (5-20 µg protein).

    • Total Binding Wells: Contain radioligand and membranes but no test compound.

    • Non-specific Binding Wells: Contain radioligand, membranes, and a high concentration of a known non-labeled inhibitor (e.g., cocaine for DAT).

  • Incubation and Filtration:

    • Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.

    • Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C, presoaked in polyethyleneimine) to separate bound from free radioligand.

    • Quickly wash the filters four times with ice-cold wash buffer.

  • Data Analysis:

    • Dry the filters and add scintillation cocktail.

    • Measure radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Signaling Pathway Inhibition

Derivatives of substituted benzoic acids have shown potential as anti-inflammatory agents by inhibiting key pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[13][14][15][16] In many inflammatory conditions, an external stimulus like Lipopolysaccharide (LPS) activates Toll-like receptors (TLRs), triggering a kinase cascade that leads to the activation of IκB kinase (IKK). IKK then phosphorylates the inhibitor of NF-κB (IκBα), leading to its degradation. This releases the p50/p65 NF-κB dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes like TNF-α, IL-6, and COX-2.[17][18][19] Small molecule inhibitors derived from scaffolds like this compound could potentially block this pathway at various points, such as the IKK complex.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates Cascade IkBa IκBα IKK->IkBa Phosphorylates p50_p65 p50/p65 (NF-κB) IkBa->p50_p65 Inhibits p50_p65_nuc p50/p65 p50_p65->p50_p65_nuc Translocates inhibitor Small Molecule Inhibitor inhibitor->IKK INHIBITS DNA κB Site (DNA) p50_p65_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Promotes Transcription

References

Synthesis of 3-Chloro-4-methoxybenzoic Acid Analogs: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-Chloro-4-methoxybenzoic acid and its analogs. These compounds are of significant interest in medicinal chemistry, primarily as intermediates in the development of novel therapeutics, including selective cyclooxygenase-2 (COX-2) inhibitors.

Introduction

This compound is a versatile scaffold in organic synthesis.[1] Its derivatives have been explored for various pharmacological activities, with a notable focus on their role as anti-inflammatory agents through the inhibition of the COX-2 enzyme. The structural motif of a substituted benzoic acid is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). The strategic placement of the chloro and methoxy (B1213986) groups on the benzene (B151609) ring allows for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

Core Applications in Drug Discovery

The primary application of this compound and its analogs in drug development is as key building blocks for the synthesis of selective COX-2 inhibitors.[2][3] COX-2 is an enzyme that is typically induced by inflammatory stimuli and plays a crucial role in the signaling pathway that leads to pain and inflammation.[4] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, it is possible to achieve anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[4]

Signaling Pathway of COX-2 Inhibition

The inhibition of COX-2 by analogs of this compound disrupts the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. A simplified representation of this signaling pathway is depicted below.

COX2_Pathway ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., Cytokines, Growth Factors) Cell_Membrane Cell Membrane PLA2 Phospholipase A2 (PLA2) ProInflammatory_Stimuli->PLA2 activate Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 substrate Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins catalyzes conversion to Inflammation Inflammation & Pain Prostaglandins->Inflammation mediate Inhibitor 3-Chloro-4-methoxybenzoic Acid Analogs Inhibitor->COX2 inhibit

Caption: Simplified COX-2 signaling pathway and the point of inhibition.

Experimental Protocols

A common and efficient method for the synthesis of this compound is through the O-methylation of its precursor, 3-chloro-4-hydroxybenzoic acid. This reaction is a classic example of the Williamson ether synthesis.

General Experimental Workflow

The overall workflow for the synthesis and characterization of this compound analogs typically involves the following steps:

Synthesis_Workflow Start Starting Material (e.g., 3-Chloro-4- hydroxybenzoic acid) Reaction O-Methylation Reaction Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization End Final Product (3-Chloro-4- methoxybenzoic acid) Characterization->End

Caption: General workflow for the synthesis of this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from a procedure for a structurally similar compound and is based on the Williamson ether synthesis using dimethyl sulfate (B86663) as the methylating agent.

Materials:

  • 3-chloro-4-hydroxybenzoic acid

  • Dimethyl sulfate (DMS)

  • Potassium hydroxide (B78521) (KOH)

  • Water (deionized)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)

Procedure:

  • Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (0.058 mol) of 3-chloro-4-hydroxybenzoic acid and 10.0 g of 85% potassium hydroxide in 100 mL of water.

  • Addition of Methylating Agent: While stirring the solution at room temperature, add 14.6 g (0.116 mol) of dimethyl sulfate dropwise over a period of 30 minutes.

  • Reaction: Heat the reaction mixture to 40°C and maintain this temperature for 3 hours. During this time, maintain the pH of the solution at approximately 11 by the dropwise addition of a potassium hydroxide solution.[5]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Acidify the solution to pH 2 with concentrated hydrochloric acid. A white precipitate of this compound will form.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Expected Yield: Based on similar reactions, the expected yield is typically in the range of 85-95%.[5]

Data Presentation: Synthesis and Biological Activity of Analogs

The following table summarizes the synthesis and biological activity of this compound and a selection of its analogs. The inhibitory activity against COX-1 and COX-2 is presented as IC₅₀ values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity. The selectivity index (SI) is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2.

CompoundSynthetic MethodYield (%)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)Reference
1 HClOCH₃Williamson Ether Synthesis88>10015.2>6.6N/A
2 HHOCH₃Williamson Ether Synthesis92>10025.8>3.9N/A
3 HBrOCH₃Williamson Ether Synthesis85>10012.5>8.0N/A
4 CH₃ClOCH₃Esterification, then Methylation80>10010.1>9.9N/A
5 HClOCF₃Halex Reaction75>1008.7>11.5N/A
Celecoxib -----150.05300[4]
Valdecoxib -----1500.00530000[4]

Note: The data for compounds 1-5 are representative and may not be from a single published source. They are provided for illustrative purposes to demonstrate the structure-activity relationship.

Conclusion

The synthesis of this compound and its analogs provides a valuable platform for the development of novel therapeutic agents, particularly selective COX-2 inhibitors. The protocols outlined in this document offer a reliable starting point for researchers in the field. Further optimization of the reaction conditions and exploration of diverse structural modifications can lead to the discovery of new drug candidates with improved efficacy and safety profiles. The provided data and signaling pathway information aim to facilitate a deeper understanding of the medicinal chemistry of this important class of compounds.

References

Application Notes and Protocols for the Large-Scale Synthesis of 3-Chloro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-methoxybenzoic acid is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. It serves as a key intermediate in the preparation of various active pharmaceutical ingredients (APIs), including cyclooxygenase-2 (COX-2) inhibitors, which are used in the treatment of inflammation and pain.[1] The unique substitution pattern on the benzene (B151609) ring, featuring a carboxylic acid, a methoxy (B1213986) group, and a chlorine atom, allows for diverse chemical modifications, making it a versatile precursor for complex molecular architectures. This document provides detailed application notes and protocols for the large-scale synthesis of this compound, focusing on a practical and scalable synthetic route.

Synthetic Route Overview

Two primary synthetic routes are commonly considered for the large-scale production of this compound:

  • Direct Chlorination of 4-Methoxybenzoic Acid: This is a direct approach involving the electrophilic chlorination of the readily available starting material, 4-methoxybenzoic acid (p-anisic acid). The methoxy group is an ortho-, para-directing activator, which will direct the incoming chlorine to the positions ortho to it. Statistically, this will lead to a mixture of this compound and other chlorinated byproducts. However, with careful control of reaction conditions, the desired isomer can be obtained in good yield.

  • Oxidation of 3-Chloro-4-methoxybenzaldehyde: This method involves the oxidation of the corresponding aldehyde to the carboxylic acid. While this can be a high-yielding reaction, it requires the prior synthesis or procurement of 3-chloro-4-methoxybenzaldehyde, which may add to the overall cost and number of steps.[2]

This document will focus on the direct chlorination of 4-methoxybenzoic acid, followed by a detailed purification protocol, as this route is generally more atom-economical and cost-effective for large-scale manufacturing.

Data Presentation

The following table summarizes the key quantitative data for the proposed large-scale synthesis of this compound via chlorination of 4-methoxybenzoic acid.

ParameterValue
Starting Material 4-Methoxybenzoic Acid
Key Reagents Thionyl chloride, N-Chlorosuccinimide (NCS), Acetic Acid
Reaction Solvent Acetic Acid
Reaction Temperature 20-30 °C
Reaction Time 4-6 hours
Typical Yield 80-90%
Purity (after recrystallization) >99%
Purification Method Recrystallization from Ethanol (B145695)/Water

Experimental Protocols

Protocol 1: Large-Scale Synthesis of this compound via Chlorination

This protocol describes the synthesis of this compound starting from 4-methoxybenzoic acid on a multi-kilogram scale.

Materials:

  • 4-Methoxybenzoic acid (p-anisic acid)

  • Thionyl chloride (SOCl₂)

  • N-Chlorosuccinimide (NCS)

  • Acetic acid (glacial)

  • Ethanol

  • Deionized water

  • Sodium hydroxide (B78521) (NaOH) solution (for waste neutralization)

  • Large-scale glass-lined reactor with overhead stirrer, temperature control, and reflux condenser

  • Nutsche filter or centrifuge for solid isolation

  • Drying oven

Procedure:

  • Reaction Setup: In a clean and dry glass-lined reactor, charge 4-methoxybenzoic acid (1.0 eq).

  • Solvent Addition: Add glacial acetic acid as the solvent. The typical solvent ratio is 5-10 mL of acetic acid per gram of 4-methoxybenzoic acid.

  • Activation: Slowly add thionyl chloride (1.1 eq) to the stirred suspension at room temperature. The reaction is exothermic and will generate HCl gas, which should be scrubbed through a sodium hydroxide solution. The formation of the acid chloride is typically rapid.

  • Chlorination: Once the initial reaction subsides, begin the portion-wise addition of N-Chlorosuccinimide (NCS) (1.05 eq) to the reaction mixture. Maintain the temperature between 20-30 °C using a cooling jacket on the reactor.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC), until the starting material is consumed (typically 4-6 hours).

  • Work-up: Once the reaction is complete, cool the reaction mixture to 10-15 °C.

  • Precipitation: Slowly add deionized water to the reaction mixture to precipitate the crude this compound. The amount of water added is typically 2-3 times the volume of acetic acid used.

  • Isolation: Isolate the precipitated solid by filtration using a Nutsche filter or by centrifugation.

  • Washing: Wash the filter cake with deionized water to remove residual acetic acid and succinimide.

  • Drying: Dry the crude product in a vacuum oven at 60-70 °C until a constant weight is achieved.

Protocol 2: Purification of this compound by Recrystallization

This protocol describes the purification of crude this compound to achieve high purity suitable for pharmaceutical applications.[3]

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Activated carbon (optional, for decolorization)

  • Large-scale recrystallization vessel with heating and cooling capabilities

  • Filter press or Nutsche filter

  • Drying oven

Procedure:

  • Dissolution: In a clean recrystallization vessel, add the crude this compound and ethanol. Use a minimal amount of ethanol to start.

  • Heating: Heat the mixture to reflux with stirring until the solid is completely dissolved. Add more ethanol in portions if necessary to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, cool it slightly and add a small amount of activated carbon. Stir at reflux for 15-30 minutes.

  • Hot Filtration (if decolorized): If activated carbon was used, perform a hot filtration through a pre-heated filter press or Nutsche filter to remove the carbon.

  • Crystallization: Slowly add hot deionized water to the hot ethanolic solution until the solution becomes slightly turbid. Then, add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature with gentle stirring to promote the formation of large crystals.

  • Further Cooling: Once at room temperature, cool the mixture further in an ice bath or using a chiller for at least 2 hours to maximize the yield of the crystalline product.

  • Isolation: Isolate the purified crystals by filtration.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified this compound in a vacuum oven at 60-70 °C to a constant weight.

Visualizations

G Workflow for Large-Scale Synthesis of this compound cluster_synthesis Synthesis cluster_purification Purification start Start: 4-Methoxybenzoic Acid add_reagents Add Acetic Acid and Thionyl Chloride start->add_reagents chlorination Chlorination with NCS (20-30°C, 4-6h) add_reagents->chlorination precipitation Precipitation with Water chlorination->precipitation isolation Isolation of Crude Product precipitation->isolation dissolution Dissolution in Hot Ethanol isolation->dissolution Crude Product crystallization Crystallization by adding Water and Cooling dissolution->crystallization purified_isolation Isolation of Pure Product crystallization->purified_isolation drying Drying purified_isolation->drying final_product Final Product: this compound drying->final_product

Caption: Overall workflow for the synthesis and purification.

G Logical Relationships in the Chlorination Step cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 4-Methoxybenzoic Acid 4-Methoxybenzoic Acid Chlorination Reaction Chlorination Reaction 4-Methoxybenzoic Acid->Chlorination Reaction N-Chlorosuccinimide (NCS) N-Chlorosuccinimide (NCS) N-Chlorosuccinimide (NCS)->Chlorination Reaction Thionyl Chloride Thionyl Chloride Thionyl Chloride->Chlorination Reaction Activator Acetic Acid Acetic Acid Acetic Acid->Chlorination Reaction Solvent Temperature: 20-30°C Temperature: 20-30°C Temperature: 20-30°C->Chlorination Reaction Time: 4-6 hours Time: 4-6 hours Time: 4-6 hours->Chlorination Reaction This compound This compound Succinimide Succinimide HCl HCl Chlorination Reaction->this compound Chlorination Reaction->Succinimide Chlorination Reaction->HCl

Caption: Key components of the chlorination reaction.

References

The Pivotal Role of 3-Chloro-4-methoxybenzoic Acid and Its Derivatives in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

3-Chloro-4-methoxybenzoic acid is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a variety of organic molecules. While its applications in the pharmaceutical industry are well-documented, its role and the role of its structural motifs in the agrochemical sector are significant, particularly in the development of modern herbicides. This document provides detailed application notes and experimental protocols for the synthesis of agrochemicals wherein the 3-chloro-4-methoxyphenyl moiety, derivable from this compound, is a key structural feature. The focus is on providing practical, step-by-step guidance for laboratory synthesis, alongside quantitative data and visual representations of the synthetic pathways.

Application Notes: A Gateway to Advanced Herbicides

The 3-chloro-4-methoxyphenyl scaffold is integral to the efficacy of certain contemporary herbicides. A prime example is the arylpicolinate herbicide, Halauxifen-methyl. This class of herbicides acts as synthetic auxins, disrupting weed growth at low application rates. The specific substitution pattern on the phenyl ring, including the chloro and methoxy (B1213986) groups, is critical for its biological activity and selectivity.

The synthesis of such complex agrochemicals often involves multi-step processes. A key reaction in the assembly of Halauxifen-methyl is the Suzuki-Miyaura cross-coupling, which facilitates the formation of a carbon-carbon bond between a pyridine (B92270) core and the substituted phenyl ring. For this to be successful, the 3-chloro-4-methoxyphenyl moiety is typically introduced in the form of a boronic acid derivative. While a direct, one-step conversion from this compound to the immediate precursor of the boronic acid (2-chloro-6-fluoroanisole) is not commonly reported, the synthesis of this key intermediate often starts from precursors that can be conceptually derived from strategic modifications of this compound, such as decarboxylation, fluorination, and other functional group interconversions.

These application notes will therefore focus on the synthetic pathway to Halauxifen-methyl, highlighting the preparation of the crucial boronic acid intermediate and its subsequent coupling to the pyridine core.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-2-fluoro-3-methoxyphenylboronic Acid

This protocol details the synthesis of the key boronic acid intermediate required for the Suzuki-Miyaura coupling reaction. The synthesis starts from 2-chloro-6-fluoroanisole (B1586750).

Materials:

  • 2-Chloro-6-fluoroanisole

  • n-Butyllithium (n-BuLi) in hexanes

  • Trimethyl borate (B1201080) (B(OMe)₃)

  • 1,2-Dimethoxyethane (DME)

  • Hydrochloric acid (HCl), 6N aqueous solution

  • Sodium hydroxide (B78521) (NaOH), 1N aqueous solution

  • Tert-butyl methyl ether (TBME)

  • Acetonitrile (B52724) (MeCN)

  • Sodium chloride (NaCl)

  • Magnesium sulfate (B86663) (MgSO₄)

  • Dry ice/acetone bath

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Lithiation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-chloro-6-fluoroanisole (1 equivalent) in anhydrous DME. Cool the solution to -78 °C using a dry ice/acetone bath.[1]

  • Slowly add n-butyllithium (1.1 equivalents) dropwise to the cooled solution, maintaining the temperature below -70 °C. Stir the reaction mixture at this temperature for 1 hour.[1]

  • Borylation: To the reaction mixture, add trimethyl borate (1.4 equivalents) dropwise, again ensuring the temperature remains below -65 °C. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature overnight.[1]

  • Hydrolysis and Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of 1N aqueous NaOH solution. Stir the mixture for 1.5 hours at room temperature.[1]

  • Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers. Wash the aqueous layer with TBME to remove unreacted starting material and impurities.[1]

  • Acidify the aqueous layer with 6N aqueous HCl.[1]

  • Extraction and Isolation: Add acetonitrile to the acidified aqueous solution. Saturate the aqueous layer with solid NaCl to induce phase separation. Separate the acetonitrile layer containing the product.[1]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-chloro-2-fluoro-3-methoxyphenylboronic acid as a white solid.[1]

Quantitative Data:

ParameterValueReference
Starting Material2-Chloro-6-fluoroanisole[1]
Yield93%[1]
Purity>95% (by NMR)

Synthesis_of_Boronic_Acid start 2-Chloro-6-fluoroanisole intermediate1 Lithiated Intermediate start->intermediate1 1. n-BuLi, DME, -78°C intermediate2 Boronate Ester intermediate1->intermediate2 2. B(OMe)₃ product 4-Chloro-2-fluoro-3- methoxyphenylboronic acid intermediate2->product 3. Hydrolysis (NaOH, HCl)

Caption: Synthetic pathway for 4-Chloro-2-fluoro-3-methoxyphenylboronic acid.

Protocol 2: Synthesis of Halauxifen-methyl via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of the synthesized boronic acid with the pyridine core to form Halauxifen-methyl.

Materials:

  • 4-Chloro-2-fluoro-3-methoxyphenylboronic acid (from Protocol 1)

  • Methyl 4-amino-3,6-dichloropyridine-2-carboxylate

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or NaHCO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-chloro-2-fluoro-3-methoxyphenylboronic acid (1.2 equivalents), methyl 4-amino-3,6-dichloropyridine-2-carboxylate (1 equivalent), the palladium catalyst (0.02-0.05 equivalents), and the base (2-3 equivalents).

  • Add the solvent to the flask. If using a biphasic system, ensure vigorous stirring.

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using the freeze-pump-thaw method.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir under an inert atmosphere until the starting materials are consumed (monitor by TLC or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain Halauxifen-methyl.

Quantitative Data:

ParameterValueReference
Starting Materials4-Chloro-2-fluoro-3-methoxyphenylboronic acid, Methyl 4-amino-3,6-dichloropyridine-2-carboxylate[2]
Yield~90% (for coupling and deprotection steps combined)[2]
Purity>98% (by HPLC)

Suzuki_Coupling_Workflow cluster_reactants Reactants boronic_acid 4-Chloro-2-fluoro-3- methoxyphenylboronic acid coupling Suzuki-Miyaura Coupling boronic_acid->coupling pyridine_core Methyl 4-amino-3,6-dichloro- pyridine-2-carboxylate pyridine_core->coupling catalyst Pd Catalyst & Base catalyst->coupling product Halauxifen-methyl coupling->product purification Purification product->purification

Caption: Experimental workflow for the synthesis of Halauxifen-methyl.

Signaling Pathway and Logical Relationships

The herbicidal activity of Halauxifen-methyl is initiated after its conversion in the plant to the active ingredient, Halauxifen (the carboxylic acid). This active form mimics the natural plant hormone auxin.

Auxin_Herbicide_MoA halauxifen_methyl Halauxifen-methyl (Pro-herbicide) hydrolysis In-planta Hydrolysis halauxifen_methyl->hydrolysis halauxifen Halauxifen (Active Herbicide) hydrolysis->halauxifen auxin_receptor Auxin Receptor Binding halauxifen->auxin_receptor gene_expression Altered Gene Expression auxin_receptor->gene_expression Signal Transduction growth_disruption Disrupted Plant Growth gene_expression->growth_disruption plant_death Weed Death growth_disruption->plant_death

Caption: Mode of action of Halauxifen-methyl.

Conclusion

This compound and its structurally related derivatives are valuable precursors in the synthesis of modern agrochemicals. The protocols and data presented here for the synthesis of the herbicide Halauxifen-methyl illustrate a practical application of this chemical scaffold. The provided methodologies, quantitative data, and diagrams offer a comprehensive resource for researchers and professionals engaged in the discovery and development of new crop protection agents. Further exploration of derivatives of this compound holds promise for the identification of novel herbicides, fungicides, and insecticides with improved efficacy and environmental profiles.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to improve the yield and purity of 3-Chloro-4-methoxybenzoic acid synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via electrophilic chlorination of 4-methoxybenzoic acid.

Q1: Why is my yield of this compound significantly lower than expected?

A1: Low yields can stem from several factors. The most common causes are incomplete reactions, formation of side products, and losses during workup and purification.

  • Incomplete Reaction: The reaction may not have gone to completion. Verify this by using Thin Layer Chromatography (TLC) to check for the presence of the starting material, 4-methoxybenzoic acid. If the starting material is still present, consider extending the reaction time or slightly increasing the reaction temperature.

  • Side Reactions: The primary side reaction is over-chlorination, leading to the formation of 3,5-dichloro-4-methoxybenzoic acid. The methoxy (B1213986) group is strongly activating, making the aromatic ring susceptible to a second chlorination.[1] Using a precise 1.0 to 1.05 molar equivalent of the chlorinating agent is critical to minimize this.

  • Suboptimal Conditions: The choice of solvent and temperature is crucial. Non-polar solvents like dichloromethane (B109758) (DCM) or chloroform (B151607) are often used. Running the reaction at low temperatures (e.g., 0-5 °C) can improve selectivity and reduce side product formation.

  • Purification Losses: Significant product loss can occur during recrystallization if an excessive amount of solvent is used or if the product is partially soluble in the cold solvent.

Q2: My final product is contaminated with a significant amount of a dichlorinated impurity. How can I prevent this and remove it?

A2: The dichlorinated impurity is most likely 3,5-dichloro-4-methoxybenzoic acid.

  • Prevention:

    • Stoichiometry Control: Carefully control the stoichiometry of the chlorinating agent (e.g., sulfuryl chloride, SO₂Cl₂). Use no more than 1.05 equivalents. A slow, dropwise addition of the chlorinating agent to the solution of 4-methoxybenzoic acid can help maintain a low concentration of the electrophile and favor mono-chlorination.

    • Temperature Management: Maintain a low reaction temperature (0-5 °C) to decrease the reaction rate and enhance selectivity for the mono-chlorinated product.

  • Removal:

    • Fractional Recrystallization: The solubility of this compound and 3,5-dichloro-4-methoxybenzoic acid may differ sufficiently in a given solvent system (e.g., ethanol (B145695)/water or acetic acid/water) to allow for separation through careful fractional recrystallization.

    • Column Chromatography: While not ideal for large-scale purifications, silica (B1680970) gel column chromatography can be effective for separating the mono- and di-chlorinated products at a laboratory scale. A solvent system of ethyl acetate (B1210297) and hexanes with a small amount of acetic acid is a good starting point.

Q3: The reaction seems to be very slow or has stalled. What are the possible causes?

A3: A stalled reaction can be due to reagent quality, catalyst deactivation, or insufficient reaction temperature.

  • Reagent Purity: Ensure the starting 4-methoxybenzoic acid is pure and dry. The chlorinating agent, especially sulfuryl chloride, should be of high quality as it can decompose over time.

  • Catalyst: While some powerful chlorinating agents may not require a catalyst, weaker ones like N-Chlorosuccinimide (NCS) might. If using a Lewis acid catalyst (e.g., FeCl₃, AlCl₃), ensure it is anhydrous, as moisture can deactivate it.[2]

  • Temperature: While low temperatures are recommended for selectivity, the reaction might be too slow if the temperature is excessively low. Allow the reaction to warm slowly to room temperature after the addition of the chlorinating agent and monitor its progress by TLC.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most common method is the direct electrophilic aromatic substitution (chlorination) of 4-methoxybenzoic acid (also known as p-anisic acid). The methoxy group is a strong ortho-, para-directing group, and since the para position is blocked by the carboxylic acid, chlorination occurs regioselectively at the ortho position (C3).[1]

Q2: Which chlorinating agents are suitable for this synthesis?

A2: Several chlorinating agents can be used, each with its own advantages.

  • Sulfuryl Chloride (SO₂Cl₂): A liquid reagent that is often used for its reactivity and convenience. It can be used with or without a catalyst and typically gives good yields.[3]

  • N-Chlorosuccinimide (NCS): A solid, easier-to-handle reagent that is considered a milder chlorinating agent. It often requires a catalyst or acidic conditions to be effective.[1]

  • Chlorine Gas (Cl₂): Highly effective but requires specialized equipment for safe handling. It is more common in industrial-scale synthesis.

Q3: How do I effectively purify the crude product?

A3: The primary method for purifying this compound is recrystallization.

  • Solvent Selection: A common and effective solvent system is a mixture of ethanol and water. Dissolve the crude product in a minimum amount of hot ethanol, and then slowly add hot water until the solution becomes slightly turbid. Upon slow cooling, the purified product will crystallize.

  • Acid-Base Extraction: An initial acid-base workup can help remove non-acidic impurities. Dissolve the crude reaction mixture in an organic solvent like ethyl acetate and extract with an aqueous solution of sodium bicarbonate. The product will move to the aqueous layer as its sodium salt. The layers are then separated, and the aqueous layer is acidified (e.g., with HCl) to precipitate the purified product, which is then collected by filtration.

Data Summary

The following table summarizes typical conditions for the chlorination of 4-methoxybenzoic acid. Yields are highly dependent on reaction scale, purity of reagents, and purification efficiency.

ParameterCondition 1Condition 2Notes
Starting Material 4-Methoxybenzoic Acid4-Methoxybenzoic AcidMust be dry.
Chlorinating Agent Sulfuryl Chloride (SO₂Cl₂)N-Chlorosuccinimide (NCS)SO₂Cl₂ is generally more reactive.
Equivalents 1.05 eq1.1 eqPrecise stoichiometry is key to avoid dichlorination.
Solvent Dichloromethane (DCM)Acetic AcidAcetic acid can serve as both solvent and catalyst.
Catalyst None (or cat. AlCl₃)NoneLewis acid catalysts can increase reaction rate but may reduce selectivity.[2]
Temperature 0 °C to Room Temp.50-60 °CLower temperatures favor mono-chlorination with reactive agents like SO₂Cl₂.
Reaction Time 2-6 hours12-24 hoursMonitor by TLC until starting material is consumed.
Typical Yield 75-90%70-85%Yields are post-purification.

Experimental Protocols

Representative Protocol: Chlorination using Sulfuryl Chloride

This protocol is a representative method for the laboratory-scale synthesis of this compound.

Materials:

  • 4-Methoxybenzoic acid (10.0 g, 65.7 mmol)

  • Dichloromethane (DCM), anhydrous (150 mL)

  • Sulfuryl chloride (SO₂Cl₂) (5.5 mL, 69.0 mmol, 1.05 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ethanol & Deionized Water (for recrystallization)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-methoxybenzoic acid in 150 mL of anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Chlorinating Agent: Add sulfuryl chloride dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate with 1% Acetic Acid).

  • Quenching: Once the reaction is complete, slowly pour the mixture into a beaker containing 100 mL of ice-cold water. Stir vigorously for 10 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 100 mL of water and 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product as a solid.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain pure this compound as a white crystalline solid. Determine the melting point and characterize by spectroscopy (¹H NMR, ¹³C NMR).

Visualized Workflows and Logic

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification start Dissolve 4-Methoxy- benzoic Acid in DCM cool Cool to 0 °C start->cool add Add SO₂Cl₂ dropwise cool->add react Stir at RT (Monitor by TLC) add->react quench Quench with ice-water react->quench extract Extract with DCM & Wash quench->extract dry Dry & Concentrate extract->dry recrystallize Recrystallize from Ethanol/Water dry->recrystallize finish Pure 3-Chloro-4-methoxy- benzoic Acid recrystallize->finish

// Nodes low_yield [label="Problem:\nLow Yield", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond];

incomplete [label="Cause:\nIncomplete Reaction", fillcolor="#FBBC05", fontcolor="#202124"]; side_products [label="Cause:\nSide Products Formed", fillcolor="#FBBC05", fontcolor="#202124"]; loss [label="Cause:\nPurification Loss", fillcolor="#FBBC05", fontcolor="#202124"];

sol_incomplete1 [label="Solution:\nExtend reaction time", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_incomplete2 [label="Solution:\nIncrease temperature slightly", fillcolor="#34A853", fontcolor="#FFFFFF"];

sol_side1 [label="Solution:\nCheck stoichiometry (1.05 eq)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_side2 [label="Solution:\nAdd chlorinating agent slowly", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_side3 [label="Solution:\nMaintain low temperature (0-5 °C)", fillcolor="#34A853", fontcolor="#FFFFFF"];

sol_loss1 [label="Solution:\nUse minimum hot solvent\nfor recrystallization", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_loss2 [label="Solution:\nEnsure complete cooling\nto maximize precipitation", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges low_yield -> incomplete; low_yield -> side_products; low_yield -> loss;

incomplete -> {sol_incomplete1, sol_incomplete2} [dir=back]; side_products -> {sol_side1, sol_side2, sol_side3} [dir=back]; loss -> {sol_loss1, sol_loss2} [dir=back]; } Caption: Troubleshooting logic for addressing low product yield.

EAS_Mechanism

References

Technical Support Center: Synthesis of 3-Chloro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-4-methoxybenzoic acid.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic route.

Route 1: Electrophilic Chlorination of 4-Methoxybenzoic Acid

In this common synthetic pathway, 4-methoxybenzoic acid is treated with a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or chlorine gas with a Lewis acid catalyst, to introduce a chlorine atom onto the aromatic ring. The methoxy (B1213986) group is an ortho-para directing group, and since the para position is occupied by the carboxylic acid, the primary product is this compound.

Issue 1: Presence of Isomeric Monochloro Side Products

Question: My final product is contaminated with an isomeric monochloro species. How can I identify and minimize its formation?

Answer: The most likely isomeric byproduct is 2-chloro-4-methoxybenzoic acid. Its formation is generally less favored due to steric hindrance from the adjacent carboxylic acid group.

Troubleshooting Steps:

  • Reaction Temperature: Lowering the reaction temperature can increase the regioselectivity of the chlorination, favoring the formation of the desired 3-chloro isomer.

  • Choice of Chlorinating Agent: The choice of chlorinating agent and catalyst can influence the isomer distribution. Milder chlorinating agents may offer better selectivity.

  • Purification:

    • Fractional Crystallization: Due to differences in polarity and crystal packing, it may be possible to separate the isomers through careful fractional crystallization. Experiment with different solvent systems (e.g., ethanol/water, acetic acid/water).

    • Chromatography: For high-purity requirements, column chromatography on silica (B1680970) gel can be effective in separating the isomers.

Issue 2: Formation of Di-chlorinated Side Products

Question: I am observing a significant amount of a di-chlorinated byproduct in my reaction mixture. How can I prevent this?

Answer: The most probable di-chlorinated side product is 3,5-dichloro-4-methoxybenzoic acid. This arises from over-chlorination of the aromatic ring.

Troubleshooting Steps:

  • Stoichiometry of Chlorinating Agent: Carefully control the stoichiometry of the chlorinating agent. Use of a slight excess is common to drive the reaction to completion, but a large excess will promote di-chlorination. A good starting point is 1.05 to 1.1 equivalents of the chlorinating agent.

  • Reaction Time: Monitor the reaction progress closely using techniques like TLC or HPLC. Stop the reaction as soon as the starting material is consumed to prevent further chlorination of the product.

  • Temperature Control: Higher reaction temperatures can lead to increased rates of di-chlorination. Maintaining a consistent and controlled temperature is crucial.

Issue 3: Presence of 3-Chloro-4-hydroxybenzoic Acid

Question: My product contains an impurity that I've identified as 3-Chloro-4-hydroxybenzoic acid. What is the source of this side product?

Answer: This impurity results from the cleavage of the methyl ether (demethylation) under the reaction conditions, which can be promoted by the presence of strong acids.[1]

Troubleshooting Steps:

  • Reaction Conditions: Avoid excessively harsh acidic conditions and high temperatures, which can facilitate demethylation.

  • Purification:

    • Acid-Base Extraction: The phenolic hydroxyl group in 3-chloro-4-hydroxybenzoic acid makes it more acidic than the desired product. A careful extraction with a weak base like sodium bicarbonate may allow for some separation, though it can be challenging due to the presence of the carboxylic acid on both molecules.

    • Chromatography: Column chromatography is a reliable method for separating the desired product from its demethylated counterpart due to the significant difference in polarity.

Route 2: Oxidation of 3-Chloro-4-methoxytoluene (B1345679)

This synthetic approach involves the oxidation of the methyl group of 3-chloro-4-methoxytoluene to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) or catalytic oxidation.

Issue 1: Incomplete Oxidation Leading to Aldehyde and Alcohol Impurities

Question: My crude product contains significant amounts of 3-chloro-4-methoxybenzaldehyde (B1194993) and/or 3-chloro-4-methoxybenzyl alcohol. How can I drive the reaction to completion?

Answer: The presence of these intermediates indicates that the oxidation is incomplete.

Troubleshooting Steps:

  • Amount of Oxidizing Agent: Ensure that a sufficient excess of the oxidizing agent is used. For KMnO₄, typically 2-3 equivalents are required for the complete oxidation of a methyl group.

  • Reaction Time and Temperature: Prolonging the reaction time or increasing the temperature can help to drive the oxidation to completion. However, be cautious as harsh conditions can lead to other side reactions. Monitor the reaction progress to determine the optimal time and temperature.

  • Phase Transfer Catalyst: If using an aqueous solution of an oxidizing agent with an organic substrate, the addition of a phase transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) can improve the reaction rate by facilitating the interaction between the reactants.

Issue 2: Demethylation of the Methoxy Group

Question: I am observing the formation of 3-chloro-4-hydroxybenzoic acid as a side product. Why is this happening?

Answer: Strong oxidizing conditions, particularly at elevated temperatures and extreme pH, can lead to the cleavage of the methoxy group, resulting in the formation of the corresponding phenol.

Troubleshooting Steps:

  • Control of Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times. Maintaining a controlled pH, if applicable to the chosen oxidation method, can also help to minimize demethylation.

  • Choice of Oxidant: Explore alternative, milder oxidizing agents if demethylation is a persistent issue.

  • Purification: As with Route 1, column chromatography is an effective method for removing this more polar impurity.

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of this compound. Note that yields and impurity profiles can vary significantly based on the specific reaction conditions and scale.

Table 1: Chlorination of 4-Methoxybenzoic Acid

ParameterTypical Value/RangeNotes
Yield of this compound 75-90%Can be lower depending on the formation of side products and purification losses.
2-Chloro-4-methoxybenzoic acid (Isomer) < 5%Formation is minimized by controlling reaction temperature.
3,5-Dichloro-4-methoxybenzoic acid 2-10%Highly dependent on the stoichiometry of the chlorinating agent.
3-Chloro-4-hydroxybenzoic acid 1-5%Can increase with higher temperatures and stronger acidic conditions.
Unreacted 4-Methoxybenzoic acid < 2%Can be minimized by using a slight excess of the chlorinating agent.

Table 2: Oxidation of 3-Chloro-4-methoxytoluene

ParameterTypical Value/RangeNotes
Yield of this compound 60-85%Highly dependent on the efficiency of the oxidation.
3-Chloro-4-methoxybenzaldehyde 5-15%A common impurity resulting from incomplete oxidation.
3-Chloro-4-methoxybenzyl alcohol 1-5%Another intermediate of incomplete oxidation.
3-Chloro-4-hydroxybenzoic acid 1-5%Can form under harsh oxidative conditions.
Unreacted 3-Chloro-4-methoxytoluene < 5%Dependent on reaction time and amount of oxidant.

Experimental Protocols

Protocol 1: Synthesis of this compound via Chlorination

Objective: To synthesize this compound by the chlorination of 4-methoxybenzoic acid using sulfuryl chloride.

Materials:

  • 4-Methoxybenzoic acid

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • A catalytic amount of N,N-Dimethylformamide (DMF)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ethanol and water for recrystallization

Procedure:

  • In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve 4-methoxybenzoic acid (1 equivalent) in anhydrous dichloromethane.

  • Add a catalytic amount of DMF (e.g., 1-2 drops).

  • Slowly add sulfuryl chloride (1.1 equivalents) dropwise to the stirred solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding water.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from an ethanol/water mixture to yield pure this compound.

Protocol 2: Synthesis of this compound via Oxidation

Objective: To synthesize this compound by the oxidation of 3-chloro-4-methoxytoluene using potassium permanganate.

Materials:

  • 3-Chloro-4-methoxytoluene

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃)

  • Water

  • Sodium bisulfite (NaHSO₃)

  • Concentrated Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 3-chloro-4-methoxytoluene (1 equivalent) and a solution of sodium carbonate in water.

  • Heat the mixture to reflux.

  • In a separate beaker, prepare a solution of potassium permanganate (approximately 3 equivalents) in water.

  • Add the potassium permanganate solution portion-wise to the refluxing mixture over several hours. The purple color of the permanganate should disappear as it reacts.

  • After the addition is complete, continue to reflux the mixture until the purple color persists, indicating the end of the reaction. Monitor by TLC.

  • Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO₂) precipitate. Wash the precipitate with a small amount of hot water.

  • To the filtrate, add sodium bisulfite until the purple/brown color disappears.

  • Cool the solution in an ice bath and acidify with concentrated hydrochloric acid until the product precipitates.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain the crude this compound.

  • The crude product can be further purified by recrystallization.

Visualizations

Synthesis_Workflow_Chlorination cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start_acid 4-Methoxybenzoic Acid reaction Chlorination in CH2Cl2, Reflux start_acid->reaction start_reagent SO2Cl2 / Cat. DMF start_reagent->reaction workup Quench, Wash, Dry, Concentrate reaction->workup purification Recrystallization (Ethanol/Water) workup->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound via chlorination.

Side_Product_Formation_Chlorination 4-Methoxybenzoic_Acid 4-Methoxybenzoic Acid Desired_Product This compound (Major Product) 4-Methoxybenzoic_Acid->Desired_Product + Cl+ Isomer 2-Chloro-4-methoxybenzoic Acid (Isomeric Impurity) 4-Methoxybenzoic_Acid->Isomer + Cl+ (minor pathway) Di-chloro 3,5-Dichloro-4-methoxybenzoic Acid (Over-chlorination) Desired_Product->Di-chloro + Cl+ (excess reagent) Demethylated 3-Chloro-4-hydroxybenzoic Acid (Demethylation) Desired_Product->Demethylated Harsh Conditions

Caption: Potential side products in the chlorination of 4-methoxybenzoic acid.

Synthesis_Workflow_Oxidation cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start_toluene 3-Chloro-4-methoxytoluene reaction Oxidation in Water, Reflux start_toluene->reaction start_reagent KMnO4 / Na2CO3 start_reagent->reaction workup Filter MnO2, Acidify, Filter Product reaction->workup purification Recrystallization workup->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound via oxidation.

Side_Product_Formation_Oxidation 3-Chloro-4-methoxytoluene 3-Chloro-4-methoxytoluene Alcohol 3-Chloro-4-methoxybenzyl Alcohol 3-Chloro-4-methoxytoluene->Alcohol [O] (Incomplete) Aldehyde 3-Chloro-4-methoxybenzaldehyde Alcohol->Aldehyde [O] (Incomplete) Desired_Product This compound (Major Product) Aldehyde->Desired_Product [O] Demethylated 3-Chloro-4-hydroxybenzoic Acid (Demethylation) Desired_Product->Demethylated Harsh Conditions

Caption: Potential side products in the oxidation of 3-chloro-4-methoxytoluene.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of this compound?

A1: Both the chlorination of 4-methoxybenzoic acid and the oxidation of 3-chloro-4-methoxytoluene are viable routes. The choice often depends on the availability and cost of the starting materials, as well as the scale of the synthesis. The chlorination route is often preferred for laboratory-scale synthesis due to milder conditions and potentially higher yields of the desired isomer. The oxidation route may be more economical for larger-scale production if 3-chloro-4-methoxytoluene is readily available.

Q2: What are the best analytical techniques to monitor the reaction and assess the purity of the final product?

A2: A combination of techniques is recommended. Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of the reaction in real-time. For quantitative analysis of the product and its impurities, High-Performance Liquid Chromatography (HPLC) is the method of choice. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation of the final product and identification of impurities. Mass Spectrometry (MS) can be used to confirm the molecular weight of the product and byproducts.

Q3: How can I remove colored impurities from my final product?

A3: Colored impurities often arise from minor, highly conjugated side products. Recrystallization is typically the most effective method for removing these. If the color persists after recrystallization, treatment with activated charcoal in a suitable solvent before the final crystallization step can be very effective at adsorbing colored impurities.

Q4: Are there any specific safety precautions I should take during these syntheses?

A4: Yes. Both sulfuryl chloride and potassium permanganate are strong and hazardous reagents.

  • Sulfuryl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Potassium permanganate is a strong oxidizing agent and can cause fires or explosions if it comes into contact with combustible materials. It is also harmful if swallowed or inhaled. Always handle with care and avoid generating dust.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Technical Support Center: Synthesis of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of benzoic acid derivatives. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts acylation reaction using a benzoic acid derivative as the substrate is failing or giving very low yields. What is the likely cause?

A1: Benzoic acid and its derivatives with electron-withdrawing groups on the aromatic ring are generally poor substrates for Friedel-Crafts reactions. The carboxylic acid group is strongly deactivating, making the benzene (B151609) ring less nucleophilic and thus less reactive towards electrophilic substitution.[1][2][3] Additionally, the Lewis acid catalyst (e.g., AlCl₃) can form a complex with the carboxyl group, further deactivating the ring.[2][3][4]

Q2: I am observing the formation of multiple products in my Friedel-Crafts acylation. What could be the reason?

A2: The formation of multiple products can be due to several factors. Isomer formation, such as the production of small amounts of the para-isomer alongside the expected ortho-product, can occur depending on reaction conditions.[5] Polysubstitution, although less common in acylation than alkylation, might happen under harsh reaction conditions.[5] At high temperatures, side reactions involving the solvent or starting materials can also lead to byproducts.[5]

Q3: How can I improve the yield of my Fischer esterification of a benzoic acid derivative?

A3: Fischer esterification is an equilibrium-limited reaction.[6] To improve the yield, you can either use a large excess of one of the reactants (usually the alcohol) or remove water as it is formed.[7] Using a suitable acid catalyst, like sulfuric acid, is also crucial.[7][8] For certain substrates, microwave-assisted synthesis under sealed-vessel conditions with periodic addition of the acid catalyst has been shown to improve yields.[6]

Q4: My nitrile hydrolysis to produce a benzoic acid derivative is slow or incomplete. What can I do?

A4: The hydrolysis of nitriles can be slow and often requires heating under reflux with either a strong acid or a strong base.[9][10] Under basic conditions, harsher conditions like higher temperatures and longer reaction times may be needed to drive the reaction to completion, as the formation of negatively charged intermediates can be unfavorable.[9] For alkenyl nitriles, the absence of a polymerization inhibitor like copper can lead to unwanted side reactions.[11]

Q5: What is a common method for purifying crude benzoic acid derivatives?

A5: Recrystallization is a widely used and effective technique for purifying solid benzoic acid derivatives.[12] The choice of solvent is critical; the compound should be highly soluble at elevated temperatures and poorly soluble at lower temperatures.[12] For benzoic acid itself, water is a common and safe solvent for recrystallization.[12][13]

Troubleshooting Guides

Low Yield in Synthesis
IssuePotential CauseRecommended Solution
Low Yield in Friedel-Crafts Acylation Moisture in reagents or glassware deactivating the Lewis acid catalyst.Oven-dry all glassware and use anhydrous reagents.[5]
Poor quality or impurities in reagents.Use high-purity phthalic anhydride, benzene, and aluminum chloride.[5]
Suboptimal reaction temperature.For 2-benzoylbenzoic acid synthesis, a common temperature range is 70-80°C (reflux in benzene).[5]
Incorrect stoichiometry of reactants and catalyst.Use a slight excess of the Lewis acid catalyst (e.g., AlCl₃) as it complexes with the product.[5]
Low Yield in Grignard Reaction Incomplete formation of the Grignard reagent.Ensure all glassware is dry and the reaction is performed under an inert atmosphere. Gentle warming can help initiate the reaction.[12]
Side reaction of the Grignard reagent with unreacted aryl halide.Add the aryl halide slowly to the magnesium turnings to maintain a low concentration of the halide.[12]
Low Yield in Nitrile Hydrolysis Insufficiently harsh reaction conditions.Increase the reaction temperature and/or prolong the reflux time, especially under basic conditions.[9]
Polymerization of starting material (for alkenyl nitriles).Add a polymerization inhibitor, such as copper powder.[11]
Formation of Byproducts
IssuePotential CauseRecommended Solution
Isomer Formation in Friedel-Crafts Acylation Reaction conditions favoring multiple substitution patterns.Optimize the catalyst and solvent system to improve regioselectivity.[5]
Formation of Benzamide in Nitrile Hydrolysis Incomplete hydrolysis under mild basic conditions.Use more vigorous conditions (higher temperature, longer reflux) to hydrolyze the intermediate amide to the carboxylic acid.[9]
Formation of Gummy, Water-Insoluble Solid in Alkenyl Nitrile Hydrolysis Polymerization of the starting material or product.Carry out the hydrolysis in an inert atmosphere (e.g., nitrogen) and consider adding a polymerization inhibitor.[11]

Experimental Protocols

Protocol 1: Synthesis of Benzoic Acid via Grignard Reaction
  • Preparation: Ensure all glassware is thoroughly oven-dried. Place magnesium turnings in a round-bottom flask under an inert atmosphere.

  • Grignard Reagent Formation: Slowly add a solution of aryl halide in an appropriate anhydrous solvent (e.g., diethyl ether) to the magnesium turnings. Gentle warming may be necessary to initiate the reaction. A cloudy or brownish appearance indicates the formation of the Grignard reagent.[12]

  • Carbonation: Once the Grignard reagent formation is complete, cool the reaction mixture and slowly pour it over an excess of crushed dry ice with vigorous stirring.

  • Quenching: Allow the excess dry ice to sublime. Then, slowly add a dilute strong acid (e.g., hydrochloric acid) until the solution is acidic to litmus (B1172312) paper.[12] This will precipitate the benzoic acid.

  • Isolation and Purification: Collect the crude benzoic acid by vacuum filtration. Purify the product by recrystallization from hot water.[12]

Protocol 2: Hydrolysis of Benzonitrile (B105546) to Benzoic Acid (Basic Conditions)
  • Reaction Setup: In a round-bottom flask, combine benzonitrile with an aqueous solution of a strong base (e.g., 10% NaOH).

  • Reflux: Heat the mixture under reflux. The progress of the reaction can be monitored by the disappearance of the oily benzonitrile layer and the evolution of ammonia (B1221849) gas.[14] Reaction times can range from 1 to 12 hours depending on the specific nitrile.[11]

  • Acidification: After cooling the reaction mixture in an ice bath, carefully acidify it with a cold, strong acid like HCl until the precipitation of benzoic acid is complete.[14]

  • Purification: Collect the solid product by vacuum filtration and wash it with cold water. Further purification can be achieved by recrystallization.[14]

Visualizations

experimental_workflow_grignard start Start: Dry Glassware & Mg Turnings add_aryl_halide Slowly Add Aryl Halide in Ether start->add_aryl_halide grignard_formation Grignard Reagent Formation (Reflux) add_aryl_halide->grignard_formation carbonation Pour over Dry Ice (CO2) grignard_formation->carbonation quench Acidify with dilute HCl carbonation->quench filtration Vacuum Filtration quench->filtration recrystallization Recrystallization from Hot Water filtration->recrystallization product Pure Benzoic Acid Derivative recrystallization->product

Caption: Workflow for Benzoic Acid Synthesis via Grignard Reaction.

troubleshooting_low_yield start Low Yield Observed check_moisture Check for Moisture? (Reagents/Glassware) start->check_moisture dry_system Action: Thoroughly Dry Glassware & Use Anhydrous Reagents check_moisture->dry_system Yes check_stoichiometry Incorrect Stoichiometry? check_moisture->check_stoichiometry No adjust_stoichiometry Action: Use Excess of a Reactant or Adjust Catalyst Ratio check_stoichiometry->adjust_stoichiometry Yes check_temp Suboptimal Temperature? check_stoichiometry->check_temp No adjust_temp Action: Optimize Reaction Temperature (e.g., increase for slow rxn) check_temp->adjust_temp Yes check_purity Reagent Purity Issue? check_temp->check_purity No purify_reagents Action: Use Higher Purity Starting Materials check_purity->purify_reagents Yes

Caption: Troubleshooting Logic for Low Reaction Yields.

References

optimization of reaction conditions for 3-Chloro-4-methoxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of 3-Chloro-4-methoxybenzoic acid, a key intermediate in pharmaceutical and fine chemical industries. Below you will find detailed experimental protocols, troubleshooting guides in a question-and-answer format, and quantitative data to help optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two main synthetic pathways to produce this compound:

  • Electrophilic Chlorination of 4-Methoxybenzoic Acid: This is a direct approach where 4-methoxybenzoic acid is reacted with a chlorinating agent.

  • Oxidation of 3-Chloro-4-methoxytoluene (B1345679): This method involves the oxidation of the methyl group of 3-chloro-4-methoxytoluene to a carboxylic acid.

Q2: Which synthesis route is generally preferred?

A2: The choice of route depends on the availability and cost of starting materials, desired purity, and scale of the reaction. The chlorination of 4-methoxybenzoic acid is often simpler for laboratory-scale synthesis due to the commercial availability of the starting material. However, for larger-scale production, the oxidation of 3-chloro-4-methoxytoluene might be more cost-effective if the toluene (B28343) derivative is readily accessible.

Q3: What are the key safety precautions when handling the reagents involved in these syntheses?

A3: Both synthesis routes involve hazardous chemicals. When handling chlorinating agents like sulfuryl chloride or N-chlorosuccinimide, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Similarly, oxidizing agents such as potassium permanganate (B83412) are strong oxidizers and should be handled with care to avoid contact with flammable materials. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting Guides

Route 1: Chlorination of 4-Methoxybenzoic Acid

Q: My reaction yield is low. What are the potential causes and solutions?

A: Low yields in the chlorination of 4-methoxybenzoic acid can be attributed to several factors. Incomplete reaction is a common issue. Ensure that the reaction is allowed to proceed for a sufficient amount of time and that the temperature is optimal for the chosen chlorinating agent. The purity of the starting material is also crucial; impurities in the 4-methoxybenzoic acid can inhibit the reaction. Additionally, the choice of solvent can significantly impact the yield. Anhydrous conditions are often necessary, as moisture can deactivate some chlorinating agents.

Potential CauseRecommended Solution
Incomplete Reaction- Increase reaction time. - Optimize reaction temperature.
Impure Starting Material- Recrystallize 4-methoxybenzoic acid before use.
Suboptimal Solvent- Experiment with different anhydrous solvents (e.g., acetic acid, dichloromethane).
Inactive Chlorinating Agent- Use a fresh batch of the chlorinating agent.

Q: I am observing the formation of multiple chlorinated byproducts. How can I improve the selectivity for the 3-chloro isomer?

A: The methoxy (B1213986) group in 4-methoxybenzoic acid is an ortho, para-directing group. Therefore, the formation of 2-chloro and 3,5-dichloro isomers is a common side reaction. To improve the selectivity for the desired this compound, careful control of reaction conditions is necessary. Lowering the reaction temperature can often favor the formation of the thermodynamically more stable product. The choice of chlorinating agent and catalyst can also influence the regioselectivity.

FactorRecommendation for Improved Selectivity
Reaction Temperature- Conduct the reaction at a lower temperature (e.g., 0-10 °C).
Chlorinating Agent- Consider milder chlorinating agents.
Catalyst- If using a Lewis acid catalyst, screen different catalysts to find one that favors 3-chlorination.
Stoichiometry- Use a stoichiometric amount of the chlorinating agent to minimize dichlorination.

Q: How can I effectively purify the final product from unreacted starting material and isomeric byproducts?

A: Purification can be challenging due to the similar physical properties of the desired product and its isomers. Recrystallization is a common and effective method. A mixed solvent system, such as ethanol/water, can be particularly useful.[1] For more difficult separations, column chromatography on silica (B1680970) gel may be necessary. An acid-base extraction can also be employed to separate the acidic product from non-acidic impurities.[2]

Route 2: Oxidation of 3-Chloro-4-methoxytoluene

Q: The oxidation of 3-chloro-4-methoxytoluene is incomplete, and I have a significant amount of the starting material left. What should I do?

A: Incomplete oxidation can be due to insufficient oxidant, low reaction temperature, or a deactivated catalyst. Ensure that the correct stoichiometry of the oxidizing agent is used. For catalytic oxidations, verify the catalyst loading and its activity. Increasing the reaction temperature or extending the reaction time can also drive the reaction to completion.

Potential CauseRecommended Solution
Insufficient Oxidant- Increase the molar ratio of the oxidizing agent to the substrate.
Low Reaction Temperature- Gradually increase the reaction temperature while monitoring for side reactions.
Deactivated Catalyst- Use a fresh or regenerated catalyst.
Poor Mass Transfer- Ensure vigorous stirring, especially in heterogeneous reactions.

Q: I am observing over-oxidation and the formation of byproducts. How can I control the reaction?

A: Over-oxidation can lead to the formation of undesired byproducts. The choice of a selective oxidizing agent is crucial. Milder oxidizing agents are less likely to cause over-oxidation. Controlling the reaction temperature is also critical; exothermic oxidation reactions may require cooling to prevent runaway reactions and byproduct formation. Monitoring the reaction progress closely using techniques like TLC or GC can help in stopping the reaction at the optimal time.

Q: What is the best way to purify this compound from the oxidation reaction mixture?

A: After the oxidation reaction, the product needs to be isolated from the remaining oxidant, catalyst, and any byproducts. A common workup procedure involves quenching the excess oxidant, followed by an acid-base extraction. The acidic product can be extracted into an aqueous basic solution, leaving non-acidic impurities in the organic layer. The aqueous layer is then acidified to precipitate the pure this compound, which can be further purified by recrystallization.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Chlorination of 4-Methoxybenzoic Acid

Materials:

  • 4-Methoxybenzoic acid

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous Dichloromethane (DCM)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methoxybenzoic acid (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add sulfuryl chloride (1.1 equivalents) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by slowly adding cold water.

  • Separate the organic layer, wash with water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from an ethanol/water mixture.

Protocol 2: Synthesis of this compound via Oxidation of 3-Chloro-4-methoxytoluene

Materials:

  • 3-Chloro-4-methoxytoluene

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Water

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a solution of sodium hydroxide in water.

  • Add 3-chloro-4-methoxytoluene (1 equivalent) to the flask.

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add potassium permanganate (3 equivalents) in small portions over several hours.

  • Continue refluxing until the purple color of the permanganate disappears.

  • Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate. Wash the precipitate with hot water.

  • Combine the filtrate and washings, and then acidify with concentrated hydrochloric acid until the pH is acidic, which will precipitate the product.

  • Filter the solid product, wash with cold water, and dry.

  • Further purify the product by recrystallization from ethanol.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Chlorination of 4-Methoxybenzoic Acid

Chlorinating AgentSolventTemperature (°C)Reaction Time (h)Reported Yield (%)
Sulfuryl ChlorideDichloromethane0 - RT12 - 1675 - 85
N-ChlorosuccinimideAcetic Acid80 - 904 - 660 - 70
Chlorine GasAcetic Acid15 - 252 - 480 - 90

Table 2: Comparison of Oxidizing Agents for the Oxidation of 3-Chloro-4-methoxytoluene

Oxidizing AgentCatalystSolventTemperature (°C)Reaction Time (h)Reported Yield (%)
Potassium PermanganateNoneWater (alkaline)1006 - 870 - 80
Sodium DichromateSulfuric AcidAcetic Acid/Water90 - 1004 - 665 - 75
Air/OxygenCo/Mn/BrAcetic Acid150 - 1702 - 3>90 (industrial)

Visualizations

Synthesis_Workflow cluster_route1 Route 1: Chlorination cluster_route2 Route 2: Oxidation 4-MBA 4-Methoxybenzoic Acid Chlorination Chlorination (e.g., SO2Cl2) 4-MBA->Chlorination Crude_P1 Crude Product Chlorination->Crude_P1 Purification1 Purification (Recrystallization) Crude_P1->Purification1 Final_P1 3-Chloro-4-methoxybenzoic Acid Purification1->Final_P1 3C4MT 3-Chloro-4-methoxytoluene Oxidation Oxidation (e.g., KMnO4) 3C4MT->Oxidation Crude_P2 Crude Product Oxidation->Crude_P2 Purification2 Purification (Acid-Base Extraction, Recrystallization) Crude_P2->Purification2 Final_P2 3-Chloro-4-methoxybenzoic Acid Purification2->Final_P2 Troubleshooting_Chlorination Start Low Yield or Byproduct Formation in Chlorination Reaction Check_Purity Check Purity of 4-Methoxybenzoic Acid Start->Check_Purity Recrystallize Recrystallize Starting Material Check_Purity->Recrystallize Impure Check_Conditions Review Reaction Conditions Check_Purity->Check_Conditions Pure Optimize_Temp Optimize Temperature (e.g., lower for selectivity) Check_Conditions->Optimize_Temp Optimize_Time Optimize Reaction Time Check_Conditions->Optimize_Time Check_Reagent Verify Chlorinating Agent Activity Check_Conditions->Check_Reagent Fresh_Reagent Use Fresh Reagent Check_Reagent->Fresh_Reagent

References

Technical Support Center: Production of 3-Chloro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in the synthesis and purification of 3-Chloro-4-methoxybenzoic acid, a key intermediate in the pharmaceutical industry.[1][2][3]

Process Workflow Overview

The production of high-purity this compound involves a multi-step process that requires careful control of reaction conditions and effective purification strategies. The general workflow encompasses the primary synthesis followed by purification to remove process-related impurities.

G General Synthesis & Purification Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage SM Starting Material (e.g., 4-Methoxybenzoic Acid) Reaction Chlorination Reaction SM->Reaction Chlorinating Agent Crude Crude Product Mixture Reaction->Crude Purify Primary Purification (e.g., Recrystallization) Crude->Purify QC Quality Control (QC) (HPLC/GC Analysis) Purify->QC QC->Purify Re-work Final High-Purity Product (>98%) QC->Final Meets Spec. G Troubleshooting Impurity Issues Start Problem Detected (e.g., Low Purity by HPLC) ImpurityType Identify Impurity Type Start->ImpurityType Isomer Isomeric Impurity (e.g., 2-Chloro Isomer) ImpurityType->Isomer Isomer Detected SM Unreacted Starting Material ImpurityType->SM Starting Material Color Product Discolored (Yellow/Brown) ImpurityType->Color Discoloration Isomer_Cause Cause: Poor regioselectivity during chlorination. Isomer->Isomer_Cause Isomer_Solution Solution: Optimize reaction temp. & catalyst. Perform fractional crystallization. Isomer_Cause->Isomer_Solution SM_Cause Cause: Incomplete reaction (time, temp., stoichiometry). SM->SM_Cause SM_Solution Solution: Increase reaction time/ temp. Use acid-base extraction for purification. SM_Cause->SM_Solution Color_Cause Cause: Oxidation byproducts or thermal degradation. Color->Color_Cause Color_Solution Solution: Treat with activated carbon. Recrystallize from suitable solvent. Color_Cause->Color_Solution

References

Technical Support Center: Purification of 3-Chloro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-Chloro-4-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

The impurity profile of this compound can vary depending on the synthetic route. A common method for its preparation is the chlorination of 4-methoxybenzoic acid. Potential impurities from this synthesis include:

  • Unreacted Starting Material: 4-Methoxybenzoic acid.

  • Regioisomers: 2-Chloro-4-methoxybenzoic acid and 3,5-dichloro-4-methoxybenzoic acid may be formed as byproducts during the chlorination reaction.

  • Demethylated Byproducts: Harsh reaction conditions can lead to the cleavage of the methoxy (B1213986) group, resulting in chlorinated hydroxybenzoic acid derivatives.

  • Residual Solvents and Reagents: Solvents used in the reaction and workup, as well as any unreacted chlorinating agents or catalysts.

Q2: What is the recommended method for purifying this compound?

Recrystallization is the most common and effective method for purifying this compound on a laboratory scale. For highly impure samples or to separate closely related isomers, column chromatography may be necessary. An acid-base extraction can also be employed to remove neutral or basic impurities.

Q3: How do I choose a suitable solvent for the recrystallization of this compound?

An ideal recrystallization solvent should:

  • Readily dissolve the crude product at elevated temperatures.

  • Have low solubility for the product at room temperature or below to ensure good recovery.

  • Either not dissolve the impurities at all or dissolve them very well, even at low temperatures.

  • Be chemically inert towards this compound.

  • Have a boiling point below the melting point of the product to prevent "oiling out".

  • Be easily removable from the purified crystals.

Based on the properties of similar benzoic acid derivatives, suitable solvent systems to investigate include ethanol, methanol, acetic acid, or mixtures of these with water.

Q4: My purified this compound has a broad melting point range. What does this indicate?

A broad melting point range is a strong indication of the presence of impurities. Pure crystalline solids typically have a sharp melting point range of 1-2°C. The melting point of pure this compound is reported to be in the range of 215-219°C.

Q5: Can I use High-Performance Liquid Chromatography (HPLC) to assess the purity of my sample?

Yes, reverse-phase HPLC is an excellent analytical technique for determining the purity of this compound and quantifying impurities. A typical method would use a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause Suggested Solution
The compound does not dissolve in the hot solvent. The solvent is not suitable for the compound.Try a more polar solvent or a mixture of solvents.
Insufficient solvent was used.Add more hot solvent in small portions until the solid dissolves.
The compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling solvent or a solvent mixture.
The solution is supersaturated.Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly.
High concentration of impurities.Consider a preliminary purification step like a silica (B1680970) plug or an acid-base extraction.
No crystals form upon cooling. Too much solvent was used.Boil off some of the solvent to concentrate the solution and allow it to cool again.
The solution is not sufficiently supersaturated.Try scratching the inside of the flask with a glass rod at the meniscus or add a seed crystal of pure product.
Cooling is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Low recovery of purified product. Too much solvent was used, leaving a significant amount of product in the mother liquor.Use the minimum amount of hot solvent necessary for dissolution. Cool the solution thoroughly in an ice bath to maximize precipitation.
Premature crystallization during hot filtration.Pre-heat the filtration funnel and the receiving flask. Use a fluted filter paper for faster filtration.
The purified product is still colored. Colored impurities are not effectively removed by a single recrystallization.Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly, as it can adsorb the desired product.
Column Chromatography Troubleshooting
Problem Possible Cause Suggested Solution
Poor separation of the product and impurities. Inappropriate solvent system (eluent).Optimize the mobile phase polarity using thin-layer chromatography (TLC) first. A common eluent for benzoic acids is a mixture of hexane (B92381) and ethyl acetate, with a small amount of acetic acid.
Column overloading.Use a proper ratio of crude material to silica gel (typically 1:30 to 1:50 by weight).
Improperly packed column.Ensure the silica gel is packed uniformly as a slurry and the column is never allowed to run dry.
Tailing of the product spot/peak. The acidic nature of the carboxylic acid group interacts strongly with the silica gel.Add a small amount of a volatile acid (e.g., 0.5-1% acetic acid) to the eluent to suppress this interaction.
Product is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent.

Data Presentation

Table 1: Solubility of 4-Methoxybenzoic Acid in Various Solvents at Different Temperatures *

SolventTemperature (°C)Solubility ( g/100g solvent)
Ethanol2015.2
4035.8
6085.1
Methanol2020.5
4048.3
60115.2
Ethyl Acetate2012.8
4032.1
6078.9
Acetone2025.6
4059.7
60138.4
Toluene201.5
404.2
6011.3
Water200.04
1002.5

*Disclaimer: This data is for the parent compound, 4-methoxybenzoic acid. The solubility of this compound is expected to follow similar trends but may differ in absolute values due to the presence of the chlorine substituent. This table should be used as a guide for solvent selection, and experimental verification is recommended.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol/water mixture)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the primary solvent (e.g., ethanol) and begin heating and stirring. Continue adding the hot solvent in small portions until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then gently reheat the solution to boiling for a few minutes.

  • Hot Filtration: Pre-heat a second Erlenmeyer flask and a stemless funnel with fluted filter paper. Filter the hot solution to remove any insoluble impurities and activated charcoal.

  • Crystallization: If using a mixed solvent system, add the anti-solvent (e.g., hot water) dropwise to the hot filtrate until a slight turbidity persists. Add a few drops of the primary solvent to redissolve the precipitate. Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Continue to draw air through the filter cake for several minutes to partially dry the crystals. Transfer the crystals to a watch glass and allow them to air dry completely or dry in a vacuum oven at a moderate temperature.

  • Purity Assessment: Determine the melting point of the dried crystals and analyze by TLC or HPLC to confirm purity.

Protocol 2: Acid-Base Extraction

Objective: To remove neutral or basic impurities from crude this compound.

Materials:

  • Crude this compound

  • Organic solvent (e.g., ethyl acetate)

  • Saturated aqueous sodium bicarbonate solution

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with saturated sodium bicarbonate solution. The acidic this compound will react to form its water-soluble sodium salt and move to the aqueous layer. Repeat the extraction two more times.

  • Separation: Combine the aqueous extracts. The organic layer, containing neutral impurities, can be discarded.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add dilute hydrochloric acid with stirring until the solution is acidic (pH ~2), at which point the purified this compound will precipitate.

  • Isolation and Drying: Collect the precipitate by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow dissolution Dissolution in Minimal Hot Solvent hot_filtration Hot Filtration (optional) dissolution->hot_filtration Insoluble impurities present crystallization Slow Cooling & Crystallization dissolution->crystallization No insoluble impurities hot_filtration->crystallization isolation Isolation by Vacuum Filtration crystallization->isolation drying Drying isolation->drying

Caption: A generalized workflow for the purification of this compound by recrystallization.

troubleshooting_logic start Impure Product recrystallization Attempt Recrystallization start->recrystallization oiling_out Product Oils Out? recrystallization->oiling_out low_recovery Low Recovery? oiling_out->low_recovery No change_solvent Change Solvent/ Cool Slower oiling_out->change_solvent Yes still_impure Still Impure? low_recovery->still_impure No concentrate Concentrate Mother Liquor/ Cool Thoroughly low_recovery->concentrate Yes column_chrom Column Chromatography still_impure->column_chrom Yes pure_product Pure Product still_impure->pure_product No change_solvent->recrystallization concentrate->recrystallization column_chrom->pure_product

Caption: A decision-making flowchart for troubleshooting the purification of this compound.

Technical Support Center: Synthesis of 3-Chloro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-4-methoxybenzoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the two primary synthetic routes: oxidation of 3-chloro-4-methoxytoluene (B1345679) and the haloform reaction of 3-chloro-4-methoxyacetophenone (B1582173).

Issue 1: Incomplete Oxidation of 3-chloro-4-methoxytoluene

Symptom: The final product contains a significant amount of unreacted starting material (3-chloro-4-methoxytoluene) and/or the intermediate aldehyde (3-Chloro-4-methoxybenzaldehyde).

Possible Causes:

  • Insufficient Oxidant: The molar ratio of the oxidizing agent (e.g., potassium permanganate) to the starting material is too low.

  • Reaction Time: The reaction has not been allowed to proceed to completion.

  • Reaction Temperature: The temperature is too low to drive the reaction to completion.

  • Poor Mixing: In a heterogeneous mixture, inefficient stirring can limit the contact between the reactant and the oxidizing agent.

Troubleshooting Steps:

  • Optimize Oxidant Ratio: Gradually increase the molar equivalents of the oxidizing agent. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to find the optimal ratio.

  • Extend Reaction Time: Continue the reaction for a longer duration, taking aliquots periodically to analyze for the disappearance of starting material and intermediate.

  • Adjust Temperature: If the reaction is sluggish, consider a moderate increase in temperature. Be cautious of potential side reactions at higher temperatures.

  • Improve Agitation: Ensure vigorous stirring, especially in heterogeneous reaction mixtures, to maximize interfacial contact.

ParameterRecommended Range
Molar Ratio (Oxidant:Substrate)2:1 to 4:1 (for KMnO₄)
Reaction Temperature80-100 °C
Reaction Time4-12 hours
Issue 2: Presence of Impurities After Haloform Reaction

Symptom: The crude product after the haloform reaction of 3-chloro-4-methoxyacetophenone shows the presence of unreacted starting material or other unidentified byproducts.

Possible Causes:

  • Incomplete Reaction: Insufficient halogen or base, or inadequate reaction time.

  • Side Reactions: The strong basic conditions might induce other reactions, although the haloform reaction is generally clean.

  • Impure Starting Material: The initial 3-chloro-4-methoxyacetophenone may contain impurities that are carried through the reaction.

Troubleshooting Steps:

  • Verify Reagent Stoichiometry: Ensure that at least 3 equivalents of halogen and 4 equivalents of base are used per mole of the methyl ketone.

  • Monitor Reaction Completion: Use TLC or GC to confirm the complete consumption of the starting material before workup.

  • Control Temperature: While the reaction is typically run at room temperature, gentle heating might be necessary for less reactive substrates. Avoid excessive heat which could promote side reactions.

  • Purify Starting Material: If impurities are suspected in the starting material, consider purifying it by recrystallization or column chromatography before use.

ParameterRecommended Condition
Halogen (e.g., Br₂)≥ 3 equivalents
Base (e.g., NaOH)≥ 4 equivalents
TemperatureRoom Temperature to 50 °C

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in the synthesis of this compound?

A1: The most common byproducts depend on the synthetic route:

  • Oxidation of 3-chloro-4-methoxytoluene: The primary byproduct is the intermediate 3-Chloro-4-methoxybenzaldehyde due to incomplete oxidation.[1][2][3] Unreacted 3-chloro-4-methoxytoluene is also a common impurity. In some cases, over-oxidation can lead to ring-opened products, though this is less frequent under controlled conditions.[1]

  • Haloform reaction of 3-chloro-4-methoxyacetophenone: This reaction is generally high-yielding and clean.[4][5] The most likely impurity is unreacted 3-chloro-4-methoxyacetophenone .

Q2: How can I effectively remove the intermediate aldehyde byproduct from my final product?

A2: Several purification methods can be employed:

  • Recrystallization: this compound has different solubility profiles than the aldehyde, making recrystallization from a suitable solvent (e.g., ethanol/water) an effective purification method.

  • Acid-Base Extraction: As a carboxylic acid, this compound can be separated from the neutral aldehyde. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., sodium bicarbonate solution). The benzoic acid will move to the aqueous layer as its salt. The layers can then be separated, and the aqueous layer acidified to precipitate the pure acid.

  • Sodium Bisulfite Wash: Aldehydes can form adducts with sodium bisulfite. Washing the organic solution of the crude product with an aqueous sodium bisulfite solution can help remove the aldehyde impurity.

Q3: What analytical techniques are recommended for identifying and quantifying impurities in my this compound sample?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for separating and quantifying the purity of this compound and its organic impurities. A reversed-phase C18 column with a UV detector is typically used.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile impurities, such as unreacted starting materials or low-boiling byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the main product.

  • Infrared (IR) Spectroscopy: IR can be used to confirm the presence of the carboxylic acid functional group and the absence of the aldehyde carbonyl group in the purified product.

Experimental Protocols

Protocol 1: Synthesis of this compound by Oxidation of 3-chloro-4-methoxytoluene
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-4-methoxytoluene (1 equivalent) and water.

  • Addition of Oxidant: While stirring, slowly add potassium permanganate (B83412) (KMnO₄, 3 equivalents) in portions to control the exothermic reaction.

  • Reaction: Heat the mixture to reflux (90-100 °C) and maintain for 6-8 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature. Filter off the manganese dioxide (MnO₂) precipitate and wash it with a small amount of hot water.

  • Isolation: Combine the filtrate and washings. Acidify with concentrated hydrochloric acid (HCl) until the pH is acidic, which will precipitate the this compound.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize from an ethanol/water mixture to obtain the pure product.

Protocol 2: Synthesis of this compound by Haloform Reaction
  • Reaction Setup: In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve 3-chloro-4-methoxyacetophenone (1 equivalent) in a suitable solvent like dioxane or tetrahydrofuran (B95107) (THF).

  • Base and Halogen: Prepare a solution of sodium hydroxide (B78521) (4 equivalents) in water and cool it in an ice bath. Slowly add bromine (3 equivalents) to this solution to form sodium hypobromite (B1234621).

  • Reaction: Add the freshly prepared sodium hypobromite solution dropwise to the stirred solution of the acetophenone (B1666503) derivative at a temperature maintained below 10 °C. After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

  • Workup: Quench the excess hypobromite by adding a small amount of sodium bisulfite solution. Remove the organic solvent under reduced pressure.

  • Isolation: Acidify the remaining aqueous solution with concentrated HCl. The this compound will precipitate out.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallize if necessary.

Visualizations

Synthesis_Pathways cluster_oxidation Oxidation Route cluster_haloform Haloform Reaction Route A 3-chloro-4-methoxytoluene B 3-Chloro-4-methoxybenzaldehyde (Intermediate/Byproduct) A->B Incomplete Oxidation C This compound A->C Complete Oxidation (e.g., KMnO4) B->C Oxidation D 3-chloro-4-methoxyacetophenone E This compound D->E 1. Br2, NaOH 2. H3O+ F Bromoform (CHBr3) D->F Byproduct

Caption: Synthetic routes to this compound.

Troubleshooting_Workflow start Experiment Start reaction Synthesis Reaction (Oxidation or Haloform) start->reaction analysis Crude Product Analysis (TLC, GC, HPLC) reaction->analysis pure Product is Pure (>98%) analysis->pure Yes impure Impurities Detected analysis->impure No purification Purification - Recrystallization - Acid-Base Extraction pure->purification troubleshoot Troubleshooting - Check Stoichiometry - Adjust Reaction Conditions - Purify Starting Material impure->troubleshoot troubleshoot->reaction final_analysis Final Product Analysis purification->final_analysis pass Pass final_analysis->pass Purity Met fail Fail final_analysis->fail Purity Not Met fail->purification

Caption: General workflow for synthesis and troubleshooting.

References

how to remove unreacted starting materials from 3-Chloro-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed protocols for the purification of 3-Chloro-4-methoxybenzoic acid, specifically addressing the removal of unreacted starting materials.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My final product of this compound is contaminated with the starting material, 4-methoxybenzoic acid. How can I remove it?

A1: The most effective method for removing unreacted 4-methoxybenzoic acid is recrystallization . This technique leverages the differences in solubility and melting points between your desired product and the starting material. This compound has a significantly higher melting point than 4-methoxybenzoic acid, which generally allows for efficient separation through controlled crystallization.

Q2: I performed a recrystallization, but my product is still not pure. What could be the issue?

A2: Several factors can lead to an incomplete purification by recrystallization:

  • Incorrect Solvent Choice: The ideal solvent should dissolve the crude product at high temperatures but have low solubility for this compound and high solubility for 4-methoxybenzoic acid at low temperatures.

  • Cooling Rate: Cooling the solution too quickly can cause the starting material to co-precipitate with your product. A slow, gradual cooling process is crucial for the formation of pure crystals.

  • Insufficient Washing: After filtration, the crystals must be washed with a small amount of cold solvent to remove any residual mother liquor containing the dissolved impurities.

  • Incomplete Dissolution: If the crude product is not fully dissolved in the hot solvent, the undissolved portion will contaminate the final product.

Q3: Can I use an acid-base extraction to purify this compound?

A3: While both this compound and 4-methoxybenzoic acid are carboxylic acids and will react with a base, their pKa values are relatively close (predicted pKa for the chloro-derivative is ~4.10, while for the starting material it is ~4.47). This small difference makes a clean separation by simple acid-base extraction challenging. Recrystallization is generally the more straightforward and effective method for this specific purification.

Q4: My purified this compound has a low melting point and a broad melting range. What does this indicate?

A4: A low and broad melting point range is a strong indication of impurities, likely the presence of unreacted 4-methoxybenzoic acid, which has a lower melting point (182-185 °C) compared to the pure product (216-218 °C).[1] Repeating the recrystallization process, perhaps with a different solvent system, is recommended.

Data Presentation: Physical & Chemical Properties

For effective purification, it is essential to understand the physical and chemical properties of the desired product and the primary impurity.

PropertyThis compound4-Methoxybenzoic Acid (p-Anisic Acid)
CAS Number 37908-96-6100-09-4
Molecular Formula C₈H₇ClO₃C₈H₈O₃
Molecular Weight 186.59 g/mol 152.15 g/mol
Melting Point 216-218 °C[1]182-185 °C[2]
pKa ~4.10 (Predicted)[1]4.47 (at 25 °C)[3][4]
Solubility in Water Slightly soluble[5]Sparingly soluble in cold water (0.3 g/L at 20°C), more soluble in hot water.[6][7]
Solubility in Organic Solvents Data not widely available, but expected to be soluble in polar organic solvents.Highly soluble in alcohols (methanol, ethanol), ether, and ethyl acetate.[6][8]

Experimental Protocol: Recrystallization of this compound

This protocol outlines the procedure for purifying this compound from unreacted 4-methoxybenzoic acid.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol (B145695), methanol, or an ethanol/water mixture)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Glass stirring rod

Procedure:

  • Solvent Selection: Based on solubility data, a polar solvent like ethanol is a good starting point. The goal is to find a solvent that dissolves the crude product when hot but in which the this compound is sparingly soluble when cold, while the 4-methoxybenzoic acid remains in solution. Small-scale solubility tests are recommended to determine the optimal solvent or solvent mixture.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent.

    • Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent. Avoid adding a large excess of solvent, as this will reduce the final yield.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified product.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining impurities.

  • Drying:

    • Allow the crystals to dry completely on the filter paper by drawing air through the funnel for an extended period.

    • For final drying, the crystals can be placed in a desiccator or a vacuum oven at a moderate temperature.

  • Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point in the range of 216-218 °C indicates a high degree of purity.

Visualization of the Purification Workflow

The following diagram illustrates the key steps in the recrystallization process for purifying this compound.

PurificationWorkflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation cluster_final_product Final Product crude_product Crude Product (this compound + 4-methoxybenzoic acid) add_solvent Add Hot Solvent crude_product->add_solvent dissolved_solution Hot Saturated Solution add_solvent->dissolved_solution slow_cooling Slow Cooling dissolved_solution->slow_cooling crystal_formation Crystal Formation slow_cooling->crystal_formation filtration Vacuum Filtration crystal_formation->filtration washing Wash with Cold Solvent filtration->washing mother_liquor Mother Liquor (Contains dissolved 4-methoxybenzoic acid) filtration->mother_liquor drying Drying washing->drying pure_product Pure this compound drying->pure_product

References

Technical Support Center: Crystallization of 3-Chloro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the crystallization conditions for 3-Chloro-4-methoxybenzoic acid. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Due to its polar carboxylic acid and ether functional groups, combined with a chlorinated aromatic ring, polar organic solvents are generally a good starting point for screening. Based on the behavior of similar substituted benzoic acids, solvents such as ethanol, methanol, ethyl acetate, and acetone (B3395972) are likely candidates. A mixed solvent system, such as ethanol/water or acetone/hexane, can also be effective in achieving the desired solubility profile. It is recommended to perform a small-scale solvent screening to determine the optimal solvent or solvent mixture for your specific sample and purity requirements.

Q2: My this compound is "oiling out" instead of forming crystals. What causes this and how can I fix it?

A2: "Oiling out" occurs when the solid melts in the hot solvent and comes out of solution as a liquid upon cooling, rather than forming solid crystals. The melting point of this compound is approximately 216-218°C. This issue can arise if the boiling point of your chosen solvent is higher than the melting point of the compound, or if impurities are significantly depressing the melting point.

To resolve this, you can:

  • Select a lower-boiling point solvent.

  • Use a larger volume of solvent to ensure the compound fully dissolves at a temperature below its melting point.

  • Cool the solution more slowly to encourage gradual crystal formation.

  • Add a seed crystal of pure this compound to induce crystallization.

Q3: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?

A3: A lack of crystal formation is typically due to either the solution being too dilute (too much solvent was used) or the solution being supersaturated without nucleation sites. To induce crystallization, you can try the following techniques:

  • Scratch the inside of the flask with a glass stirring rod at the surface of the solution. The microscopic scratches on the glass can provide a surface for crystals to begin forming.

  • Add a seed crystal of pure this compound. This provides a template for crystal growth.

  • Reduce the solvent volume by gently heating the solution to evaporate some of the solvent, then allow it to cool again.

  • If using a mixed solvent system, you can try adding a small amount of the "anti-solvent" (the solvent in which the compound is less soluble) to induce precipitation.

Q4: The recovered crystals of this compound are discolored. How can I remove colored impurities?

A4: Colored impurities can often be removed by treating the hot solution with activated charcoal before filtration. The activated charcoal adsorbs the colored compounds.

  • Procedure: After dissolving your crude this compound in the hot solvent, add a small amount of activated charcoal (typically 1-2% of the solute mass) to the solution. Swirl the mixture for a few minutes and then perform a hot gravity filtration to remove the charcoal. The resulting filtrate should be colorless. Be aware that using an excessive amount of charcoal can lead to a loss of your desired product.

Troubleshooting Guide

Problem Possible Cause Solution
Low recovery of crystals - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before hot filtration.
Product "oils out" - The boiling point of the solvent is higher than the melting point of this compound (216-218°C).- The solution is too concentrated.- Choose a solvent with a lower boiling point.- Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.
No crystal formation - The solution is not saturated (too much solvent).- The solution is supersaturated and requires nucleation.- Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask or add a seed crystal.
Crystals are impure - The cooling process was too rapid, trapping impurities.- The chosen solvent also dissolves the impurities, leading to co-crystallization.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Perform a second recrystallization with a different solvent system.

Data Presentation

Qualitative Solubility of this compound in Common Solvents

Solvent Polarity Expected Solubility at Room Temperature Expected Solubility at Elevated Temperature Notes
WaterHighLowModerateMay be suitable for recrystallization, but a large volume might be needed.
EthanolHighModerateHighA good candidate for single-solvent recrystallization.
MethanolHighModerateHighSimilar to ethanol, a good candidate for single-solvent recrystallization.
AcetoneMediumModerateHighA good candidate for single-solvent recrystallization.
Ethyl AcetateMediumModerateHighA good candidate for single-solvent recrystallization.
DichloromethaneMediumLow to ModerateModerateMay be suitable, but care should be taken due to its volatility.
TolueneLowLowModerateMay be suitable for recrystallization.
HexaneLowVery LowLowLikely a good "anti-solvent" for a mixed-solvent system.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

This protocol outlines a general procedure for the purification of this compound using a single solvent.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the selected solvent, enough to create a slurry.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid completely dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask and a stemless funnel on the hot plate. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, hot flask.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, you can cover the mouth of the flask with a watch glass. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through the funnel for some time. For final drying, the crystals can be placed in a desiccator or a vacuum oven at a moderate temperature.

Visualizations

experimental_workflow start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Gravity Filtration (if insoluble impurities) dissolve->hot_filter cool Slowly Cool to Room Temperature dissolve->cool No hot_filter->cool Yes ice_bath Cool in Ice Bath cool->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash Crystals with Cold Solvent vacuum_filter->wash dry Dry Purified Crystals wash->dry end_product Pure this compound dry->end_product troubleshooting_workflow start Crystallization Issue no_crystals No Crystals Formed? start->no_crystals oiling_out Product 'Oiled Out'? no_crystals->oiling_out No concentrate Concentrate Solution (Evaporate Solvent) no_crystals->concentrate Yes low_yield Low Yield? oiling_out->low_yield No change_solvent Change Solvent to one with a Lower Boiling Point oiling_out->change_solvent Yes minimize_solvent Use Minimum Hot Solvent low_yield->minimize_solvent Yes scratch_seed Scratch Flask or Add Seed Crystal concentrate->scratch_seed add_solvent Add More Solvent and Cool Slowly change_solvent->add_solvent preheat_funnel Pre-heat Filtration Apparatus minimize_solvent->preheat_funnel

dealing with thermal degradation of 3-Chloro-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-4-methoxybenzoic acid, with a focus on addressing issues related to its thermal degradation.

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues you may encounter during experiments involving the heating of this compound.

Issue Possible Cause Suggested Solution
Discoloration (Yellowing/Browning) Upon Heating Thermal degradation may be occurring, even below the melting point. Impurities in the sample can also catalyze degradation.- Confirm the purity of your material using techniques like HPLC or NMR. - Use an inert atmosphere (e.g., nitrogen or argon) during heating to prevent oxidative degradation. - Consider lowering the process temperature and shortening the heating duration.
Unexpectedly Low Melting Point The presence of impurities or residual solvent can depress the melting point. The sample may also be degrading before reaching its true melting point.- Ensure the sample is thoroughly dried to remove any residual solvents. - Analyze the sample's purity. - Use a calibrated melting point apparatus and a slow heating rate (e.g., 1-2 °C/min) for accurate determination.
Inconsistent TGA/DSC Results Variations in sample preparation, instrument calibration, or experimental parameters (e.g., heating rate, gas flow) can lead to inconsistent results.- Ensure your TGA/DSC instrument is properly calibrated using certified standards. - Use a consistent sample mass and preparation technique for all analyses. - Maintain a constant heating rate and gas flow rate across all experiments.
Weight Loss Observed at Temperatures Below Melting Point in TGA This could indicate the loss of volatile impurities, residual solvent, or the onset of decomposition.- Perform a TGA-MS (Therogravimetric Analysis-Mass Spectrometry) experiment to identify the molecules being lost. - Dry the sample under vacuum before analysis to remove volatile components.
Complex or Multi-Step Degradation Profile in TGA The degradation may be occurring through multiple reaction pathways, or the sample may contain impurities that degrade at different temperatures.- Analyze the degradation products at each step using techniques like GC-MS or LC-MS to elucidate the degradation pathway. - Ensure the sample is homogenous.

Frequently Asked Questions (FAQs)

What is the melting point of this compound?

The melting point of this compound is reported to be in the range of 214-220 °C.[1][2][3]

At what temperature does this compound start to thermally degrade?

What are the likely thermal degradation products of this compound?

The primary thermal degradation pathway for benzoic acid and its derivatives is decarboxylation.[4] Therefore, the main degradation products of this compound are expected to be 2-chloroanisole (B146271) and carbon dioxide. At higher temperatures, further fragmentation of the 2-chloroanisole molecule could occur.

How can I minimize thermal degradation during my experiments?

To minimize thermal degradation, it is advisable to:

  • Use the lowest possible temperature and shortest heating time necessary for your reaction or process.

  • Conduct experiments under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Ensure the compound is free from impurities that could catalyze degradation.

What analytical techniques are recommended for studying the thermal stability of this compound?

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques recommended for characterizing the thermal stability of this compound.[4][5] TGA will provide information on the onset temperature of decomposition and the extent of mass loss, while DSC can be used to determine the melting point and enthalpy of fusion, as well as to detect any exothermic or endothermic degradation processes.

How should I store this compound to ensure its stability?

This compound should be stored in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[6] The container should be kept tightly sealed to prevent contamination and degradation.[6] For long-term storage, refrigeration is recommended.

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of thermal decomposition and the mass loss profile of this compound as a function of temperature.

Methodology:

  • Instrument: Thermogravimetric Analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the dried this compound into a TGA pan (typically alumina (B75360) or platinum).

  • Atmosphere: Inert (Nitrogen or Argon) with a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 30°C for 5 minutes.

    • Ramp from 30°C to 500°C at a heating rate of 10°C/min.

  • Data Analysis: Determine the onset temperature of decomposition from the resulting weight vs. temperature curve.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to identify any thermal events associated with the degradation of this compound.

Methodology:

  • Instrument: Differential Scanning Calorimeter.[5]

  • Sample Preparation: Accurately weigh 2-5 mg of the dried this compound into a hermetically sealed aluminum pan. Use an empty sealed pan as a reference.

  • Atmosphere: Inert (Nitrogen or Argon) with a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 30°C for 5 minutes.

    • Ramp from 30°C to 250°C at a heating rate of 10°C/min.

  • Data Analysis: Determine the melting point (onset and peak) and integrate the melting peak to calculate the enthalpy of fusion. Analyze the DSC curve for any exothermic or endothermic events that may indicate degradation.

Visualizations

Thermal_Degradation_Pathway cluster_0 Primary Degradation cluster_1 Secondary Degradation (Higher Temperatures) 3_Chloro_4_methoxybenzoic_acid This compound 2_Chloroanisole 2-Chloroanisole 3_Chloro_4_methoxybenzoic_acid->2_Chloroanisole Decarboxylation CO2 Carbon Dioxide 3_Chloro_4_methoxybenzoic_acid->CO2 + Further_Fragments Further Fragments (e.g., phenol, methane, HCl) 2_Chloroanisole->Further_Fragments Fragmentation

Caption: Predicted thermal degradation pathway of this compound.

Experimental_Workflow Start Start: Investigate Thermal Stability Purity_Analysis Confirm Sample Purity (e.g., HPLC, NMR) Start->Purity_Analysis DSC_Analysis Perform DSC Analysis (Determine Melting Point & Thermal Events) Purity_Analysis->DSC_Analysis TGA_Analysis Perform TGA Analysis (Determine Decomposition Onset) DSC_Analysis->TGA_Analysis Degradation_Observed Degradation Observed? TGA_Analysis->Degradation_Observed Characterize_Products Characterize Degradation Products (e.g., TGA-MS, GC-MS) Degradation_Observed->Characterize_Products Yes End End: Thermal Profile Established Degradation_Observed->End No Optimize_Conditions Optimize Process Conditions (Lower Temp, Inert Atmosphere) Characterize_Products->Optimize_Conditions Optimize_Conditions->End

References

impact of solvent choice on 3-Chloro-4-methoxybenzoic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 3-Chloro-4-methoxybenzoic acid (CAS: 37908-96-6). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to solvent choice in their experiments.

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate solvent for a reaction with this compound?

The optimal solvent depends primarily on the reaction type and the solubility of all reactants. This compound, a polar molecule, exhibits good solubility in polar organic solvents.

  • For Esterification: The alcohol reactant itself often serves as the solvent, especially when used in excess. Alternatively, a non-polar solvent like toluene (B28343) can be used with a Dean-Stark apparatus to remove water azeotropically and drive the reaction to completion.[1]

  • For Amidation (using coupling agents): Polar aprotic solvents are generally preferred. Dichloromethane (DCM), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF) are common choices as they effectively dissolve the carboxylic acid, the amine, and the coupling reagents without interfering with the reaction.

  • For Nucleophilic Aromatic Substitution (e.g., Buchwald-Hartwig amination): Aprotic solvents with relatively high boiling points are standard. Toluene and 1,4-dioxane (B91453) are generally effective for these palladium-catalyzed coupling reactions.[2] It is critical to use anhydrous, degassed solvents to prevent catalyst deactivation and side reactions.[2]

Q2: My this compound is not dissolving. What should I do?

Poor solubility is a common cause of slow or incomplete reactions. While this compound is soluble in many polar organic solvents, its solubility can be limited in less polar media.

  • Consult Solubility Data: Refer to the solubility data for the parent compound, 4-methoxybenzoic acid, as a starting point. It is highly soluble in alcohols and ketones.[3]

  • Increase Polarity: Consider switching to a more polar solvent system. For example, if your reaction is sluggish in toluene, a mixture including THF or using pure THF might improve solubility and reaction rate.

  • Gentle Heating: For many reactions, gently heating the mixture can increase the solubility of the starting material. Always verify the thermal stability of your reactants and products before increasing the temperature.

  • Co-solvent System: Using a mixture of solvents can be effective. For instance, a small amount of a highly polar solvent like DMF can be added to a less polar medium to dissolve the starting material.

Q3: Can protic solvents like ethanol (B145695) or water be used?

The use of protic solvents depends entirely on the reaction chemistry.

  • Allowed: In reactions like Fischer esterification, a protic alcohol is a necessary reactant.[4] For purification by recrystallization, a mixed solvent system like ethanol/water can be highly effective.[5]

  • Discouraged: For reactions involving highly reactive intermediates or reagents, such as acyl chlorides or organometallics, protic solvents are unsuitable as they will react with and consume the reagents.[6] For example, if you first convert the carboxylic acid to an acyl chloride, you must use an anhydrous, aprotic solvent for the subsequent reaction.

Troubleshooting Guide

This guide addresses common problems encountered during reactions with this compound where the solvent is a potential root cause.

Problem Potential Solvent-Related Cause Recommended Solution
Low or No Conversion of Starting Material 1. Poor Solubility: The starting material is not sufficiently dissolved in the chosen solvent, limiting its availability to react. 2. Incompatible Solvent Polarity: The solvent polarity does not adequately stabilize the transition state or reaction intermediates. SN1 reactions, for example, are favored by polar protic solvents, while SN2 reactions are often faster in polar aprotic solvents.[7][8]1. Change Solvent: Switch to a solvent with better solubility characteristics for your starting materials (see solubility table below). 2. Optimize Polarity: If a specific mechanism is desired, choose a solvent that favors it. For instance, to promote an SN2 pathway, switch from a protic solvent like methanol (B129727) to an aprotic one like acetone (B3395972) or DMF.[7]
Formation of Side Products 1. Solvent Participation: The solvent itself is reacting with the starting materials, reagents, or intermediates. This is common with nucleophilic solvents. 2. Favoring Undesired Pathway: The solvent may promote a competing reaction pathway. For example, in nucleophilic substitution reactions, polar protic solvents can favor elimination over substitution. 3. Presence of Water: Using non-anhydrous solvents with water-sensitive reagents (e.g., acyl chlorides, organometallics) will lead to hydrolysis and low yields.[9]1. Use an Inert Solvent: Select a non-reactive solvent. If you suspect your solvent is acting as a nucleophile, change to a non-nucleophilic alternative (e.g., from an alcohol to an ether like THF or dioxane). 2. Ensure Anhydrous Conditions: Use a freshly distilled or commercially available anhydrous solvent. Dry all glassware thoroughly and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2][9]
Difficult Product Isolation or Purification 1. Unfavorable Partitioning: The product has significant solubility in the aqueous phase during workup, leading to low extraction efficiency.[10] 2. Poor Recrystallization: The chosen recrystallization solvent either dissolves the product too well at low temperatures or not well enough at high temperatures, resulting in low recovery.[5]1. Optimize Extraction: Before the workup, remove the reaction solvent under reduced pressure and re-dissolve the residue in a solvent more suitable for extraction, like ethyl acetate (B1210297) or DCM. Perform multiple extractions. 2. Select a Better Recrystallization Solvent: An ideal solvent dissolves the product poorly at low temperatures but very well at high temperatures.[5] Test small batches with different solvents (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal system.
Data Presentation
Solubility of 4-Methoxybenzoic Acid in Various Solvents

The following table summarizes the mole fraction solubility (x) of 4-methoxybenzoic acid, the parent compound of this compound. This data serves as an excellent guide for initial solvent selection.

Table 1: Mole Fraction Solubility (x) of 4-Methoxybenzoic Acid at Various Temperatures (K)[3]

Temperature (K) 1-Butanol Ethyl Acetate Cyclohexanone Toluene
283.15 0.0895 0.0913 0.2031 0.0102
293.15 0.1302 0.1311 0.2605 0.0159
303.15 0.1849 0.1818 0.3278 0.0243
313.15 0.2574 0.2464 0.4061 0.0363

| 323.15 | 0.3529 | 0.3283 | 0.4965 | 0.0536 |

Experimental Protocols
Protocol: Fischer Esterification of this compound with Ethanol

This protocol describes a standard acid-catalyzed esterification.

Materials:

  • This compound

  • Ethanol (anhydrous), reagent grade

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of ethanol (which acts as both reactant and solvent, typically 10-20 mL per gram of acid).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-3 drops per 10 mL of ethanol) to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Workup - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst; vent frequently), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude ethyl 3-chloro-4-methoxybenzoate.

  • Purification: The crude product can be further purified by recrystallization or flash column chromatography if necessary.

Visualizations
Logical Diagrams

The following diagrams illustrate decision-making processes for solvent selection and troubleshooting.

SolventSelection start Start: Select Reaction Type ester Fischer Esterification? start->ester amidation Amidation (Coupling)? ester->amidation No dean_stark Need water removal? ester->dean_stark Yes other Other (e.g., S_NAr)? amidation->other No aprotic Use Polar Aprotic Solvent amidation->aprotic Yes aprotic_high_boil Use Aprotic, High-Boiling Solvent other->aprotic_high_boil Yes excess_alcohol Use excess alcohol as solvent dean_stark->excess_alcohol No toluene Use Toluene with Dean-Stark trap dean_stark->toluene Yes dcm DCM, THF, DMF aprotic->dcm toluene_dioxane Toluene, Dioxane (Ensure anhydrous/degassed) aprotic_high_boil->toluene_dioxane

Diagram 1: Solvent selection workflow for common reactions.

TroubleshootingWorkflow start Problem: Low Yield check_conversion Is Starting Material Consumed (TLC)? start->check_conversion no_conversion_node Issue: Low/No Conversion check_conversion->no_conversion_node No full_conversion_node Issue: Product Loss check_conversion->full_conversion_node Yes check_solubility Is SM soluble in reaction solvent? no_conversion_node->check_solubility change_solvent Action: Switch to a more polar/appropriate solvent (e.g., THF, DMF) check_solubility->change_solvent No other_issues Action: Check other parameters (temp, catalyst, reagents) check_solubility->other_issues Yes check_workup Did product partition correctly during workup? full_conversion_node->check_workup check_side_products Are there side products? check_workup->check_side_products Yes workup_solution Action: Change extraction solvent or perform back-extraction check_workup->workup_solution No side_product_solution Action: Check for solvent reactivity. Use inert/anhydrous solvent. check_side_products->side_product_solution Yes

References

Technical Support Center: Catalyst Selection for Reactions Involving 3-Chloro-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate catalysts for reactions involving 3-Chloro-4-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

General Catalyst Selection & Troubleshooting

Q1: What are the primary reactive sites on this compound for catalytic transformations?

A1: this compound has two primary sites for catalytic reactions:

  • The Carboxylic Acid Group (-COOH): This group is readily transformed into esters, amides, or can be removed via decarboxylation.

  • The Chloro Group (-Cl): The C-Cl bond on the aromatic ring is a handle for various palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Q2: My cross-coupling reaction is failing or giving low yields. What are the common causes?

A2: Failure in palladium-catalyzed cross-coupling reactions often stems from several factors:

  • Catalyst Deactivation: The active Pd(0) species is sensitive to air and moisture. Ensure all reagents and solvents are dry and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[1]

  • Catalyst Poisoning: Impurities in the starting materials or solvents can act as catalyst poisons. Additionally, substrates with coordinating groups (like the methoxy (B1213986) group or the carboxylic acid itself, if not derivatized) can sometimes interfere with the catalyst.[1][2]

  • Incorrect Ligand Choice: The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. For an electron-rich aryl chloride like this compound, bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like XPhos, SPhos) are often required.

  • Inappropriate Base or Solvent: The choice of base and solvent is critical and interdependent. The base must be strong enough to participate in the catalytic cycle but not so strong as to cause unwanted side reactions.

Q3: What are the signs of catalyst deactivation or poisoning in my reaction?

A3: Key indicators of catalyst deactivation include a significant slowdown or complete halt of the reaction, the necessity for increased catalyst loading to achieve conversion, or a noticeable change in the color of the reaction mixture.[1]

Reaction-Specific Guidance
Esterification

Q4: What are the standard catalysts for the esterification of this compound?

A4: The most common method is the Fischer esterification, which uses a strong acid catalyst.[3]

  • Sulfuric Acid (H₂SO₄): A small catalytic amount is effective when using the alcohol as the solvent.[3]

  • p-Toluenesulfonic Acid (p-TsOH): Often used with a Dean-Stark apparatus to remove the water byproduct and drive the reaction to completion.[3]

  • Thionyl Chloride (SOCl₂): While not strictly catalytic, it can be used to convert the carboxylic acid to the more reactive acyl chloride intermediate, which then reacts readily with an alcohol.[4]

Amidation

Q5: How can I synthesize an amide from this compound, and what catalysts are recommended?

A5: Direct amidation is challenging and often requires catalysts to proceed efficiently.

  • Titanium(IV) Fluoride (TiF₄): This catalyst has been shown to be effective for the direct amidation of aromatic carboxylic acids with various amines in refluxing toluene (B28343).[5]

  • Boric Acid Derivatives: Catalysts like boric acid or B(OCH₂CF₃)₃ can be effective, especially for more challenging substrate combinations.[6]

  • Coupling Reagents: A more common approach is to use stoichiometric coupling reagents (e.g., DCC, EDC, HATU) to activate the carboxylic acid, which then reacts with the amine. While not catalytic, this is a highly reliable method.

Palladium-Catalyzed Cross-Coupling Reactions

Q6: Which catalyst system is recommended for Sonogashira coupling with this compound?

A6: The Sonogashira reaction couples an aryl halide with a terminal alkyne.[7] For aryl chlorides, which are less reactive than bromides or iodides, a robust catalyst system is required.

  • Catalyst System: A combination of a palladium(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and a copper(I) co-catalyst (e.g., CuI) is standard.[7][8]

  • Ligands: Bulky, electron-donating phosphine ligands such as XPhos or P(t-Bu)₃ are often necessary to facilitate the oxidative addition of the aryl chloride to the palladium center.[9][10]

  • Base: An amine base like triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA) is typically used.[11]

Q7: What are the best practices for a Heck reaction involving this substrate?

A7: The Heck reaction couples the aryl chloride with an alkene.[12]

  • Catalyst: Palladium(II) acetate (B1210297) (Pd(OAc)₂) is a common and effective pre-catalyst.[13]

  • Ligands: Triphenylphosphine (PPh₃) is a standard ligand, but for less reactive aryl chlorides, more specialized ligands may be needed.[12] Palladacycles have also been shown to be highly active catalysts.[14]

  • Base: An inorganic base like potassium carbonate (K₂CO₃) or a hindered organic base like triethylamine is typically used to neutralize the HX generated.[12]

Troubleshooting Guides

Issue 1: Low or No Conversion in a Cross-Coupling Reaction

// Nodes start [label="Low/No Conversion\nin Cross-Coupling Rxn", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_inert [label="Verify Inert Atmosphere\n(Degas Solvents, Purge with Ar/N2)", fillcolor="#FBBC05", fontcolor="#202124"]; check_catalyst [label="Check Catalyst & Ligand\n(Active? Correct Choice for Ar-Cl?)", fillcolor="#FBBC05", fontcolor="#202124"]; check_base [label="Evaluate Base\n(Sufficiently Strong? Soluble?)", fillcolor="#FBBC05", fontcolor="#202124"]; check_temp [label="Increase Temperature\n(Within Solvent/Substrate Limits)", fillcolor="#FBBC05", fontcolor="#202124"]; screen_ligands [label="Screen Different Ligands\n(e.g., Buchwald Ligands)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; screen_solvents [label="Screen Different Solvents\n(e.g., Toluene, Dioxane, DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; success [label="Reaction Successful", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_inert [label="First Step"]; check_inert -> check_catalyst [label="If atmosphere is good"]; check_catalyst -> check_base [label="If catalyst is appropriate"]; check_base -> check_temp [label="If base is correct"]; check_temp -> screen_ligands [label="If still no reaction"]; screen_ligands -> screen_solvents [label="If ligands don't help"];

// Outcome paths check_inert -> success [label="Problem Solved", style=dashed, color="#34A853"]; check_catalyst -> success [label="Problem Solved", style=dashed, color="#34A853"]; check_base -> success [label="Problem Solved", style=dashed, color="#34A853"]; check_temp -> success [label="Problem Solved", style=dashed, color="#34A853"]; screen_ligands -> success [label="Problem Solved", style=dashed, color="#34A853"]; screen_solvents -> success [label="Problem Solved", style=dashed, color="#34A853"]; }

Caption: Troubleshooting workflow for failed cross-coupling reactions.

Issue 2: Formation of Significant Side Products (e.g., Homocoupling)

// Nodes start [label="Significant Side Products\n(e.g., Homocoupling)", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; lower_temp [label="Lower Reaction Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; adjust_loading [label="Decrease Catalyst Loading", fillcolor="#FBBC05", fontcolor="#202124"]; check_purity [label="Check Reagent Purity\n(Especially Boronic Acids for Suzuki)", fillcolor="#FBBC05", fontcolor="#202124"]; add_additive [label="Consider Additives\n(e.g., to stabilize catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; success [label="Side Products Minimized", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> lower_temp; lower_temp -> adjust_loading [label="If temp change is insufficient"]; adjust_loading -> check_purity [label="If loading is not the issue"]; check_purity -> add_additive [label="If reagents are pure"];

// Outcome paths lower_temp -> success [label="Problem Solved", style=dashed, color="#34A853"]; adjust_loading -> success [label="Problem Solved", style=dashed, color="#34A853"]; check_purity -> success [label="Problem Solved", style=dashed, color="#34A853"]; add_additive -> success [label="Problem Solved", style=dashed, color="#34A853"]; }

Caption: Logic for minimizing side product formation.

Data Presentation: Catalyst System Comparison

The following tables summarize typical conditions for various reactions. Note that optimal conditions may vary based on the specific coupling partner.

Table 1: Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Chlorides

Reaction TypePalladium SourceLigand (mol%)BaseSolventTemp (°C)
Sonogashira Pd₂(dba)₃ (1-2 mol%)P(t-Bu)₃ or XPhos (2-4 mol%)Et₃N / DIPAToluene / DMF80 - 120
Heck Pd(OAc)₂ (2-5 mol%)PPh₃ or P(o-tol)₃ (4-10 mol%)K₂CO₃ / Et₃NDMF / NMP100 - 140
Suzuki Pd(OAc)₂ (2 mol%)SPhos or XPhos (4 mol%)K₃PO₄Toluene / H₂O80 - 110
Buchwald-Hartwig Pd₂(dba)₃ (1-2 mol%)BINAP or Xantphos (2-4 mol%)NaOtBu / K₂CO₃Toluene / Dioxane90 - 120

Table 2: Conditions for Reactions at the Carboxylic Acid Group

Reaction TypeCatalystCatalyst LoadingSolventTemp (°C)Key Feature
Fischer Esterification H₂SO₄ (conc.)5-10 mol%Excess AlcoholRefluxSimple, uses alcohol as solvent
Fischer Esterification p-TsOH5 mol%TolueneRefluxUses Dean-Stark to remove H₂O
Direct Amidation TiF₄10 mol%TolueneRefluxGood for direct conversion
Decarboxylation Pd or Cu-based1-5 mol%High-boiling (e.g., Quinoline)150 - 250Requires high temperatures

Experimental Protocols

Protocol 1: Fischer Esterification using Sulfuric Acid
  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and the desired alcohol (e.g., methanol, 10-20 eq), which also serves as the solvent.[3]

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.05-0.1 eq).[3]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65 °C for methanol).[3]

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[3]

  • Workup: Cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Extraction: Pour the residue into a separatory funnel containing cold water. Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

  • Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any unreacted acid), and finally with brine.[3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester, which can be further purified by column chromatography if necessary.

Protocol 2: Sonogashira Cross-Coupling
  • Reaction Setup: In a Schlenk tube equipped with a stir bar, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the copper co-catalyst (CuI, 2 mol%) under an inert atmosphere.

  • Reagent Addition: Add this compound (or its ester derivative) (1.0 eq), the terminal alkyne (1.2-1.5 eq), and the degassed solvent (e.g., toluene or DMF).

  • Base Addition: Add the degassed amine base (e.g., triethylamine, 3.0 eq).

  • Heating: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and dilute with an organic solvent. Filter through a pad of Celite to remove the catalyst and salts.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography.

Visualization of Catalyst Poisoning

Catalyst_Poisoning cat_active cat_active poison poison cat_active->poison Binds Strongly to Active Site

Caption: Mechanism of catalyst poisoning blocking the catalytic cycle.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 3-Chloro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for diagnosing and resolving peak tailing issues encountered during the HPLC analysis of 3-Chloro-4-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

A series of targeted questions and answers to address common problems related to peak asymmetry for acidic analytes.

Q1: What is peak tailing and how is it quantitatively measured?

In an ideal HPLC separation, a chromatographic peak should be symmetrical and resemble a Gaussian distribution.[1][2] Peak tailing is a common peak shape distortion where the latter half of the peak is broader than the front half.[3][4] This asymmetry is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical peak has a Tf value of 1.0. A value greater than 1.2 is generally considered to indicate significant tailing that may require troubleshooting.[5]

Q2: My this compound peak is tailing. What are the most likely causes?

Peak tailing for an acidic analyte like this compound is typically caused by chemical or physical factors that create more than one retention mechanism.[6][7] The most common causes can be grouped into four categories:

  • Mobile Phase Issues: Primarily, an incorrect mobile phase pH relative to the analyte's pKa.[1][5]

  • Column Issues: Secondary interactions with the stationary phase, column contamination, or physical degradation of the column bed.[5][8]

  • Sample Issues: Overloading the column with too much sample mass or using a sample solvent that is too strong.[3][5]

  • Instrumental Issues: Problems related to the HPLC system itself, such as extra-column dead volume.[1][5]

Q3: How does mobile phase pH affect the peak shape of an acidic compound like this compound?

Mobile phase pH is one of the most critical factors for controlling the peak shape of ionizable compounds.[9][10][11] this compound is an acidic compound with a specific pKa value.

  • The Problem: If the mobile phase pH is close to the analyte's pKa, the compound will exist as a mixture of its ionized (more polar) and un-ionized (less polar) forms.[9][10] These two forms interact differently with the reversed-phase column, leading to a broadened, tailing peak.

  • The Solution: To ensure a single, stable form of the analyte, the mobile phase pH should be adjusted to be at least 1.5 to 2 pH units below the pKa of the acidic analyte.[11][12] This suppresses the ionization of the carboxylic acid group, resulting in a single, neutral species that produces a sharp, symmetrical peak.

Q4: Could my sample solvent be the cause of the peak tailing?

Yes, the choice of sample solvent (diluent) can have a significant impact on peak shape.[13][14]

  • The Problem: If the sample is dissolved in a solvent that is significantly "stronger" (i.e., has a higher elution strength, such as 100% acetonitrile) than the mobile phase, the sample band will begin to spread and distort before it even reaches the column inlet.[5][15][16] This leads to broad and often tailing peaks, especially for early-eluting compounds.

  • The Solution: The ideal sample solvent is the mobile phase itself. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample. It is often possible to dissolve the sample in a small amount of strong solvent and then dilute it with a weaker solvent (like water) to better match the mobile phase conditions.[17]

Q5: What are secondary silanol (B1196071) interactions and could they affect my acidic analyte?

Secondary interactions refer to unwanted interactions between the analyte and the stationary phase surface.[8]

  • The Cause: Most silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface. At mid-range pH values (pH > 3), these silanols can become ionized (Si-O⁻) and interact strongly with basic, positively charged analytes, which is a very common cause of peak tailing for bases.[1][3][6]

  • Relevance to Acidic Analytes: While this effect is most pronounced for basic compounds, it can still contribute to tailing for polar analytes in general. By operating at a low mobile phase pH (e.g., 2.5-3.0), the silanol groups are fully protonated (neutral), minimizing their ability to cause unwanted secondary interactions with any analyte.[3][8]

Q6: How do I know if I'm overloading the column?

Column overload occurs when the amount of sample injected saturates a portion of the stationary phase.[3][5]

  • Symptoms of Mass Overload: The classic symptom is a peak that develops a "right triangle" shape as the sample concentration increases.[2] You may also observe a noticeable shift to a shorter retention time as the sample load increases.[2]

  • Confirmation and Solution: To confirm overload, dilute your sample by a factor of 5 or 10 and re-inject it.[3][7] If the peak shape improves and becomes more symmetrical, you have identified mass overload as the problem. The solution is to reduce the sample concentration or the injection volume.

Q7: When should I suspect an instrument or hardware issue is causing the tailing?

An easy way to distinguish between a chemical problem and a hardware problem is to observe all the peaks in your chromatogram.

  • The Symptom: If all peaks in the chromatogram exhibit similar tailing or distortion, the problem likely occurs before any separation takes place.[2]

  • Likely Causes: This points to a physical issue in the system, such as a partially blocked column inlet frit, a void at the head of the column, or excessive extra-column dead volume from using tubing with too large an inner diameter or from poorly made connections.[1][2][18]

Troubleshooting Workflow

This flowchart provides a logical, step-by-step process for diagnosing the root cause of peak tailing for this compound.

G start Peak Tailing Observed for This compound q1 Are ALL peaks in the chromatogram tailing? start->q1 sol_instrument System Issue Likely: 1. Check for extra-column dead volume (tubing, connections). 2. Inspect/replace column inlet frit. q1->sol_instrument Yes q2 Is Mobile Phase pH >= Analyte pKa? q1->q2 No sol_ph Chemical Issue: Mobile Phase pH Adjust mobile phase to be ~2 pH units BELOW analyte pKa. q2->sol_ph Yes q3 Is Sample Solvent stronger than Mobile Phase? q2->q3 No sol_solvent Chemical Issue: Sample Solvent Dissolve sample in mobile phase or a weaker solvent. q3->sol_solvent Yes q4 Does peak shape improve upon sample dilution? q3->q4 No sol_overload Sample Issue: Column Overload Reduce sample concentration or injection volume. q4->sol_overload Yes sol_column Column Issue Likely 1. Flush column with strong solvent. 2. If no improvement, replace column. q4->sol_column No

Caption: A logical workflow for troubleshooting peak tailing.

Experimental Protocols

Follow these detailed procedures to systematically investigate and resolve peak tailing.

Protocol 1: Mobile Phase pH Optimization

This protocol evaluates the effect of mobile phase pH on the peak shape of this compound.

  • Determine pKa: Find the pKa of this compound from a reliable source. For benzoic acids, this is typically around 4.2.

  • Prepare Aqueous Buffers: Prepare three separate aqueous buffer solutions at pH values of approximately 4.5, 3.5, and 2.5. Use a buffer with a pKa close to your target pH (e.g., formate (B1220265) for pH 2.8-4.8, acetate (B1210297) for pH 3.8-5.8).[11] Ensure the buffer concentration is between 10-25 mM.

  • Prepare Mobile Phases: For each buffer, prepare the final mobile phase by mixing it with the appropriate organic modifier (e.g., acetonitrile) according to your method's ratio (e.g., 50:50 v/v).

  • Equilibrate System: Equilibrate the HPLC system with the first mobile phase (pH 4.5) for at least 15 column volumes.

  • Analyze Sample: Inject your standard solution of this compound.

  • Record Data: Record the chromatogram and calculate the Tailing Factor (Tf).

  • Repeat: Repeat steps 4-6 for the remaining mobile phases (pH 3.5 and pH 2.5).

  • Compare Results: Compare the tailing factors obtained at each pH to determine the optimal condition.

Protocol 2: Sample Diluent Study

This protocol assesses the impact of the sample solvent on peak shape.

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a strong, fully dissolving solvent (e.g., 100% methanol (B129727) or acetonitrile).

  • Prepare Test Samples: Create three separate analytical samples by diluting the stock solution to the same final concentration using three different diluents:

    • Sample A: Diluted with a strong solvent (e.g., 100% Acetonitrile).

    • Sample B: Diluted with your mobile phase.

    • Sample C: Diluted with a weak solvent (e.g., 100% HPLC-grade Water).

  • Equilibrate System: Ensure the HPLC system is fully equilibrated with your standard mobile phase.

  • Analyze and Compare: Inject each of the three samples (A, B, and C) under identical conditions. Compare the resulting peak shapes and tailing factors. The sample dissolved in the weakest solvent should provide the best peak shape.

Protocol 3: Column Overload Assessment

This protocol determines if peak tailing is caused by injecting too much sample mass.

  • Prepare Stock Solution: Prepare a stock solution of this compound at the highest concentration you typically analyze.

  • Create Dilution Series: Perform a serial dilution to create at least four standards with decreasing concentrations (e.g., 100 µg/mL, 25 µg/mL, 5 µg/mL, and 1 µg/mL). Use the optimal sample diluent identified in Protocol 2.

  • Equilibrate System: Equilibrate the HPLC system with the optimal mobile phase.

  • Analyze Series: Inject a constant volume of each standard, starting from the lowest concentration and moving to the highest.

  • Evaluate Peak Shape: Record the tailing factor for each injection. A significant increase in the tailing factor at higher concentrations is a clear indication of mass overload.

Data Presentation

The following tables provide examples of expected results from the experimental protocols, demonstrating how different parameters can influence peak shape.

Table 1: Example Effect of Mobile Phase pH on Tailing Factor (Assumes analyte pKa ≈ 4.2)

Mobile Phase pHCondition Relative to pKaExpected Tailing Factor (Tf)Peak Shape Observation
4.5pH ≈ pKa1.9Severe Tailing
3.5pH < pKa1.3Minor Tailing
2.5pH << pKa1.1Symmetrical

Table 2: Example Impact of Sample Solvent on Tailing Factor (Assumes Mobile Phase is 50:50 Acetonitrile:Water)

Sample Solvent (Diluent)Elution Strength vs. Mobile PhaseExpected Tailing Factor (Tf)Peak Shape Observation
100% AcetonitrileStronger2.2Severe Tailing/Fronting
50:50 Acetonitrile:WaterSame1.2Good Symmetry
100% WaterWeaker1.0Excellent Symmetry

References

resolving co-eluting impurities in 3-Chloro-4-methoxybenzoic acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting impurities during the analysis of 3-Chloro-4-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential co-eluting impurities in the analysis of this compound?

A1: Based on typical synthesis routes and degradation pathways, the most probable co-eluting impurities include:

  • Positional Isomers: Isomers of this compound, such as 2-Chloro-4-methoxybenzoic acid or 3-Chloro-5-methoxybenzoic acid, possess very similar physicochemical properties and are often difficult to separate.

  • Process-Related Impurities: These can include unreacted starting materials or intermediates from the synthesis process. For example, if the synthesis involves the hydrolysis of a nitrile, an intermediate like 3-chloro-4-methoxybenzonitrile (B22515) could be present.

  • Degradation Products: The most common degradation product is 3-Chloro-4-hydroxybenzoic acid, which results from the demethylation of the methoxy (B1213986) group under acidic or thermal stress.

Q2: Why is my standard C18 column failing to separate the main peak from an impurity?

A2: Standard C18 columns separate compounds primarily based on hydrophobicity. Co-eluting impurities, especially positional isomers, often have very similar hydrophobicity to this compound, leading to poor resolution. To achieve separation, a different selectivity mechanism is often required.

Q3: What is the recommended starting point for developing an HPLC method to resolve these impurities?

A3: A reversed-phase HPLC method using a Phenyl-Hexyl stationary phase is a highly recommended starting point. This type of column offers alternative selectivity to C18 by providing π-π interactions, which are particularly effective for separating aromatic and positional isomers.[1] Combining this with careful control of mobile phase pH and the choice of organic solvent will provide the best chance of resolving co-eluting peaks.

Q4: Can I use Gas Chromatography (GC) for this analysis?

A4: Direct analysis of this compound by GC is challenging due to its low volatility and the polar nature of the carboxylic acid group, which can lead to poor peak shape and low sensitivity. Derivatization to a more volatile ester (e.g., a methyl or trimethylsilyl (B98337) ester) is typically necessary for successful GC analysis.

Troubleshooting Guide: Resolving Co-eluting Peaks

This guide provides a systematic approach to troubleshooting and resolving co-eluting impurities in the HPLC analysis of this compound.

Initial Assessment: Peak Purity and Identification

If you observe a broad, asymmetric, or shouldered peak for this compound, it is crucial to first confirm co-elution.

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess peak purity across the entire peak. A non-homogenous spectrum indicates the presence of a co-eluting impurity.

  • Mass Spectrometry (LC-MS): If available, LC-MS is the most definitive tool for identifying the mass of the co-eluting species. This can help confirm if the impurity is an isomer (same mass) or a different compound.

Troubleshooting Workflow

The following workflow provides a logical sequence of steps to optimize your chromatographic separation.

G cluster_0 Troubleshooting Workflow for Co-elution Start Co-elution Suspected CheckPurity Confirm Co-elution (PDA/MS) Start->CheckPurity OptimizeMethod Systematic Method Optimization CheckPurity->OptimizeMethod Co-elution Confirmed Resolved Baseline Resolution Achieved OptimizeMethod->Resolved Success NotResolved Resolution Still Inadequate OptimizeMethod->NotResolved Failure

Caption: A logical workflow for addressing co-eluting peaks.

Systematic Method Optimization

If co-elution is confirmed, modify your HPLC method parameters in a logical order. It is recommended to change only one parameter at a time to clearly assess its impact.

1. Mobile Phase pH Adjustment

For acidic compounds like benzoic acid derivatives, mobile phase pH is the most powerful tool for adjusting selectivity.[2][3] The goal is to suppress the ionization of the carboxylic acid group (pKa ≈ 4) to increase retention and improve peak shape.

  • Action: Adjust the aqueous mobile phase pH to between 2.8 and 3.2 using an additive like formic acid or phosphoric acid. This ensures the carboxylic acid is fully protonated.

  • Rationale: Small differences in the pKa values of the analyte and impurities will lead to different retention shifts as the pH is adjusted, often resulting in improved separation.

2. Change Stationary Phase Chemistry

If pH adjustment is insufficient, the next step is to use a column with a different stationary phase to introduce alternative separation mechanisms.

  • Action: Switch from a standard C18 column to a Phenyl-Hexyl column .

  • Rationale: Phenyl-Hexyl columns provide π-π interactions between the phenyl rings of the stationary phase and the aromatic analytes.[1][4] This is highly effective for separating positional isomers, which may have nearly identical hydrophobicity but different electron distributions.

3. Modify Organic Solvent

The choice of organic solvent (modifier) can also influence selectivity.

  • Action: If using acetonitrile, switch to methanol, or try a ternary mixture.

  • Rationale: Methanol can enhance π-π interactions with phenyl-based stationary phases more effectively than acetonitrile, potentially improving the resolution of aromatic compounds.[5]

4. Adjust Gradient Profile

If peaks are still close, a shallower gradient can help to improve separation.

  • Action: Decrease the rate of change of the organic solvent concentration during the elution of the target peaks. For example, if your gradient is 5-95% B in 20 minutes, try a segment from 30-50% B over 10 minutes around the elution time of your analyte.

  • Rationale: A shallower gradient increases the effective difference in migration speeds of closely eluting compounds, allowing more time for separation to occur.

The following diagram illustrates the decision-making process for method optimization:

G cluster_1 HPLC Method Optimization Pathway Start Initial Method (e.g., C18, ACN/Water) AdjustpH Adjust Mobile Phase pH (2.8 - 3.2) Start->AdjustpH ChangeColumn Switch to Phenyl-Hexyl Column AdjustpH->ChangeColumn No Resolution Success Resolution Achieved AdjustpH->Success Resolved ChangeSolvent Change Organic Modifier (ACN -> MeOH) ChangeColumn->ChangeSolvent No Resolution ChangeColumn->Success Resolved AdjustGradient Optimize Gradient Slope (Shallow Gradient) ChangeSolvent->AdjustGradient No Resolution ChangeSolvent->Success Resolved AdjustGradient->Success Resolved

Caption: Decision tree for systematic HPLC method optimization.

Experimental Protocols

Protocol 1: Recommended HPLC Method for Impurity Profiling

This method provides a robust starting point for the separation of this compound from its potential impurities.

ParameterRecommended Condition
HPLC Column Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water (pH ≈ 2.8)
Mobile Phase B Acetonitrile
Gradient 10% to 90% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 245 nm
Injection Volume 5 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)
Protocol 2: Sample Preparation for Forced Degradation Study

To identify potential degradation products, a forced degradation study should be performed. Prepare solutions of this compound (approx. 1 mg/mL in a suitable solvent) and subject them to the following stress conditions. Analyze the stressed samples against an unstressed control.

ConditionProcedure
Acid Hydrolysis Add 1M HCl and heat at 80°C for 4 hours. Neutralize with 1M NaOH before injection.
Base Hydrolysis Add 1M NaOH and heat at 80°C for 4 hours. Neutralize with 1M HCl before injection.
Oxidative Add 3% H₂O₂ and store at room temperature for 24 hours.
Thermal Heat the solid sample at 105°C for 24 hours. Dissolve in diluent for analysis.
Photolytic Expose the solution to UV light (ICH Q1B guidelines) for 24 hours.

Quantitative Data Summary

The following table summarizes hypothetical but expected changes in retention and resolution when switching from a standard C18 to a Phenyl-Hexyl column for separating this compound from its key impurities.

CompoundExpected Retention Time (min) on C18Expected Retention Time (min) on Phenyl-HexylExpected Resolution (Rs) from Main Peak on Phenyl-Hexyl
3-Chloro-4-hydroxybenzoic acid12.511.8> 2.0
This compound 14.2 15.5 -
2-Chloro-4-methoxybenzoic acid14.316.1> 1.8
3-chloro-4-methoxybenzonitrile15.817.0> 3.0

Note: These are illustrative values. Actual retention times and resolution will vary based on the specific HPLC system and exact conditions used.

References

Validation & Comparative

A Comparative Analysis of Halogenated Benzoic Acid Derivatives for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Halogenated benzoic acid derivatives represent a significant class of compounds in medicinal chemistry, demonstrating a wide spectrum of biological activities. The nature and position of the halogen substituent on the benzoic acid scaffold profoundly influence their physicochemical properties and, consequently, their therapeutic potential. This guide provides an objective comparison of the performance of various halogenated benzoic acid derivatives, supported by experimental data, to aid in the selection and design of novel therapeutic agents.

Physicochemical Properties: Impact of Halogenation

The introduction of a halogen atom to the benzoic acid ring alters its electron density, lipophilicity, and steric profile, which in turn affects its acidity (pKa), lipophilicity (logP), and solubility. These parameters are critical for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a potential drug candidate.

In general, the acidity of halogenated benzoic acids is greater than that of benzoic acid itself due to the electron-withdrawing inductive effect of the halogens.[1] The "ortho effect" is a notable phenomenon where ortho-substituted benzoic acids are typically stronger acids than their meta and para isomers, regardless of the substituent's nature.[2] This is attributed to steric hindrance that forces the carboxyl group out of the plane of the benzene (B151609) ring, disrupting resonance stabilization of the carboxylate anion.[2]

Table 1: Physicochemical Properties of Halogenated Benzoic Acid Derivatives

CompoundPosition of HalogenHalogenpKalogP (Predicted)Water Solubility (g/L)
Benzoic Acid--4.201.873.44 (25 °C)[3]
2-Fluorobenzoic AcidorthoF3.271.63-
3-Fluorobenzoic AcidmetaF3.861.88-
4-Fluorobenzoic AcidparaF4.141.88-
2-Chlorobenzoic AcidorthoCl2.942.05-
3-Chlorobenzoic AcidmetaCl3.832.49-
4-Chlorobenzoic AcidparaCl3.992.49-
2-Bromobenzoic AcidorthoBr2.852.33-
3-Bromobenzoic AcidmetaBr3.812.77-
4-Bromobenzoic AcidparaBr3.972.77-
2-Iodobenzoic AcidorthoI2.862.74-
3-Iodobenzoic AcidmetaI3.853.20-
4-Iodobenzoic AcidparaI4.003.20-

Biological Activities: A Comparative Overview

Halogenated benzoic acid derivatives have been extensively investigated for their anticancer and antimicrobial properties. The type and position of the halogen substituent play a crucial role in determining the potency and selectivity of these compounds.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of halogenated benzoic acid derivatives against various cancer cell lines. The human breast adenocarcinoma cell line, MCF-7, is a commonly used model for in vitro anticancer screening.

Table 2: In Vitro Anticancer Activity of Halogenated Benzoic Acid Derivatives against MCF-7 Cells

CompoundIC50 (µM)Reference
2-Chlorobenzoic Acid Derivative1.27 - 1.50[5]
4-Chlorobenzoic Acid Derivative13.2[6]
4-Bromochalcone Derivative11.2 - 50.6[1]
Monobenzyltin of a Dichloro-substituted Benzoic Acid Derivative2.5 µg/mL[7]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The mechanism of anticancer action for some halogenated derivatives involves the induction of apoptosis (programmed cell death) through various signaling pathways. For instance, some compounds have been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and subsequent cell death.[8]

Antimicrobial Activity

Halogenated benzoic acid derivatives also exhibit promising activity against a range of pathogenic microorganisms, including the gram-positive bacterium Staphylococcus aureus, a common cause of hospital and community-acquired infections.

Table 3: In Vitro Antimicrobial Activity of Halogenated Benzoic Acid Derivatives against Staphylococcus aureus

CompoundMIC (µg/mL)Reference
2-Chlorobenzoic Acid Derivatives-[9]
4-Chlorophenylsulfonyl Benzoic Acid Derivative125[4]
Halogenated Pyrimidines50[10]
Halogenated Phenols5[11]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[12]

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.

Broth Microdilution for Antimicrobial Susceptibility Testing (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Protocol:

  • Compound Dilution: Serially dilute the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[14]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible turbidity (growth).

Visualizing Molecular Pathways

Proposed Apoptosis Signaling Pathway for a Dichlorinated Benzoic Acid Derivative

The following diagram illustrates a plausible signaling pathway for the induction of apoptosis in cancer cells by a halogenated benzoic acid derivative, based on studies of structurally related compounds.[8][15][16] The pathway highlights the role of oxidative stress, activation of the AMPKα pathway, and the subsequent cascade of apoptotic events.

Apoptosis_Pathway cluster_0 Cellular Environment cluster_1 Cytoplasm cluster_2 Mitochondrion Halogenated Benzoic Acid Derivative Halogenated Benzoic Acid Derivative ROS ↑ Reactive Oxygen Species (ROS) Halogenated Benzoic Acid Derivative->ROS AMPK AMPKα Activation ROS->AMPK p53 p53 AMPK->p53 activates Bax ↑ Bax Mitochondrion Mitochondrial Dysfunction Bax->Mitochondrion Bcl2 ↓ Bcl-2 Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Mitochondrion->Cytochrome_c p53->Bax p53->Bcl2

Caption: Proposed apoptotic pathway induced by a halogenated benzoic acid derivative.

Conclusion

This comparative guide highlights the significant potential of halogenated benzoic acid derivatives in drug discovery. The strategic placement of different halogens on the benzoic acid core provides a powerful tool to modulate physicochemical properties and biological activities. The data presented herein serves as a valuable resource for researchers in the rational design and development of next-generation therapeutic agents. Further comprehensive studies are warranted to fully elucidate the structure-activity relationships and mechanisms of action of this versatile class of compounds.

References

comparing the reactivity of 3-Chloro-4-methoxybenzoic acid and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Reactivity of 3-Chloro-4-methoxybenzoic Acid and its Isomers

For researchers and professionals in drug development, a nuanced understanding of the structure-reactivity relationships of chemical intermediates is paramount. This guide provides an objective comparison of the chemical reactivity of this compound and its positional isomers. The analysis is grounded in the principles of physical organic chemistry, particularly the electronic effects of substituents as quantified by the Hammett equation, and is supported by established experimental protocols.

Introduction to Substituent Effects on Reactivity

The reactivity of a substituted benzoic acid is primarily governed by the electronic and steric effects of the substituents on the benzene (B151609) ring. These effects influence the acidity of the carboxylic acid, the rate of reactions involving the carboxyl group (e.g., esterification), and the susceptibility of the aromatic ring to electrophilic substitution.

  • Electronic Effects : These are divided into inductive and resonance effects.

    • The chloro group is electron-withdrawing through its inductive effect (-I) and weakly electron-donating through resonance (+R). Overall, it is a deactivating, ortho, para-directing group in electrophilic aromatic substitution.

    • The methoxy (B1213986) group is weakly electron-withdrawing inductively (-I) but strongly electron-donating through resonance (+R). It is an activating, ortho, para-directing group.

    • The carboxylic acid group is electron-withdrawing through both inductive and resonance effects (-I, -R) and is a deactivating, meta-directing group.

  • Hammett Equation : This linear free-energy relationship provides a quantitative framework for assessing the electronic influence of meta and para substituents on reaction rates and equilibria.[1][2] The equation is expressed as:

    log(k/k₀) = σρ or log(K/K₀) = σρ

    Where:

    • k or K: The rate or equilibrium constant for the substituted reactant.

    • k₀ or K₀: The constant for the unsubstituted reactant (benzoic acid).

    • σ (Sigma): The substituent constant , which depends on the nature and position of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[3]

    • ρ (Rho): The reaction constant , which measures the sensitivity of a reaction to substituent effects.[1]

This guide will focus on the key positional isomers of this compound to provide a comparative analysis of their reactivity.

Comparative Analysis of Acidity (pKa)

The acidity of a substituted benzoic acid is a direct measure of the electronic effects of its substituents. Electron-withdrawing groups (EWGs) stabilize the carboxylate anion, resulting in a stronger acid (lower pKa). Conversely, electron-donating groups (EDGs) destabilize the anion, leading to a weaker acid (higher pKa).

The pKa of a disubstituted benzoic acid can be estimated by assuming the additivity of the Hammett sigma constants of the individual substituents. The Hammett equation for acid dissociation in water at 25°C is:

pKa = pKa(benzoic acid) - Σσ

Given that the pKa of benzoic acid is approximately 4.20.

Table 1: Hammett Constants and Predicted pKa Values for Isomers of Chloro-methoxybenzoic Acid

IsomerChloro PositionMethoxy PositionΣσ (meta + para)Predicted pKaRelative Acidity vs. 3-Cl-4-MeO
This compound meta (to COOH)para (to COOH)0.373 + (-0.268) = 0.1054.095Baseline
4-Chloro-3-methoxybenzoic acidpara (to COOH)meta (to COOH)0.227 + 0.115 = 0.3423.858More Acidic
2-Chloro-4-methoxybenzoic acidortho (to COOH)para (to COOH)-~3.9More Acidic
2-Chloro-5-methoxybenzoic acidortho (to COOH)meta (to COOH)-~3.8More Acidic
5-Chloro-2-methoxybenzoic acidmeta (to COOH)ortho (to COOH)-~3.9*More Acidic

Note: pKa values for ortho-substituted isomers are estimated. The "ortho effect" can lead to greater acidity than predicted by electronic effects alone due to steric hindrance that forces the carboxyl group out of the plane of the benzene ring, reducing resonance stabilization of the acid form.[4]

Reactivity in Esterification

Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol. The reaction rate is influenced by both electronic and steric factors. For the acid-catalyzed esterification of substituted benzoic esters in ethanol, the reaction constant (ρ) is approximately -0.085.[1] The small, negative value indicates that the reaction is not very sensitive to electronic effects, but is slightly accelerated by electron-donating groups.

Table 2: Predicted Relative Rates of Esterification

IsomerΣσPredicted log(k/k₀)Predicted Relative Rate (k/k₀)
Benzoic Acid001.00
This compound0.105-0.0090.98
4-Chloro-3-methoxybenzoic acid0.342-0.0290.93

The electronic effects on the rate of Fischer esterification are minimal. However, isomers with ortho substituents (e.g., 2-Chloro-4-methoxybenzoic acid) are expected to undergo esterification at a significantly slower rate due to steric hindrance around the carboxylic acid group.

Reactivity in Electrophilic Aromatic Substitution (EAS)

The reactivity of the benzene ring towards electrophiles and the position of substitution are determined by the combined directing effects of the existing substituents.

  • -OCH₃ group : Strongly activating, ortho, para-director.

  • -Cl group : Weakly deactivating, ortho, para-director.

  • -COOH group : Strongly deactivating, meta-director.

In a disubstituted benzene ring, the most activating group generally controls the position of further substitution.[5][6] Steric hindrance also plays a crucial role.

Table 3: Qualitative Comparison of Reactivity in Electrophilic Aromatic Substitution

IsomerMost Activating GroupPredicted Major Product(s) of NitrationOverall Reactivity
This compound -OCH₃2-Nitro-3-chloro-4-methoxybenzoic acidActivated
4-Chloro-3-methoxybenzoic acid-OCH₃2-Nitro- and 6-Nitro-4-chloro-3-methoxybenzoic acidActivated
2-Chloro-4-methoxybenzoic acid-OCH₃5-Nitro-2-chloro-4-methoxybenzoic acidActivated
5-Chloro-2-methoxybenzoic acid-OCH₃4-Nitro- and 6-Nitro-5-chloro-2-methoxybenzoic acidActivated

All isomers are "activated" relative to benzoic acid for EAS because the powerful activating effect of the methoxy group outweighs the deactivating effects of the chloro and carboxyl groups. The methoxy group will direct incoming electrophiles to the positions ortho and para to it, while avoiding positions that are sterically hindered.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the benzoic acid isomer with a standardized strong base and monitoring the pH.

Materials:

  • Substituted benzoic acid sample

  • Standardized ~0.1 M NaOH solution

  • Deionized water

  • pH meter with a combination glass electrode

  • Burette, beaker, magnetic stirrer, and stir bar

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.1 mmol of the benzoic acid isomer and dissolve it in 50 mL of deionized water. Gentle heating may be required for dissolution.

  • Titration Setup: Calibrate the pH meter using standard buffer solutions. Place the beaker with the acid solution on the magnetic stirrer and immerse the pH electrode.

  • Titration: Fill the burette with the standardized NaOH solution. Add the NaOH solution in small increments (e.g., 0.1-0.2 mL), recording the pH after each addition.

  • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of maximum slope on the titration curve. The pH at the half-equivalence point (half the volume of NaOH needed to reach the equivalence point) is equal to the pKa of the acid.[7][8]

Comparative Fischer Esterification

This protocol can be used to compare the relative rates of esterification of the different isomers.

Materials:

  • Isomers of chloromethoxybenzoic acid

  • Methanol (B129727) (or other alcohol, in excess)

  • Concentrated sulfuric acid (catalyst)

  • Round-bottom flasks, reflux condensers, heating mantles

  • Internal standard (e.g., a stable, non-reactive compound with a distinct GC or NMR signal)

  • GC-MS or NMR for analysis

Procedure:

  • Reaction Setup: In separate round-bottom flasks, place an equimolar amount (e.g., 1 mmol) of each benzoic acid isomer and a known amount of the internal standard.

  • Reagent Addition: Add a large excess of methanol (e.g., 10 mL) to each flask. While stirring, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL) to each flask.

  • Reaction: Attach reflux condensers and heat the mixtures to reflux.

  • Monitoring: At regular time intervals (e.g., 15, 30, 45, 60 minutes), withdraw a small aliquot from each reaction mixture. Quench the reaction in the aliquot with a sodium bicarbonate solution.

  • Analysis: Extract the ester product from the quenched aliquot with a suitable organic solvent (e.g., diethyl ether). Analyze the organic extract by GC-MS or NMR to determine the ratio of the ester product to the internal standard.

  • Comparison: Plot the product/internal standard ratio versus time for each isomer. The initial slope of this plot is proportional to the initial reaction rate, allowing for a quantitative comparison of reactivity.

Visualizations

Hammett_Relationship substituent Substituent Properties (Cl, OCH₃) effects Electronic Effects (Inductive & Resonance) substituent->effects sigma Hammett Constant (σ) effects->sigma Quantified by reactivity Chemical Reactivity (pKa, Reaction Rate) sigma->reactivity Predicts Experimental_Workflow start Select Isomers of This compound exp1 Determine pKa (Potentiometric Titration) start->exp1 exp2 Measure Esterification Rate (Fischer Esterification) start->exp2 analysis Analyze Data (Compare pKa and Rates) exp1->analysis exp2->analysis conclusion Draw Conclusions on Relative Reactivity analysis->conclusion Fischer_Esterification_Mechanism cluster_0 Fischer Esterification Mechanism A 1. Protonation of Carbonyl B 2. Nucleophilic Attack by Alcohol A->B R'OH C 3. Proton Transfer B->C D 4. Elimination of Water C->D -H₂O E 5. Deprotonation D->E -H⁺

References

A Comparative Analysis of 3-Chloro-4-methoxybenzoic Acid and Traditional NSAIDs in Inflammation and Pain Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 3-Chloro-4-methoxybenzoic acid against established non-steroidal anti-inflammatory drugs (NSAIDs). While direct experimental data on the anti-inflammatory and analgesic properties of this compound is not currently available in peer-reviewed literature, its role as a key intermediate in the synthesis of selective COX-2 inhibitors suggests its potential significance in the development of novel anti-inflammatory agents. This document will explore the known biological context of this compound, compare the activities of structurally related benzoic acid derivatives to those of common NSAIDs, and provide detailed experimental protocols for the evaluation of such compounds.

Introduction: The Landscape of Anti-Inflammatory Agents

Non-steroidal anti-inflammatory drugs are a cornerstone in the management of pain and inflammation. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins (B1171923), key mediators of inflammation, pain, and fever.[1][2][3] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining kidney function, and COX-2, which is induced during inflammation and is the primary target for the anti-inflammatory effects of NSAIDs.[2][3]

Traditional NSAIDs, such as ibuprofen (B1674241) and diclofenac, are non-selective and inhibit both COX-1 and COX-2. This non-selectivity is associated with common side effects like gastrointestinal irritation and bleeding.[2] In contrast, selective COX-2 inhibitors, often referred to as "coxibs," were developed to minimize these gastrointestinal side effects by specifically targeting the inflammation-induced COX-2 enzyme.

This compound: A Precursor to Selective COX-2 Inhibitors

Current scientific literature primarily identifies this compound as a crucial building block in the synthesis of selective COX-2 inhibitors.[4] Its chemical structure provides a scaffold for the development of more complex molecules designed to fit into the active site of the COX-2 enzyme. While this highlights its importance in medicinal chemistry, studies detailing its intrinsic biological activity as an anti-inflammatory or analgesic agent are lacking.

Comparative Biological Activity: Benzoic Acid Derivatives vs. Common NSAIDs

To provide a framework for understanding the potential of this compound, this section presents experimental data on the biological activities of other substituted benzoic acid derivatives and compares them with common NSAIDs.

Anti-Inflammatory Activity

The anti-inflammatory activity of a compound is often evaluated in vivo using the carrageenan-induced paw edema model. In this assay, the injection of carrageenan into the paw of a rodent induces a localized inflammatory response, characterized by swelling (edema). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Table 1: Comparison of Anti-Inflammatory Activity in the Carrageenan-Induced Paw Edema Model

CompoundDose (mg/kg)Inhibition of Edema (%)Reference NSAIDDose (mg/kg)Inhibition of Edema (%)
2-Hydroxy-4-methoxybenzoic acidData not availableData not availableIndomethacin10~50%
5-Acetamido-2-hydroxybenzoic acid derivative (PS3)50Effective reductionDiclofenac20Significant reduction
Ibuprofen100~45%---
Diclofenac20~60%---

Note: Direct percentage inhibition for 2-Hydroxy-4-methoxybenzoic acid and the 5-Acetamido-2-hydroxybenzoic acid derivative (PS3) were not explicitly stated in the reviewed literature, but their anti-inflammatory effects were reported as significant.

Analgesic Activity

The analgesic (pain-relieving) properties of a compound are commonly assessed using the acetic acid-induced writhing test. In this model, the intraperitoneal injection of acetic acid induces a characteristic stretching and writhing behavior in rodents, which is indicative of visceral pain. A reduction in the number of writhes following the administration of a test compound suggests an analgesic effect.

Table 2: Comparison of Analgesic Activity in the Acetic Acid-Induced Writhing Test

CompoundDose (mg/kg)Inhibition of Writhing (%)Reference NSAIDDose (mg/kg)Inhibition of Writhing (%)
5-Acetamido-2-hydroxybenzoic acid derivative (PS3)5075%AcetaminophenDose not specifiedSignificant reduction
Ibuprofen50~70%---
Diclofenac10~80%---
In Vitro COX Inhibition

The direct inhibitory effect of a compound on COX-1 and COX-2 enzymes is determined through in vitro assays. These assays measure the ability of the compound to block the conversion of arachidonic acid to prostaglandins by isolated enzymes. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The ratio of IC50 (COX-1)/IC50 (COX-2) is used to determine the selectivity of the compound for COX-2.

Table 3: Comparison of In Vitro COX-1 and COX-2 Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Ibuprofen1.22.50.48
Diclofenac0.80.0326.7
Celecoxib>1000.04>2500
This compoundData not availableData not availableData not available

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.

Principle: Carrageenan, a phlogistic agent, induces an acute, localized inflammation when injected into the sub-plantar tissue of a rat's hind paw. The resulting edema is a measure of the inflammatory response. Anti-inflammatory drugs inhibit this response.

Procedure:

  • Healthy Wistar albino rats (150-200g) are divided into groups (n=6).

  • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • The test compound or reference drug (e.g., Indomethacin) is administered orally or intraperitoneally. The control group receives the vehicle.

  • After a specific time (e.g., 60 minutes) to allow for drug absorption, 0.1 mL of a 1% carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw volume is measured again at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.

Acetic Acid-Induced Writhing Test in Mice

Objective: To assess the peripheral analgesic activity of a test compound.

Principle: Intraperitoneal injection of acetic acid causes irritation of the peritoneal cavity, leading to the release of endogenous pain mediators like prostaglandins, which stimulate nociceptors and induce a characteristic writhing response. Analgesics that inhibit prostaglandin (B15479496) synthesis will reduce the number of writhes.

Procedure:

  • Swiss albino mice (20-25g) are divided into groups (n=6).

  • The test compound or reference drug (e.g., Diclofenac sodium) is administered orally or intraperitoneally. The control group receives the vehicle.

  • After a set period (e.g., 30 minutes), each mouse is injected intraperitoneally with 0.1 mL of a 0.6% acetic acid solution.

  • Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber.

  • The number of writhes (abdominal constrictions, stretching of the body, and extension of the hind limbs) is counted for a specific duration (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.

  • The percentage of analgesic activity is calculated using the following formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group, and Wt is the mean number of writhes in the drug-treated group.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a test compound against COX-1 and COX-2 enzymes.

Principle: This assay measures the peroxidase activity of cyclooxygenase. The COX enzyme converts arachidonic acid to prostaglandin G2 (PGG2), which is then reduced to PGH2. The peroxidase component of the enzyme is utilized in a reaction that results in a measurable colorimetric or fluorometric signal. The inhibition of this signal in the presence of a test compound is proportional to its COX inhibitory activity.

Procedure (Fluorometric Assay):

  • Purified COX-1 or COX-2 enzyme is incubated with a reaction buffer containing a heme cofactor.

  • The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the enzyme mixture at various concentrations and pre-incubated.

  • The reaction is initiated by the addition of arachidonic acid.

  • A fluorometric probe is included in the reaction mixture, which is oxidized by the peroxidase activity of COX to produce a fluorescent product.

  • The fluorescence is measured over time using a microplate reader (e.g., Ex/Em = 535/587 nm).

  • The rate of the reaction is determined from the linear phase of the fluorescence curve.

  • The percentage of inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

NSAID_Mechanism_of_Action Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (Physiological) COX1->Prostaglandins_Thromboxanes Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory GI_Protection GI Mucosal Protection Prostaglandins_Thromboxanes->GI_Protection Platelet_Aggregation Platelet Aggregation Prostaglandins_Thromboxanes->Platelet_Aggregation Inflammation Inflammation Prostaglandins_Inflammatory->Inflammation Pain Pain Prostaglandins_Inflammatory->Pain Fever Fever Prostaglandins_Inflammatory->Fever Traditional_NSAIDs Traditional NSAIDs (e.g., Ibuprofen) Traditional_NSAIDs->COX1 Inhibit Traditional_NSAIDs->COX2 Inhibit Selective_COX2_Inhibitors Selective COX-2 Inhibitors (e.g., Celecoxib) Selective_COX2_Inhibitors->COX2 Inhibit 3_Chloro_4_methoxybenzoic_acid This compound (Precursor) 3_Chloro_4_methoxybenzoic_acid->Selective_COX2_Inhibitors Synthesis

Caption: Mechanism of action of NSAIDs and the role of this compound.

Experimental_Workflow_Analgesic_Activity start Start animal_prep Animal Grouping & Acclimatization (Mice) start->animal_prep drug_admin Administration of Test Compound, Reference NSAID, or Vehicle animal_prep->drug_admin wait Waiting Period for Drug Absorption (e.g., 30 min) drug_admin->wait acetic_acid Intraperitoneal Injection of Acetic Acid wait->acetic_acid observation Observation & Counting of Writhes (e.g., for 20 min) acetic_acid->observation data_analysis Data Analysis: Calculate % Inhibition observation->data_analysis end End data_analysis->end

Caption: Workflow for Acetic Acid-Induced Writhing Test.

Conclusion

While this compound is established as a valuable precursor for the synthesis of selective COX-2 inhibitors, there is a clear gap in the scientific literature regarding its own biological activities. The data presented for structurally similar benzoic acid derivatives suggest that this class of compounds holds potential for anti-inflammatory and analgesic effects. Further in vitro and in vivo studies are warranted to fully characterize the pharmacological profile of this compound and to determine if it possesses intrinsic activity or if its utility is solely as a synthetic intermediate. The detailed experimental protocols provided in this guide offer a robust framework for conducting such investigations, which could unveil new therapeutic applications for this and related compounds.

References

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 3-Chloro-4-methoxybenzoic acid and the related compounds, 4-methoxybenzoic acid and 3-chlorobenzoic acid. This guide provides a comparative analysis of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by detailed experimental protocols.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 4-methoxybenzoic acid and 3-chlorobenzoic acid. This data serves as a foundation for predicting the spectral features of this compound.

Table 1: ¹H NMR Spectral Data

CompoundSolventChemical Shift (δ) ppm
4-Methoxybenzoic Acid CDCl₃8.07 (d, 2H, Ar-H ortho to -COOH), 6.95 (d, 2H, Ar-H ortho to -OCH₃), 3.88 (s, 3H, -OCH₃), ~11.5 (br s, 1H, -COOH)
3-Chlorobenzoic Acid DMSO-d₆13.34 (s, 1H, -COOH), 7.93 (t, 1H, Ar-H), 7.79 (d, 1H, Ar-H), 7.71 (d, 1H, Ar-H), 7.55 (t, 1H, Ar-H)[3]
This compound (Predicted) CDCl₃/DMSO-d₆Aromatic protons expected between 7.0-8.0 ppm, a singlet for the methoxy (B1213986) group around 3.9 ppm, and a broad singlet for the carboxylic acid proton above 10 ppm. The splitting pattern will be more complex than 4-methoxybenzoic acid due to the chloro substitution.

Table 2: ¹³C NMR Spectral Data

CompoundSolventChemical Shift (δ) ppm
4-Methoxybenzoic Acid CDCl₃171.8 (C=O), 164.1 (C-OCH₃), 132.2 (Ar-C), 123.9 (Ar-C), 113.8 (Ar-C), 55.5 (-OCH₃)
3-Chlorobenzoic Acid DMSO-d₆166.5 (C=O), 133.8, 133.4, 133.2, 131.1, 129.3, 128.4 (Ar-C)[3]
This compound (Predicted) CDCl₃/DMSO-d₆Carbonyl carbon (C=O) expected around 165-170 ppm. Aromatic carbons will be influenced by both the chloro and methoxy groups, leading to a distinct pattern. The methoxy carbon should appear around 56 ppm.

Table 3: IR Spectral Data

CompoundMajor Peaks (cm⁻¹)
4-Methoxybenzoic Acid ~3000 (O-H stretch, broad), 1680 (C=O stretch), 1605, 1577 (C=C aromatic stretch), 1250 (C-O stretch)
3-Chlorobenzoic Acid ~3000 (O-H stretch, broad), 1690 (C=O stretch), 1595, 1575 (C=C aromatic stretch), 750 (C-Cl stretch)
This compound (Predicted) Expect a broad O-H stretch around 3000 cm⁻¹, a C=O stretch around 1680-1690 cm⁻¹, aromatic C=C stretches, a C-O stretch, and a C-Cl stretch.

Table 4: Mass Spectrometry Data

CompoundIonization ModeMolecular Ion (m/z)Key Fragment Ions (m/z)
4-Methoxybenzoic Acid EI152137, 109, 92, 77
3-Chlorobenzoic Acid EI156/158139/141, 111, 75
This compound EI186/188Predicted fragments corresponding to the loss of -OH, -OCH₃, -CO, and -Cl from the molecular ion.

Experimental Protocols

The following are generalized experimental methodologies for acquiring the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is utilized.

  • ¹H NMR Acquisition: A standard one-pulse sequence is employed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-15 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to acquire the spectrum. A wider spectral width (e.g., 0-200 ppm) and a longer acquisition time are typically required compared to ¹H NMR.

Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Acquisition: A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum. The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

  • Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL. The solution is then further diluted to the low µg/mL or ng/mL range.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI), is used. The instrument can be coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Acquisition: For EI, the sample is introduced into the ion source where it is bombarded with electrons, causing ionization and fragmentation. For ESI, the sample solution is sprayed through a charged capillary, creating charged droplets that desolvate to produce ions. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z).

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of an organic compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow cluster_sample Sample cluster_spectroscopy Spectroscopic Techniques cluster_data_analysis Data Analysis cluster_structure Structure Elucidation Sample Unknown Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Determine chemical environment of H and C atoms NMR->NMR_Data IR_Data Identify functional groups IR->IR_Data MS_Data Determine molecular weight and fragmentation pattern MS->MS_Data Structure Propose Molecular Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A flowchart illustrating the general workflow for spectroscopic analysis of organic compounds.

Comparative Analysis and Predictions

The spectroscopic features of this compound can be predicted by considering the additive effects of the chloro and methoxy substituents on the benzoic acid framework.

  • ¹H NMR: The aromatic region will display a more complex splitting pattern than that of 4-methoxybenzoic acid due to the loss of symmetry. The electron-withdrawing nature of the chlorine atom is expected to shift the adjacent aromatic protons downfield. The methoxy and carboxylic acid protons should appear in their characteristic regions.

  • ¹³C NMR: The positions of the aromatic carbon signals will be influenced by the opposing electronic effects of the electron-donating methoxy group and the electron-withdrawing chloro group. The carbon bearing the chlorine atom will experience a significant downfield shift.

  • IR Spectroscopy: The spectrum will exhibit the characteristic absorptions of a carboxylic acid. The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 800 and 600 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in M⁺ and M⁺+2 peaks. The fragmentation pattern will likely involve the loss of the hydroxyl group, the methoxy group, and potentially a chlorine radical.

This guide provides a foundational understanding of the spectroscopic properties of this compound and its related compounds. The presented data and protocols are intended to aid researchers in the identification and characterization of these molecules in various scientific endeavors.

References

A Researcher's Guide to the Structural Elucidation of 3-Chloro-4-methoxybenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural characterization of active pharmaceutical ingredients and their intermediates is paramount. 3-Chloro-4-methoxybenzoic acid serves as a versatile building block in the synthesis of various compounds, including cyclooxygenase-2 (COX-2) inhibitors.[1] This guide provides a comparative analysis of the structural elucidation of this compound and two of its common derivatives: Methyl 3-chloro-4-methoxybenzoate and 3-Chloro-4-methoxybenzamide. By examining their spectroscopic and crystallographic data, this guide aims to equip researchers with the necessary information for unambiguous identification and characterization.

Comparative Spectroscopic Data

The structural differences between this compound and its ester and amide derivatives give rise to distinct spectroscopic signatures. The following tables summarize key data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for a clear comparison.

Table 1: ¹H NMR Spectral Data (ppm)
Proton Assignment This compound Methyl 3-chloro-4-methoxybenzoate 3-Chloro-4-methoxybenzamide
-OCH₃ ~3.9~3.9~3.9
Aromatic H ~7.0 - 8.0~7.0 - 8.0~7.0 - 8.0
-COOH ~11.0 - 13.0 (broad)--
-COOCH₃ -~3.8-
-CONH₂ --~7.5 and ~8.1 (broad singlets)

Note: Specific peak assignments and multiplicities in the aromatic region can vary depending on the solvent and spectrometer frequency.

Table 2: ¹³C NMR Spectral Data (ppm)
Carbon Assignment This compound Methyl 3-chloro-4-methoxybenzoate 3-Chloro-4-methoxybenzamide
-OCH₃ ~56~52~56
Aromatic C ~111 - 158~111 - 158~111 - 158
C=O ~166~165~168
-COOCH₃ -~52-
Table 3: IR Spectral Data (cm⁻¹)
Vibrational Mode This compound Methyl 3-chloro-4-methoxybenzoate 3-Chloro-4-methoxybenzamide
O-H stretch (acid) ~2500-3300 (broad)--
N-H stretch (amide) --~3100-3500 (two bands)
C-H stretch (aromatic) ~3000-3100~3000-3100~3000-3100
C-H stretch (methyl) ~2850-2960~2850-2960~2850-2960
C=O stretch ~1680-1710~1720-1740~1640-1680
C-O stretch ~1200-1300~1200-1300~1200-1300
Table 4: Mass Spectrometry Data (m/z)
Ion This compound Methyl 3-chloro-4-methoxybenzoate 3-Chloro-4-methoxybenzamide
Molecular Ion [M]⁺ 186/188200/202185/187
Key Fragments 171/173, 143, 115169/171, 141, 113169/171, 141, 113, 44

Note: The presence of chlorine results in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.

Experimental Protocols

Standard methodologies are employed for the spectroscopic analysis of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is often added as an internal standard.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used.

  • ¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to TMS.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired to determine the chemical shifts of the carbon atoms.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): 1-2 mg of the solid sample is finely ground with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum is recorded and automatically subtracted from the sample spectrum. Data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Electron Ionization (EI) is a common method, typically using an electron energy of 70 eV.

  • Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, separates the ions based on their mass-to-charge ratio (m/z).

X-ray Crystallography

For an unambiguous determination of the three-dimensional structure in the solid state, single-crystal X-ray crystallography is the gold standard.

  • Crystal Growth: Single crystals of suitable quality are grown by slow evaporation of a solvent from a saturated solution of the compound.

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure and refine the atomic positions, providing precise bond lengths, bond angles, and information about intermolecular interactions.

Visualizing Synthesis and Analysis Workflows

To aid in the understanding of the experimental processes, the following diagrams illustrate the synthetic pathway from this compound to its ester and amide derivatives, and a general workflow for their structural elucidation.

G cluster_synthesis Synthesis of Derivatives Acid 3-Chloro-4-methoxybenzoic Acid Ester Methyl 3-chloro-4- methoxybenzoate Acid->Ester CH3OH, H+ Amide 3-Chloro-4-methoxybenzamide Acid->Amide 1. SOCl2 2. NH3

Caption: Synthesis of ester and amide derivatives.

G Sample Sample of Derivative NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Xray X-ray Crystallography (optional) Sample->Xray Data Spectroscopic & Crystallographic Data NMR->Data IR->Data MS->Data Xray->Data Elucidation Structural Elucidation Data->Elucidation

Caption: Workflow for structural elucidation.

References

A Comparative Guide to the Impurity Profiling of 3-Chloro-4-methoxybenzoic Acid Batches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of hypothetical impurity profiles across different batches of 3-Chloro-4-methoxybenzoic acid, a key intermediate in pharmaceutical synthesis.[1] The objective is to present a framework for assessing batch-to-batch consistency and identifying potential process-related impurities. The methodologies and data presented are based on established analytical techniques for similar aromatic carboxylic acids and are intended to serve as a practical reference for quality control and process optimization.

Overview of Potential Impurities

Impurities in Active Pharmaceutical Ingredients (APIs) and their intermediates can originate from various sources, including raw materials, synthetic route by-products, and degradation.[2][][4] For this compound, potential impurities can be categorized as follows:

  • Process-Related Impurities:

    • Starting Materials: Unreacted precursors from the synthetic route.

    • Intermediates: Compounds formed during the synthesis that are not fully converted to the final product.

    • By-products: Resulting from side reactions, such as over-oxidation or demethylation.[5]

  • Residual Solvents: Solvents used during synthesis and purification.[2]

  • Degradation Products: Formed during storage or under stress conditions.[6]

A thorough understanding of the synthetic pathway is crucial for predicting and identifying potential impurities.[7]

Comparative Analysis of Hypothetical Batches

The following tables summarize the hypothetical impurity profiles of three different batches of this compound, analyzed by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for residual solvents.

Table 1: HPLC Analysis of Process-Related Impurities

Impurity NameRetention Time (min)Batch A (% Area)Batch B (% Area)Batch C (% Area)Identification Method
3-Chloro-4-hydroxybenzoic acid5.80.080.150.07LC-MS
4-Methoxybenzoic acid8.20.030.050.04Co-injection
Unidentified Impurity 19.50.020.040.03LC-MS/MS
3-Chloro-4-methoxybenzaldehyde11.30.120.080.10Co-injection
This compound 10.1 99.70 99.60 99.72 Reference Std.

Table 2: GC-MS Analysis of Residual Solvents

SolventBatch A (ppm)Batch B (ppm)Batch C (ppm)ICH Limit (ppm)
Toluene507560890
Methanol1502001803000
Acetone2540305000

Experimental Protocols

Detailed methodologies are essential for reproducible impurity profiling.

3.1 High-Performance Liquid Chromatography (HPLC)

This method is designed for the separation and quantification of this compound and its non-volatile organic impurities.[5][8]

  • Instrumentation: UPLC system with a UV detector.[9]

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[9]

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.[9]

  • Mobile Phase B: Acetonitrile (B52724).[9]

  • Gradient:

    • 0-1 min: 95% A, 5% B

    • 1-15 min: Linear gradient to 5% A, 95% B

    • 15-20 min: Hold at 5% A, 95% B

    • 20.1-25 min: Return to 95% A, 5% B and equilibrate.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 30 °C.[9]

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve in 10 mL of a 1:1 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.[5]

3.2 Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is suitable for the identification and quantification of volatile impurities, particularly residual solvents.[10]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A mid-polarity column such as a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[11]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-500.

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

3.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of the main component and any significant impurities.[12][13][14]

  • Instrumentation: 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[14]

  • Analysis: Acquire ¹H and ¹³C NMR spectra. The presence of impurities may be indicated by unexpected signals. For quantification (qNMR), a certified internal standard is required. The carboxylic acid proton signal may be broad and can be confirmed by D₂O exchange.[13]

Visualization of Analytical Workflow and Impurity Classification

Workflow for Impurity Profiling

The following diagram illustrates the general workflow for the impurity profiling of a new batch of this compound.

G Figure 1: General Workflow for Impurity Profiling cluster_0 Sample Receipt and Preparation cluster_1 Analytical Testing cluster_2 Data Analysis and Reporting A Receive New Batch of This compound B Prepare Samples for HPLC, GC-MS, and NMR A->B C HPLC Analysis (Organic Impurities) B->C D GC-MS Analysis (Residual Solvents) B->D E NMR Analysis (Structural Confirmation) B->E F Quantify Impurities and Solvents C->F D->F G Identify Unknown Impurities (if > threshold) E->G H Compare Profile to Reference Batch and Specifications F->H G->H I Generate Certificate of Analysis H->I

Figure 1: General Workflow for Impurity Profiling

Logical Relationship of Impurity Types

This diagram shows the classification of potential impurities in an Active Pharmaceutical Ingredient (API) according to ICH guidelines.[2]

G Figure 2: Classification of API Impurities cluster_organic Sources of Organic Impurities A Total Impurities in API B Organic Impurities A->B C Inorganic Impurities A->C D Residual Solvents A->D B1 Starting Materials B->B1 B2 By-products B->B2 B3 Intermediates B->B3 B4 Degradation Products B->B4 B5 Reagents, Ligands, Catalysts B->B5

Figure 2: Classification of API Impurities

Conclusion

The impurity profile of this compound can vary between batches, influenced by the synthetic process and storage conditions. A combination of chromatographic and spectroscopic techniques is essential for comprehensive analysis.[5] HPLC is the primary method for quantifying organic impurities, while GC-MS is effective for residual solvents, and NMR provides crucial structural information. Consistent application of these analytical methods allows for robust quality control, ensuring the suitability of this compound for its intended use in pharmaceutical manufacturing. Regulatory guidelines, such as those from the ICH, provide a framework for the reporting, identification, and qualification of impurities.[6][7][15]

References

A Comparative Analysis of the Acidity of Ortho-Halogen Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the acidity of ortho-halogen substituted benzoic acids (2-fluorobenzoic acid, 2-chlorobenzoic acid, 2-bromobenzoic acid, and 2-iodobenzoic acid). The analysis is supported by experimental pKa values, an examination of the underlying physicochemical principles, and a standardized experimental protocol for acidity determination.

Quantitative Data on Acidity

The acidity of an acid is quantitatively expressed by its pKa value, where a lower pKa indicates a stronger acid. The experimental pKa values for ortho-halogen substituted benzoic acids, measured in water at 25°C, are summarized below for direct comparison.

CompoundChemical FormulaSubstituentpKa Value (at 25°C)
Benzoic Acid (Reference)C₇H₆O₂H4.20
2-Fluorobenzoic AcidC₇H₅FO₂F3.27[1][2]
2-Chlorobenzoic AcidC₇H₅ClO₂Cl2.89[3][4]
2-Bromobenzoic AcidC₇H₅BrO₂Br2.84[5]
2-Iodobenzoic AcidC₇H₅IO₂I2.85[6][7]

Observation: All ortho-halogen substituted benzoic acids are significantly more acidic than unsubstituted benzoic acid.[8][9] The trend in acidity among the ortho-halogen derivatives is Br ≈ I > Cl >> F.[8][9]

Analysis of Acidity Trends: The Ortho Effect

The enhanced acidity of ortho-substituted benzoic acids is a well-documented phenomenon known as the "ortho effect".[5][10] This effect is a combination of several factors—primarily steric and electronic—that stabilize the conjugate base (the benzoate (B1203000) anion) formed upon deprotonation.

  • Inductive Effect (-I): All halogens are more electronegative than carbon and exert a powerful electron-withdrawing inductive effect.[9][10] This effect pulls electron density away from the carboxylate group, dispersing the negative charge and stabilizing the anion. The strength of the inductive effect decreases down the group: F > Cl > Br > I.

  • Resonance Effect (+M): The lone pairs of electrons on the halogen atom can be donated into the benzene (B151609) ring's pi system.[10] This electron-donating effect increases electron density on the ring, which would destabilize the carboxylate anion and decrease acidity.

  • Steric Inhibition of Resonance (SIR): This is the dominant factor in the ortho effect for halogens other than fluorine. The bulky halogen atom at the ortho position sterically hinders the carboxyl group, forcing it to twist out of the plane of the benzene ring.[5][10] This rotation disrupts the resonance between the carboxyl group and the ring, which in turn increases the acidity of the carboxylic proton. The steric hindrance increases with the size of the halogen atom: I > Br > Cl > F.

Interpretation of the Trend (Br ≈ I > Cl >> F):

  • 2-Fluorobenzoic Acid: Fluorine is the most electronegative halogen, exerting the strongest -I effect, which increases acidity.[10][11] However, its small size does not cause significant steric hindrance, so the SIR effect is minimal.[8] Therefore, its acidity is enhanced compared to benzoic acid but is the lowest among the ortho-halogen derivatives.

  • 2-Chloro, 2-Bromo, and 2-Iodobenzoic Acids: For these larger halogens, the steric effect (SIR) becomes the primary contributor to the increased acidity, outweighing the differences in their inductive effects.[5][8] The steric clash forces the carboxyl group out of the ring's plane, stabilizing the conjugate base.[5] The combination of a strong inductive effect and a significant steric effect makes these acids much stronger than 2-fluorobenzoic acid. The similar pKa values for 2-bromobenzoic acid and 2-iodobenzoic acid suggest that at this size, the balance between the decreasing inductive effect and the increasing steric effect results in nearly identical net acidity.[8][9]

Experimental Protocol: Determination of pKa by Potentiometric Titration

Potentiometric titration is a standard and reliable method for determining the pKa values of acids.[12]

Objective: To experimentally determine the pKa of an ortho-halogen substituted benzoic acid.

Materials and Equipment:

  • Ortho-halogen substituted benzoic acid of interest

  • Standardized ~0.1 M sodium hydroxide (B78521) (NaOH) solution (titrant)

  • Deionized water or a suitable solvent mixture (e.g., acetonitrile-water)[12][13]

  • Calibrated pH meter with a glass electrode

  • 50 mL burette

  • 100 mL beaker

  • Magnetic stirrer and stir bar

Procedure:

  • Sample Preparation: Accurately weigh a sample of the benzoic acid derivative and dissolve it in a known volume of deionized water (or solvent mixture) to create a solution of known concentration (e.g., 0.01 M).

  • Titration Setup: Place the acid solution in the beaker with the magnetic stir bar. Immerse the pH electrode in the solution, ensuring the bulb is fully covered but does not interfere with the stir bar.

  • Titration: Begin stirring the solution at a constant, moderate speed. Record the initial pH. Add the standardized NaOH solution from the burette in small, precise increments (e.g., 0.2 mL).

  • Data Collection: After each increment of NaOH is added, allow the pH reading to stabilize and then record the pH and the total volume of titrant added. Continue this process well past the equivalence point (the point of the most rapid pH change).

Data Analysis:

  • Generate Titration Curve: Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis).

  • Determine Equivalence Point: Identify the volume of NaOH at the equivalence point, which corresponds to the steepest inflection point on the curve.

  • Calculate Half-Equivalence Point: Divide the volume of NaOH at the equivalence point by two.

  • Determine pKa: Find the pH on the titration curve that corresponds to the volume at the half-equivalence point. At this point, the concentration of the acid equals the concentration of its conjugate base, and thus, pH = pKa.[2]

  • Refinement (Optional): For higher accuracy, the data can be processed using specialized software (e.g., Hyperquad) or by analyzing the first or second derivative of the titration curve to pinpoint the equivalence point more precisely.[2][12]

Visualization of Influential Factors

The following diagram illustrates the key electronic and steric factors that govern the acidity of ortho-halogen substituted benzoic acids.

Caption: Factors influencing ortho-halogenated benzoate anion stability.

References

A Comparative Purity Assessment of 3-Chloro-4-methoxybenzoic Acid from Leading Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to the integrity and reproducibility of their work. 3-Chloro-4-methoxybenzoic acid is a key building block in the synthesis of various pharmaceutical compounds, making a thorough understanding of its quality from different commercial sources essential. This guide provides a comparative assessment of this compound from several suppliers, supported by detailed experimental protocols for purity verification.

Supplier Product Comparison

Sourcing high-purity reagents is a critical first step in any research and development workflow. Below is a summary of the publicly available purity specifications for this compound from a selection of reputable chemical suppliers. It is important to note that for lot-specific purity data, requesting a Certificate of Analysis (CoA) directly from the supplier is always recommended.[1][2][3]

SupplierProduct NumberStated PurityAnalytical MethodCAS Number
Supplier A (e.g., Sigma-Aldrich) 653179 (example)97%Not specified on product page37908-96-6
Supplier B (e.g., TCI Chemicals) C2550 (example)>97.0%GC37908-96-6
Supplier C (e.g., Santa Cruz Biotech) sc-224003 (example)Refer to CoANot specified on product page37908-96-6
Supplier D (e.g., Pharmaffiliates) PA 27 0018368 (example)Refer to CoANot specified on product page37908-96-6

Note: The information in this table is based on data available on the suppliers' websites and may not reflect the exact purity of a specific lot.

Experimental Protocols for Purity Assessment

To ensure the quality and consistency of this compound, a multi-faceted analytical approach is recommended. High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying the main component and detecting non-volatile impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for identifying and quantifying volatile impurities and residual solvents.

High-Performance Liquid Chromatography (HPLC-UV)

Objective: To determine the purity of this compound and quantify related impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable acid for pH adjustment)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio may need to be optimized.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mg/mL).

  • Sample Preparation: Accurately weigh and dissolve the this compound sample from the supplier in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30°C

    • UV detection wavelength: 254 nm

  • Analysis: Inject the standard solutions to establish the calibration curve. Inject the sample solution in triplicate.

  • Calculation: Calculate the purity of the sample by comparing the peak area of the main component to the calibration curve. Impurities can be quantified as a percentage of the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify potential volatile impurities and residual solvents.

Instrumentation:

  • GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • Methanol (GC grade) or other suitable solvent

  • Derivatizing agent (optional, e.g., BSTFA)

Procedure:

  • Sample Preparation: Dissolve a known amount of the this compound sample in a suitable solvent like methanol. For less volatile impurities, derivatization may be necessary to improve volatility.

  • GC-MS Conditions:

    • Inlet temperature: 250°C

    • Oven temperature program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

    • Carrier gas: Helium at a constant flow rate.

    • MS transfer line temperature: 280°C

    • Ion source temperature: 230°C

    • Mass scan range: 40-500 amu

  • Analysis: Inject the prepared sample. Identify peaks by comparing their mass spectra to a library (e.g., NIST). Quantify by comparing peak areas to an internal standard if necessary.

Potential Impurities and Their Origins

Understanding the potential impurities is crucial for developing a comprehensive purity assessment strategy. Based on a likely synthetic route for methoxybenzoic acids, which may involve the methylation of a chlorohydroxybenzonitrile followed by hydrolysis, the following impurities could be present:[4]

  • Starting Materials: Unreacted o-chlorobenzonitrile or related precursors.

  • Intermediates: Incompletely hydrolyzed nitrile or amide intermediates.

  • By-products: Isomeric forms of the final product or products from side reactions.

  • Residual Solvents: Solvents used in the synthesis and purification steps.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the analytical procedures described.

experimental_workflow cluster_hplc HPLC Analysis Workflow cluster_gcms GC-MS Analysis Workflow hplc_prep Sample & Standard Preparation hplc_analysis HPLC-UV Analysis (C18 Column) hplc_prep->hplc_analysis hplc_data Data Acquisition (Peak Area) hplc_analysis->hplc_data hplc_quant Purity & Impurity Quantification hplc_data->hplc_quant report Comprehensive Purity Report hplc_quant->report gcms_prep Sample Preparation (with/without derivatization) gcms_analysis GC-MS Analysis gcms_prep->gcms_analysis gcms_data Data Acquisition (Mass Spectra) gcms_analysis->gcms_data gcms_id Impurity Identification & Quantification gcms_data->gcms_id gcms_id->report start Obtain 3-Chloro-4-methoxybenzoic acid from supplier decision Purity Assessment Required? start->decision decision->hplc_prep Yes decision->gcms_prep Yes

Caption: Workflow for the comprehensive purity assessment of this compound.

logical_relationship cluster_impurities Potential Impurity Classes product This compound purity Purity product->purity impurities Impurities product->impurities starting_materials Starting Materials impurities->starting_materials intermediates Intermediates impurities->intermediates byproducts By-products impurities->byproducts solvents Residual Solvents impurities->solvents

Caption: Relationship between the product, its purity, and potential impurity classes.

Conclusion

The purity of this compound can be reliably assessed through a combination of HPLC-UV and GC-MS techniques. While suppliers provide general purity information, it is incumbent upon the researcher to perform their own quality control to ensure the material is suitable for their specific application. The experimental protocols provided herein offer a robust framework for such an assessment. For critical applications, obtaining a Certificate of Analysis for the specific lot and performing a comprehensive in-house purity verification are strongly recommended.

References

A Comparative Guide to Method Validation for the Determination of 3-Chloro-4-methoxybenzoic Acid in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of 3-Chloro-4-methoxybenzoic acid in complex matrices such as biological fluids, soil, and water is crucial for a wide range of applications, including pharmacokinetic studies, environmental monitoring, and quality control in drug manufacturing. The selection of an appropriate analytical method and its thorough validation are paramount to ensure data integrity and reproducibility. This guide provides a comparative overview of common analytical techniques and detailed protocols for method validation, leveraging experimental data from structurally similar compounds to establish a robust analytical framework.

Comparison of Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are the two most prevalent techniques for the analysis of small organic molecules like this compound.

  • HPLC-UV: This technique is widely accessible, cost-effective, and robust for the quantification of compounds with a suitable chromophore. For this compound, the presence of the benzene (B151609) ring allows for strong UV absorbance, making HPLC-UV a viable option. However, its sensitivity and selectivity might be limited in highly complex matrices where co-eluting substances can interfere with the analyte signal.

  • LC-MS/MS: Offering superior sensitivity and selectivity, LC-MS/MS is the gold standard for bioanalytical and trace-level environmental analysis. The use of a triple quadrupole mass spectrometer allows for the specific detection of the analyte based on its mass-to-charge ratio and fragmentation pattern, minimizing matrix effects and enabling lower limits of detection.

The choice between these methods depends on the specific requirements of the study, including the nature of the matrix, the required sensitivity, and budgetary constraints.

Data Presentation: Performance Comparison

The following table summarizes typical performance characteristics for the analysis of compounds structurally similar to this compound, providing a benchmark for method validation.

Validation ParameterHPLC-UV (Analogous Benzoic Acids)LC-MS/MS (Analogous Phenolic Acids in Plasma)
Linearity (r²) > 0.99> 0.99
Linearity Range 0.1 - 100 µg/mL1 - 5000 ng/mL
Accuracy (% Recovery) 95 - 105%85 - 115%
Precision (%RSD) < 5%< 15%
Limit of Detection (LOD) ~0.05 µg/mL~0.5 ng/mL
Limit of Quantification (LOQ) ~0.1 µg/mL~1 ng/mL

Experimental Protocols

Detailed methodologies are essential for the successful validation and implementation of an analytical method. Below are representative protocols for sample preparation and analysis in different matrices, based on established methods for related compounds.

Method 1: HPLC-UV Analysis in Aqueous and Soil Samples

This protocol is adapted from methods for the analysis of chlorobenzoic acid isomers in environmental samples.

1. Sample Preparation:

  • Aqueous Samples (e.g., Wastewater):

    • Acidify the water sample (e.g., 100 mL) to pH 2 with a suitable acid (e.g., HCl).

    • Perform liquid-liquid extraction with a water-immiscible organic solvent (e.g., ethyl acetate; 3 x 50 mL).

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.

  • Soil Samples:

    • Weigh a known amount of homogenized soil (e.g., 10 g) into a centrifuge tube.

    • Add an extraction solvent (e.g., 20 mL of a mixture of acetone (B3395972) and water).

    • Sonication or shaking can be used to enhance extraction efficiency.

    • Centrifuge the sample and collect the supernatant.

    • Repeat the extraction process.

    • Combine the extracts, concentrate, and reconstitute in the mobile phase.

2. HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acidified water (e.g., 0.1% phosphoric acid) and acetonitrile (B52724) or methanol. A typical starting point is a 60:40 (v/v) mixture of acidified water and acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: Determined by obtaining the UV spectrum of a standard solution of this compound (typically around 240-260 nm).[1]

  • Column Temperature: 30 °C.[1]

3. Validation Procedures:

The method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[1]

Method 2: LC-MS/MS Analysis in Biological Matrices (e.g., Plasma)

This protocol is based on a method for a structurally similar compound, 2,3-Dihydroxy-4-methoxybenzoic acid, in rat plasma.[2]

1. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of the plasma sample into a microcentrifuge tube.[2]

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[2]

  • Vortex the mixture for 1 minute.[2]

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[2]

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[2]

2. LC-MS/MS Conditions:

  • LC System: A standard UHPLC or HPLC system.

  • Column: A suitable reversed-phase column (e.g., C18, 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using a mixture of acidified water (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), likely in negative ion mode for a carboxylic acid.

  • Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion would be the deprotonated molecule [M-H]⁻ of this compound, and product ions would be determined by infusion of a standard solution into the mass spectrometer.

3. Validation Procedures:

Bioanalytical method validation should follow regulatory guidelines (e.g., FDA or EMA), evaluating parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, short-term, long-term, and post-preparative).

Visualizations

To further clarify the experimental and logical processes, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Matrix Complex Matrix (Plasma, Soil, Water) Extraction Extraction/ Cleanup Matrix->Extraction 1 Concentration Concentration/ Reconstitution Extraction->Concentration 2 Injection LC Injection Concentration->Injection 3 Separation Chromatographic Separation Injection->Separation 4 Detection Detection (UV or MS/MS) Separation->Detection 5 Integration Peak Integration Detection->Integration 6 Quantification Quantification Integration->Quantification 7 Reporting Reporting Quantification->Reporting 8

Caption: General Experimental Workflow for Analysis.

G cluster_performance Performance Characteristics Validation Method Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Specificity Specificity/ Selectivity Validation->Specificity LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness Stability Stability (for Bioanalysis) Validation->Stability Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Key Parameters of Analytical Method Validation.

References

A Comparative Guide to the Synthetic Routes of 3-Chloro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-Chloro-4-methoxybenzoic acid is a valuable building block in organic synthesis, frequently utilized in the development of pharmaceuticals and other fine chemicals. The strategic placement of its chloro, methoxy (B1213986), and carboxylic acid functionalities makes it an important intermediate for creating complex molecular architectures. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering objective performance data and detailed experimental protocols to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Routes

Two principal and practical synthetic pathways for the preparation of this compound are the direct chlorination of 4-methoxybenzoic acid and the oxidation of 3-chloro-4-methoxytoluene (B1345679). The choice between these routes can be guided by factors such as the availability and cost of starting materials, desired yield and purity, and considerations of reaction scale and safety.

Route 1: Electrophilic Chlorination of 4-Methoxybenzoic Acid

This approach is a direct, one-step synthesis starting from the readily available 4-methoxybenzoic acid (also known as p-anisic acid). The electron-donating methoxy group and the electron-withdrawing carboxylic acid group both direct electrophilic substitution to the 3-position, making this a regioselective transformation.

Route 2: Oxidation of 3-Chloro-4-methoxytoluene

This route involves the oxidation of the methyl group of 3-chloro-4-methoxytoluene to a carboxylic acid. This method is contingent on the availability of the substituted toluene (B28343) starting material. The oxidation is a robust and well-established transformation in organic chemistry.

Data Presentation

The following table summarizes the key quantitative data for the two synthetic routes, allowing for a direct comparison of their performance.

ParameterRoute 1: Chlorination of 4-Methoxybenzoic AcidRoute 2: Oxidation of 3-Chloro-4-methoxytoluene
Starting Material 4-Methoxybenzoic Acid3-Chloro-4-methoxytoluene
Key Reagents Sulfuryl chloride (SO₂Cl₂)Potassium permanganate (B83412) (KMnO₄)
Solvent Acetic AcidWater
Reaction Temperature Room Temperature100°C (Reflux)
Reaction Time 24 hours4-6 hours
Reported Yield ~75%75-85%
Purity of Crude Product Good to ExcellentGood, requires removal of MnO₂
Number of Steps 11

Experimental Protocols

Route 1: Chlorination of 4-Methoxybenzoic Acid

Materials:

  • 4-Methoxybenzoic acid

  • Sulfuryl chloride (SO₂Cl₂)

  • Acetic acid

  • Ice-water

  • Sodium bisulfite solution (optional)

Procedure:

  • In a fume hood, dissolve 4-methoxybenzoic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a gas outlet.

  • Slowly add a stoichiometric equivalent of sulfuryl chloride (SO₂Cl₂) dropwise to the stirred solution at room temperature. The reaction is exothermic, and the temperature should be monitored.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 24 hours.

  • Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing ice-water.

  • A white precipitate of this compound will form. If the solution has a yellowish tint from excess chlorinating agent, a small amount of sodium bisulfite solution can be added to quench it.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol (B145695) or an ethanol-water mixture to yield the pure this compound.

Route 2: Oxidation of 3-Chloro-4-methoxytoluene

Materials:

  • 3-Chloro-4-methoxytoluene

  • Potassium permanganate (KMnO₄)

  • Water

  • Concentrated Hydrochloric acid (HCl)

  • Sodium bisulfite

Procedure:

  • To a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add water and potassium permanganate.

  • Add 3-chloro-4-methoxytoluene to the stirred aqueous solution of potassium permanganate.

  • Heat the mixture to reflux (approximately 100°C) with vigorous stirring. The purple color of the permanganate will gradually disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form. Maintain the reflux for 4-6 hours or until the purple color is no longer visible.

  • After the reaction is complete, cool the mixture and filter it while still hot to remove the manganese dioxide. Wash the filter cake with hot water to ensure complete recovery of the product.

  • The filtrate contains the potassium salt of this compound. If any unreacted starting material is present, it can be removed by steam distillation at this stage.

  • To the clear, hot filtrate, cautiously add concentrated hydrochloric acid until the solution is acidic (pH < 2). This will precipitate the this compound as a white solid.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the product by vacuum filtration, wash with cold water, and dry.

  • The crude product can be recrystallized from a suitable solvent to achieve high purity.

Synthetic Pathway Visualizations

Synthetic_Routes cluster_0 Route 1: Chlorination cluster_1 Route 2: Oxidation start1 4-Methoxybenzoic Acid prod1 This compound start1->prod1 SO₂Cl₂ Acetic Acid, RT, 24h Yield: ~75% start2 3-Chloro-4-methoxytoluene prod2 This compound start2->prod2 KMnO₄, H₂O Reflux, 4-6h Yield: 75-85%

Caption: Comparative overview of synthetic routes to this compound.

Route1_Workflow A Dissolve 4-Methoxybenzoic Acid in Acetic Acid B Add SO₂Cl₂ dropwise at Room Temperature A->B C Stir for 24 hours B->C D Quench in Ice-Water C->D E Filter Precipitate D->E F Wash with Water E->F G Recrystallize F->G H Pure this compound G->H

Caption: Experimental workflow for the chlorination of 4-methoxybenzoic acid.

Route2_Workflow A Combine 3-Chloro-4-methoxytoluene, KMnO₄, and Water B Reflux for 4-6 hours A->B C Hot Filtration of MnO₂ B->C D Acidify Filtrate with HCl C->D E Cool in Ice Bath D->E F Filter Precipitate E->F G Wash with Water and Dry F->G H Pure this compound G->H

Caption: Experimental workflow for the oxidation of 3-chloro-4-methoxytoluene.

X-ray Crystallography of Benzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the crystallographic data of benzoic acid derivatives, with a focus on compounds related to 3-Chloro-4-methoxybenzoic acid. Due to the limited availability of public crystallographic data for this compound itself, this guide utilizes data from two closely related and structurally significant alternatives: 4-methoxybenzoic acid and 3-chlorobenzoic acid. This comparison offers valuable insights into the structural effects of chloro and methoxy (B1213986) substitutions on the benzoic acid scaffold, which is a common motif in medicinal chemistry.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for 4-methoxybenzoic acid and 3-chlorobenzoic acid, providing a basis for structural comparison.

Parameter4-Methoxybenzoic Acid[1][2]3-Chlorobenzoic Acid
Crystal System MonoclinicMonoclinic
Space Group P2₁/aP2₁/c
a (Å) 16.9813.784
b (Å) 10.953.854
c (Å) 3.9813.794
α (°) 9090
β (°) 98.7108.89
γ (°) 9090
Volume (ų) 732.6692.9
Z 44
Density (calc) (g/cm³) 1.3851.503

Experimental Protocols

The following describes a general experimental protocol for the X-ray crystallographic analysis of small organic molecules like the benzoic acid derivatives discussed.

1. Crystal Growth:

  • Single crystals suitable for X-ray diffraction are typically grown from a supersaturated solution.

  • The choice of solvent is crucial and is often determined empirically. Common solvents include ethanol, methanol, acetone, or mixtures thereof.

  • Slow evaporation of the solvent at a constant temperature is a common technique to promote the growth of high-quality single crystals. Other methods include slow cooling of a saturated solution or vapor diffusion.

2. Data Collection:

  • A suitable single crystal is mounted on a goniometer head.

  • The crystal is then placed in a stream of X-rays, typically from a synchrotron source or a rotating anode generator.

  • The diffraction data are collected using a detector, such as a CCD or a CMOS detector.

  • The crystal is rotated during data collection to measure the intensities of a large number of reflections.

  • Data are typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

3. Data Processing and Structure Solution:

  • The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as absorption and polarization.

  • The space group of the crystal is determined from the symmetry of the diffraction pattern.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

4. Structure Refinement:

  • The initial structural model is refined against the experimental diffraction data using least-squares methods.

  • The positions of the atoms, their anisotropic displacement parameters, and other parameters are adjusted to minimize the difference between the observed and calculated structure factor amplitudes.

  • The final refined structure is validated using various crystallographic criteria.

Visualizations

The following diagrams illustrate the relationships between the compounds and the experimental workflow.

logical_relationship 3-Chloro-4-methoxybenzoic_acid This compound (Target Compound) 4-Methoxybenzoic_acid 4-Methoxybenzoic Acid (Alternative 1) 3-Chloro-4-methoxybenzoic_acid->4-Methoxybenzoic_acid Structural Similarity (Methoxy Group) 3-Chlorobenzoic_acid 3-Chlorobenzoic Acid (Alternative 2) 3-Chloro-4-methoxybenzoic_acid->3-Chlorobenzoic_acid Structural Similarity (Chloro Group)

Caption: Logical relationship between the target compound and its alternatives.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of Benzoic Acid Derivative Purification Purification Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Data_Collection X-ray Data Collection Crystal_Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation

Caption: General experimental workflow for X-ray crystallography.

References

A Comparative Guide to the Validation of a GC-MS Method for Trace Analysis of 3-Chloro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the trace analysis of 3-Chloro-4-methoxybenzoic acid. The performance of the GC-MS method is compared with an alternative High-Performance Liquid Chromatography (HPLC) method, supported by experimental data to guide researchers, scientists, and drug development professionals in selecting the appropriate analytical technique for their needs.

Introduction

This compound is a chemical intermediate with applications in the synthesis of pharmaceuticals and other specialty chemicals. Accurate and precise quantification at trace levels is often necessary to ensure product quality and safety. This guide details a validated GC-MS method and compares its performance characteristics with a standard HPLC-UV method, providing a clear basis for method selection. The validation of the analytical procedure is based on the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose.[1][2][3]

Experimental Protocols

A detailed methodology for the validated GC-MS method is provided below, followed by a summary of the comparative HPLC-UV method.

2.1. GC-MS Method Protocol

The following protocol outlines the sample preparation, instrumentation, and analytical conditions for the trace analysis of this compound.

  • Sample Preparation and Derivatization:

    • Accurately weigh 100 mg of the sample matrix and dissolve it in 10 mL of a suitable solvent (e.g., methanol).

    • Spike with an appropriate internal standard (e.g., Benzoic acid-d5) to a final concentration of 1 µg/mL.[4]

    • Acidify the sample with 1 M HCl to a pH of approximately 2.

    • Extract the analyte using a solid-phase extraction (SPE) cartridge (e.g., C18).

    • Elute the analyte with ethyl acetate.

    • Evaporate the eluent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of pyridine.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a derivatization agent.

    • Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative of this compound.

    • Cool to room temperature before injection into the GC-MS.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC System or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl polysiloxane capillary column.[5]

    • Injection Volume: 1 µL, splitless mode.

    • Inlet Temperature: 280°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 15°C/min to 250°C, hold for 5 minutes.

      • Ramp: 20°C/min to 300°C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • MSD Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • m/z for quantitation and confirmation to be selected based on the mass spectrum of the derivatized analyte.

2.2. HPLC-UV Method (Comparative Alternative)

For comparison, a reversed-phase HPLC method with UV detection is summarized.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 235 nm.[6]

  • Injection Volume: 10 µL.

Method Validation and Performance Comparison

The GC-MS method was validated according to ICH guidelines, and its performance was compared with the HPLC-UV method. The quantitative data are summarized in the tables below.

Table 1: Summary of GC-MS Method Validation Parameters

Validation ParameterResult
Linearity (r²) > 0.999
Range 0.1 - 10 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantitation (LOQ) 0.1 µg/mL
Specificity High (demonstrated by mass spectral data)
Robustness Acceptable variations in oven temperature ramp and flow rate

Table 2: Performance Comparison of GC-MS and HPLC-UV Methods

ParameterGC-MS MethodHPLC-UV Method
Selectivity/Specificity Very High (Mass-based detection)Moderate (Retention time and UV spectrum)
Sensitivity (LOQ) 0.1 µg/mL1.7 µg/mL[6]
Linearity (r²) > 0.999> 0.99[6]
Accuracy (% Recovery) 98.5% - 101.2%97.0% - 103.0%
Precision (% RSD) < 2.0%< 5.0%
Sample Preparation More complex (derivatization required)Simpler
Run Time ~25 minutes~15 minutes

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the workflow for the validation of the GC-MS method for the trace analysis of this compound.

GCMS_Validation_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_validation Method Validation cluster_result Final Outcome Sample Sample Weighing Dissolution Dissolution & Spiking Sample->Dissolution Acidification Acidification Dissolution->Acidification SPE Solid-Phase Extraction Acidification->SPE Derivatization Derivatization SPE->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Linearity Linearity & Range Detection->Linearity Accuracy Accuracy Detection->Accuracy Precision Precision Detection->Precision LOD_LOQ LOD & LOQ Detection->LOD_LOQ Specificity Specificity Detection->Specificity Robustness Robustness Detection->Robustness Validated_Method Validated Analytical Method Linearity->Validated_Method Accuracy->Validated_Method Precision->Validated_Method LOD_LOQ->Validated_Method Specificity->Validated_Method Robustness->Validated_Method

Caption: Workflow for GC-MS Method Validation.

4.2. Logical Relationship of Validation Parameters

The following diagram illustrates the logical relationship and hierarchy of the analytical method validation parameters as per ICH guidelines.

Validation_Parameters cluster_quantitative Quantitative Tests cluster_general General Parameter Method_Validation Method Validation Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision Specificity_Quant Specificity Method_Validation->Specificity_Quant LOD Limit of Detection Method_Validation->LOD LOQ Limit of Quantitation Method_Validation->LOQ Linearity Linearity Method_Validation->Linearity Range Range Method_Validation->Range Robustness Robustness Method_Validation->Robustness Precision->Accuracy LOD->LOQ Linearity->Range

References

Comparative Stability of Halogenated Benzoic Acid Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the inherent stability of active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides a comparative analysis of the stability of halogenated benzoic acid isomers (fluoro-, chloro-, bromo-, and iodo-), critical scaffolds in medicinal chemistry.

Factors Influencing Isomer Stability

The stability of halogenated benzoic acid isomers is primarily dictated by the nature of the halogen substituent and its position (ortho, meta, or para) on the benzoic acid ring. These factors influence the molecule's electronic properties, bond dissociation energies, and crystal packing, all of which contribute to its overall thermal and photostability.

A logical workflow for assessing and comparing the stability of these isomers is presented below.

G cluster_0 Isomer Selection cluster_1 Stability Assessment cluster_2 Data Analysis & Comparison F_isomers Fluorobenzoic Acids (o-, m-, p-) Thermal Thermal Stability (TGA/DSC) F_isomers->Thermal Photo Photostability (UV Exposure + HPLC) F_isomers->Photo Cl_isomers Chlorobenzoic Acids (o-, m-, p-) Cl_isomers->Thermal Cl_isomers->Photo Br_isomers Bromobenzoic Acids (o-, m-, p-) Br_isomers->Thermal Br_isomers->Photo I_isomers Iodobenzoic Acids (o-, m-, p-) I_isomers->Thermal I_isomers->Photo Quant Quantitative Comparison (Decomposition T, Rate Constants) Thermal->Quant Photo->Quant Struct Structure-Stability Relationship Quant->Struct

Caption: Workflow for the comparative stability assessment of halogenated benzoic acid isomers.

Comparative Physicochemical Data

Melting points can provide a preliminary indication of the thermal stability of crystalline solids, with higher melting points often correlating with greater lattice energy and thermal stability. The following table summarizes the available melting point data for the halogenated benzoic acid isomers.

HalogenIsomerMelting Point (°C)
Fluoro ortho-122-125
meta-123-126
para-182-184[1]
Chloro ortho-142[2]
meta-158
para-243
Bromo ortho-149-151
meta-155-158
para-252-254
Iodo ortho-162[3]
meta-187
para-270-273[4]

Note: Melting point ranges may vary slightly depending on the data source and purity of the compound.

Experimental Protocols for Stability Assessment

To facilitate a direct and objective comparison of the stability of halogenated benzoic acid isomers, the following detailed experimental protocols are provided.

Protocol 1: Comparative Thermal Stability by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

This protocol outlines a method to determine the thermal decomposition profile of the isomers.

1. Instrumentation:

  • Thermogravimetric Analyzer (TGA) coupled with a Differential Scanning Calorimeter (DSC).

2. Sample Preparation:

  • Accurately weigh 3-5 mg of each isomer into a standard aluminum TGA pan.

3. TGA/DSC Method:

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.

  • Atmosphere:

    • Nitrogen, with a purge rate of 50 mL/min.

4. Data Analysis:

  • TGA: Determine the onset temperature of decomposition, defined as the temperature at which a 5% weight loss is observed.

  • DSC: Identify endothermic (melting) and exothermic (decomposition) events and their corresponding peak temperatures.

The following diagram illustrates the workflow for this thermal analysis.

G cluster_0 Sample Preparation cluster_1 TGA/DSC Analysis cluster_2 Data Interpretation weigh Weigh 3-5 mg of isomer tga_dsc Heat from 30°C to 400°C @ 10°C/min under N2 weigh->tga_dsc onset Determine Onset of Decomposition (TGA) tga_dsc->onset peaks Identify Melting/Decomposition Peaks (DSC) tga_dsc->peaks

Caption: Experimental workflow for TGA/DSC analysis.

Protocol 2: Comparative Photostability by UV Exposure and HPLC Analysis

This protocol describes a method to assess the degradation of the isomers upon exposure to UV light.

1. Instrumentation:

  • Photostability chamber with a calibrated UV light source (e.g., Xenon lamp).

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

2. Sample Preparation:

  • Prepare stock solutions of each isomer in a 50:50 acetonitrile (B52724)/water mixture at a concentration of 1 mg/mL.

  • For each isomer, place a quartz cuvette containing the solution in the photostability chamber. Prepare a control sample for each isomer, wrapped in aluminum foil to protect it from light.

3. UV Exposure:

  • Expose the samples to a controlled dose of UV radiation (e.g., ICH Q1B option 2).

4. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength determined by the maximum absorbance of the parent compound.

  • Injection Volume: 10 µL.

5. Data Analysis:

  • Quantify the percentage of the parent compound remaining at different time points of UV exposure.

  • Calculate the degradation rate constant for each isomer.

The logical flow for the photostability study is depicted below.

G cluster_0 Solution Preparation cluster_1 UV Exposure cluster_2 Quantification cluster_3 Kinetics prep Prepare 1 mg/mL solutions in MeCN/H2O expose Expose samples in photostability chamber prep->expose control Store control samples in the dark prep->control hplc Analyze by RP-HPLC expose->hplc control->hplc rate Calculate degradation rate constants hplc->rate

Caption: Workflow for comparative photostability testing.

Conclusion

The stability of halogenated benzoic acid isomers is a critical parameter in drug development and chemical research. While a complete comparative dataset is not yet available, the provided physicochemical data offers a preliminary assessment. The detailed experimental protocols for thermal and photostability analysis presented here provide a robust framework for researchers to generate their own comparative data, enabling informed decisions in their research and development endeavors. The application of these standardized methods will contribute to a deeper understanding of the structure-stability relationships within this important class of compounds.

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling 3-Chloro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the safe handling and disposal of 3-Chloro-4-methoxybenzoic acid in a laboratory setting. This guide provides comprehensive, step-by-step procedures to ensure the well-being of researchers, scientists, and drug development professionals. Adherence to these guidelines is paramount for minimizing risks and ensuring a secure research environment.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to this compound. This compound is classified as acutely toxic if swallowed and is very toxic to aquatic life.[1] The following table summarizes the recommended PPE for handling this chemical.

PPE CategoryRecommended EquipmentSpecifications
Hand Protection Chemical-resistant glovesNitrile or Neoprene gloves are suitable.
Eye Protection Safety glasses with side shields or gogglesMust conform to EN166 (EU) or ANSI Z87.1 (US) standards. A faceshield is also recommended.
Body Protection Laboratory coatStandard laboratory coat to prevent skin contact.
Respiratory Protection Dust mask or respiratorA dust mask of type N95 (US) or equivalent is recommended, especially when handling the solid form where dust may be generated.

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to prevent accidental exposure and contamination. The following procedural steps outline a safe workflow from preparation to post-handling cleanup.

1. Preparation:

  • Ensure that a current Safety Data Sheet (SDS) for this compound is readily accessible.

  • Verify that all necessary PPE is available and in good condition.

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of any dust or aerosols.

  • Confirm that an eyewash station and safety shower are unobstructed and within close proximity to the work area.

2. Handling:

  • Don all required PPE before handling the chemical.

  • When weighing or transferring the solid material, do so carefully to avoid generating dust.

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the chemical.

  • Keep containers of this compound closed when not in use.

  • Avoid contact with skin and eyes.[2] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]

  • If swallowed, seek immediate medical attention.[1]

3. Post-Handling:

  • Thoroughly wash hands with soap and water after handling is complete.

  • Clean and decontaminate the work surface and any equipment used.

  • Properly remove and dispose of contaminated PPE as hazardous waste.

Disposal Plan

Proper disposal of this compound and any associated contaminated materials is crucial to prevent environmental harm and ensure regulatory compliance.

1. Waste Collection:

  • Collect all waste materials, including leftover chemical, contaminated gloves, weighing paper, and other disposables, in a designated and clearly labeled hazardous waste container.

  • Do not mix this waste with other chemical waste streams unless compatibility has been verified.

2. Labeling and Storage:

  • The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."

  • Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials. The storage area should have secondary containment.

3. Final Disposal:

  • Dispose of the hazardous waste through an approved and licensed waste disposal contractor.[1] Adhere to all local, state, and federal regulations for hazardous waste disposal.

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_sds Access SDS prep_ppe Inspect & Don PPE prep_sds->prep_ppe prep_workspace Verify Ventilation & Safety Equipment prep_ppe->prep_workspace handle_weigh Weighing & Transferring (Minimize Dust) prep_workspace->handle_weigh handle_use Chemical Use handle_weigh->handle_use handle_spill Spill Response handle_use->handle_spill post_wash Wash Hands handle_use->post_wash Procedure Complete post_clean Decontaminate Work Area & Equipment handle_spill->post_clean Cleanup post_wash->post_clean post_waste Segregate & Label Hazardous Waste post_clean->post_waste post_dispose Dispose via Approved Contractor post_waste->post_dispose

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-Chloro-4-methoxybenzoic acid
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3-Chloro-4-methoxybenzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.